Isoliquiritin Apioside

Catalog No.
S626118
CAS No.
120926-46-7
M.F
C26H30O13
M. Wt
550.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoliquiritin Apioside

CAS Number

120926-46-7

Product Name

Isoliquiritin Apioside

IUPAC Name

(E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C26H30O13

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1

InChI Key

VMMVZVPAYFZNBM-KVFWHIKKSA-N

SMILES

Array

Synonyms

4-O-(beta-D-apiofuranosyl(1-2)-beta-D-glucopyranosyl)isoliquiritigenin, isoliquiritin apioside

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O

The exact mass of the compound Neolicuroside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoliquiritin Apioside discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Mechanisms of Action

Isoliquiritin apioside exhibits its effects by targeting specific cellular pathways, particularly in the context of cancer and inflammation.

Anti-Metastatic and Anti-Angiogenic Effects

Research has shown that ILA can suppress the invasiveness and angiogenesis of cancer cells and endothelial cells without exhibiting cytotoxicity [1] [2]. The mechanism involves:

  • Inhibition of MMPs: ILA significantly decreases PMA-induced increases in matrix metalloproteinase (MMP)-9 activity. MMPs are enzymes that break down the extracellular matrix, facilitating cancer cell invasion and metastasis [2].
  • Suppression of Signaling Pathways: ILA suppresses the PMA-induced activation of the MAPK (p38, ERK, JNK) and NF-κB pathways. These pathways are crucial for cell proliferation, survival, and the production of metastatic and angiogenic factors [2].
  • Reduction of Pro-angiogenic Factors: Under both normal and low-oxygen (hypoxia) conditions, ILA treatment reduces the production of key pro-angiogenic factors like VEGF and placental growth factor by impairing the HIF-1α pathway [2].

The following diagram illustrates the signaling pathways through which this compound exerts its anti-metastatic and anti-angiogenic effects.

G PMA PMA Stimulus MAPK MAPK Pathway (p38, ERK, JNK) PMA->MAPK Activates NFkB NF-κB Pathway PMA->NFkB Activates HIF1a HIF-1α Pathway PMA->HIF1a Induces ISLA This compound (ILA) ISLA->MAPK Suppresses ISLA->NFkB Suppresses ISLA->HIF1a Inhibits MMPs MMP-9 Activity MAPK->MMPs Increases NFkB->MMPs Increases AngioFactors Pro-angiogenic Factors (VEGF, PLGF) HIF1a->AngioFactors Upregulates Metastasis Cancer Cell Metastasis MMPs->Metastasis Promotes Angiogenesis Angiogenesis MMPs->Angiogenesis Facilitates AngioFactors->Angiogenesis Stimulates

ILA inhibits PMA-induced activation of MAPK, NF-κB, and HIF-1α pathways, reducing metastasis and angiogenesis.

Protection Against Acute Lung Injury

A 2022 study revealed a different mechanism for ILA in treating intestinal ischemia/reperfusion-induced acute lung injury [3]. In this model, ILA blocked Hif-1α-mediated ferroptosis—an iron-dependent form of programmed cell death—in lung epithelial cells. By inhibiting the Hif-1α/HO-1 signaling pathway, ILA reduced lipid peroxidation and iron accumulation, thereby alleviating lung injury and inflammation [3].

Experimental Protocols

Sample Extraction from Glycyrrhiza uralensis

The following is a standard protocol for extracting ILA from licorice roots [4]:

  • Preparation: Accurately weigh 1.0 g of powdered Glycyrrhiza uralensis root samples (passed through a 40-mesh sieve).
  • Extraction: Place the powder in a 250 mL stoppered conical flask and add a specific volume of a Deep Eutectic Solvent (DES) with 30% water content. As a comparison, 70% ethanol can be used.
  • Ultrasonication: Treat the mixture ultrasonically for 40 minutes (power 300 W, frequency 40 kHz).
  • Filtration: After treatment, filter all extracts through a 0.45 μm nylon membrane before HPLC analysis.
HPLC Analytical Method for Rat Plasma

A validated HPLC method for the simultaneous quantification of ILA and related compounds in rat plasma is detailed below [5].

Parameter Specification
Analytical Column Diamonsil C18 (150 × 4.6 mm; 5 μm)
Mobile Phase Water (0.1% phosphoric acid) : Acetonitrile (72:28, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 360 nm (for ILA and Isoliquiritin); 276 nm (for internal standard, Wogonoside)
Injection Volume 20 μL
Linear Range 0.060–3.84 μg/mL (for ILA)
Lower Limit of Quantification (LLOQ) 0.060 μg/mL (for ILA)

Sample Preparation Steps [5]:

  • Mix 200 μL of rat plasma with 20 μL of the internal standard (Wogonoside) working solution.
  • Precipitate proteins by adding 500 μL of acetonitrile and vortexing for 3 minutes.
  • Centrifuge the sample at 6,677 g for 5 minutes.
  • Transfer the supernatant to a new tube and add 1,000 μL of chloroform to remove lipid-soluble impurities and excess acetonitrile.
  • Vortex and centrifuge again. Inject 20 μL of the resulting aqueous phase for HPLC analysis.

Biosynthesis

While ILA has traditionally been obtained through plant extraction, recent research has made significant strides in understanding its biosynthesis. A key discovery is the apiosyltransferase enzyme GuApiGT from Glycyrrhiza uralensis [6]. This enzyme efficiently catalyzes the transfer of an apiose sugar from UDP-apiose to isoliquiritin, forming this compound. This finding opens up the possibility of producing ILA through synthetic biology or enzymatic synthesis, providing a more sustainable and scalable alternative to traditional extraction [6].

Conclusion

This compound is a biologically active compound with a well-defined structure and promising pharmacological profile. Its mechanisms of action, particularly in inhibiting cancer metastasis and angiogenesis via MAPK, NF-κB, and HIF-1α pathways, and in protecting against lung injury via inhibition of ferroptosis, make it a compelling candidate for further drug development. Established protocols for its extraction, quantification, and activity assessment provide a solid foundation for ongoing and future research.

References

Chemical Constituents and Quantitative Profiling

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic potential of Glycyrrhiza uralensis is primarily attributed to its diverse secondary metabolites, mainly triterpenoid saponins and flavonoids, alongside polysaccharides and other compounds [1] [2].

Table 1: Primary Bioactive Constituents in *Glycyrrhiza uralensis*

Constituent Class Key Representative Compounds Approximate Content in Dry Root (by Species) Key Biological Activities
Triterpenoid Saponins Glycyrrhizic acid (Glycyrrhizin), Glycyrrhetinic acid 4.80% - 5.98% [2] Anti-inflammatory, antiviral, hepatoprotective, adrenocortical hormone-like activity [2] [3]
Prenylflavonoids Licochalcone A, Glabridin, Licoricidin, Licoisoflavone 0.08% - 0.22% [2] Antioxidant, anticancer, antimicrobial, regulates glucose and lipid metabolism [2]
Other Flavonoids Liquiritin, Liquiritigenin, Isoliquiritigenin Varies by species and origin [2] Anti-tumor, neuroprotective, antitussive, phytoestrogenic activity [4] [5]
Polysaccharides GP-1 (a neutral glucan) Molecular weight: 7.6 kDa (for GP-1) [6] Immunomodulation, prebiotic, antioxidant [6]

Biological Activities and Underlying Mechanisms

The isolated constituents exhibit a wide range of pharmacological effects through specific molecular pathways.

1. Anti-Cancer and Anti-Metastatic Activity Multiple compounds demonstrate potent anti-cancer effects. Liquiritin was identified as a primary anti-colorectal cancer (CRC) API, significantly suppressing SW480 cell proliferation, colony formation, and invasion. Its mechanism involves targeting p53 and inhibiting the p38 MAPK pathway, which was confirmed in an SW480 xenograft model [5]. Another study showed that a G. uralensis extract suppressed cell migration in a Drosophila model by reducing ROS levels and inhibiting the JAK/STAT signaling pathway, subsequently downregulating EMT-related proteins like MMP1 [7].

2. Hepatoprotective and Anti-inflammatory Effects Glycyrrhizic acid (GA) is a well-documented hepatoprotective agent. Its mechanisms include:

  • Inhibiting Inflammatory Cascades: GA suppresses the LPS-induced formation of the TLR4/MD-2 complex, preventing NF-κB translocation and the production of pro-inflammatory cytokines like TNF-α and IL-6 [3].
  • Reducing Apoptosis: GA diminishes caspase-3 activity and inhibits cytochrome C release from mitochondria [3].
  • Activating Protective Pathways: Compound 7 (Echinatin) was identified as a potent activator of the Nrf2 pathway, attenuating CCl4-induced liver damage in mice [8].

3. Immunomodulation via Gut Microbiota G. uralensis polysaccharides (GPs) act as prebiotics. A novel neutral polysaccharide, GP-1, was shown to modulate the gut microbiota in immunocompromised rats, specifically promoting the growth of probiotics like Lactobacillus and Dubosiella. This fermentation leads to increased production of short-chain fatty acids (SCFAs), which are crucial for gut health and systemic immune regulation [6].

Experimental Protocols for Compound Analysis

Here are detailed methodologies for extracting, isolating, and analyzing key active constituents.

1. Extraction and Isolation of Prenylflavonoids and Saponins The following workflow outlines a standard approach for extracting and fractionating the core bioactive compounds [2] [8]:

G Dried Licorice Root Dried Licorice Root Solvent Extraction Solvent Extraction Dried Licorice Root->Solvent Extraction Water or Ethanol Crude Extract Crude Extract Solvent Extraction->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning With organic solvents Fractionated Extract Fractionated Extract Liquid-Liquid Partitioning->Fractionated Extract Chromatographic Separation Chromatographic Separation Fractionated Extract->Chromatographic Separation e.g., HPLC, MPLC, CC Bioassay-Guided Fractionation Bioassay-Guided Fractionation Chromatographic Separation->Bioassay-Guided Fractionation 11 different assays used [8] Isolated Compounds Isolated Compounds Bioassay-Guided Fractionation->Isolated Compounds 122 compounds isolated [8] Structural Elucidation Structural Elucidation Isolated Compounds->Structural Elucidation NMR, MS Prenylflavonoids Prenylflavonoids Structural Elucidation->Prenylflavonoids Triterpenoid Saponins Triterpenoid Saponins Structural Elucidation->Triterpenoid Saponins

Experimental workflow for the isolation of bioactive compounds from G. uralensis.

2. HPLC Analysis for Compound Identification and Quantification

  • Objective: To identify and quantify multiple active components in a single run [5].
  • Sample Preparation: The powdered root is extracted with a suitable solvent (e.g., methanol) via sonication or reflux. The extract is then filtered and concentrated.
  • Chromatographic Conditions:
    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm).
    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV-Vis or DAD detector, with wavelengths set at 237 nm (for saponins like glycyrrhizic acid) and 260-280 nm (for flavonoids).
  • Identification: Compounds are identified by comparing their retention times and UV spectra with those of reference standards.

3. Transcriptomic Analysis for Biosynthetic Pathway Elucidation

  • Objective: To understand how treatments (e.g., lanthanum) enhance metabolite production by analyzing gene expression [4].
  • Method:
    • Treatment & RNA Extraction: Treat G. uralensis seedlings and extract total RNA from root tissues.
    • Library Prep & Sequencing: Construct cDNA libraries and sequence using an Illumina platform (RNA-seq).
    • Data Analysis: Map reads to a reference genome, calculate gene expression levels (FPKM), and identify differentially expressed genes (DEGs).
    • Pathway Mapping: Map DEGs to KEGG pathways to identify upregulated genes in key pathways, such as:
      • Glycyrrhizic acid pathway: Squalene epoxidase (SQE), Cytochrome P450 88D6 (CYP88D6).
      • Flavonoid pathway: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Chalcone synthase (CHS) [4].

Toxicity and Safety Profile

While highly therapeutic, the consumption of G. uralensis requires caution due to the side effects of glycyrrhizin [2].

Table 2: Toxicity and Safety Considerations of Licorice

Aspect Details
Primary Toxin Glycyrrhizin (Glycyrrhizic acid) [2].
Mechanism Inhibits 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), leading to pseudohyperaldosteronism [2].
Side Effects Hypertension, hypokalemia, sodium retention, edema, and in severe cases, arrhythmias [2] [3].
Safe Dosage Chinese Pharmacopoeia: 3–9 g of licorice per day, not to exceed three weeks continuously [2]. EFSA: Glycyrrhizin intake should be limited to ≤ 100 mg/day [2].
At-Risk Populations Individuals with hypertension, cardiovascular or kidney disease, and pregnant or lactating women [2].

Research Frontiers and Enhancement Strategies

Current research is exploring novel ways to enhance the production and efficacy of these bioactive compounds.

  • Use of Rare Earth Elements: Lanthanum (La) treatment, applied via foliar spray (100 mM), was found to significantly enhance biomass and the accumulation of glycyrrhizic acid, liquiritin, and liquiritigenin. It works by simultaneously upregulating key biosynthetic genes and increasing the plant's biomass, thereby expanding the precursor pool [4].
  • Seed Quality Standards: To ensure consistent and high-quality raw material, screening standards for first-grade seeds include a thousand grain weight ≥ 6.7 g (small seeds), purity ≥ 99%, hardness rate ≥ 85%, and germination rate ≥ 85% [9].

References

Isoliquiritin Apioside spectral analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques & Key Parameters

The analysis of ILA primarily relies on advanced chromatographic and mass spectrometric techniques. The table below summarizes the core parameters for its identification and quantification.

Analytical Technique Core Parameters for ILA Application & Purpose

| UPLC-TQ-MS/MS (Quantitative) (Most Current Method) | • Ionization: ESI- (Negative mode) • Precursor Ion ([M-H]-): m/z 549.2 • Product Ion: m/z 255.1 (and/or 135.0) • Retention Time: ~6.91 min (system-dependent) • Calibration Range: Wide range, LLOQ in ng/mL [1] [2] | Highly sensitive and selective simultaneous quantification of ILA and multiple other markers in complex mixtures (e.g., herbal formulas) for quality control [1] [2]. | | UPLC-Q-Orbitrap-MS (Qualitative) | • Ionization: ESI- or ESI+ • Accurate Mass: Provides exact mass for formula determination (e.g., m/z 549.1608 for C26H30O13) [1]. • MS/MS Fragments: Characteristic fragments like m/z 255 (aglycone) from glycosidic cleavage. | High-resolution screening and definitive structural characterization. Used to identify ILA among dozens of other compounds in a sample [1]. | | HPLC-UV | • Column: C18 (e.g., 150 mm × 4.6 mm, 5 µm) • Mobile Phase: Water (0.1% H3PO4) - Acetonitrile (72:28, v/v) • Flow Rate: 1.0 mL/min • Detection Wavelength: 360 nm [3] | Robust, widely available method for pharmacokinetic studies and content determination in plant extracts [3]. |

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis by UPLC-TQ-MS/MS

This method is ideal for high-throughput, sensitive quantification, such as in quality control of herbal formulations like Sayeok-tang [1] [2].

  • Instrumentation: UPLC system coupled to a Triple Quadrupole (TQ) mass spectrometer.
  • Chromatography:
    • Column: Acquity BEH C18 (100 × 2.1 mm, 1.7 µm).
    • Mobile Phase: (A) 0.1% (v/v) formic acid in water; (B) Acetonitrile.
    • Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40°C.
  • Mass Spectrometry (MRM Mode):
    • Ion Source: Electrospray Ionization (ESI), negative mode.
    • MRM Transition: 549.2 → 255.1 for ILA. A second transition (549.2 → 135.0) can be used for confirmation [2].
    • Optimization: Collision energy (CE) and cone voltage are optimized for maximum signal intensity for each transition.
  • Validation: The method is validated for linearity, precision, accuracy, and recovery per ICH guidelines. The LLOQ for ILA in this setup is in the nanogram-per-milliliter range [1].
Protocol 2: Qualitative Profiling by UPLC-Q-Orbitrap-MS

This method is used for the initial identification and confirmation of ILA in a sample without a reference standard, using high mass accuracy [1].

  • Instrumentation: UPLC system coupled to a Q-Exactive Orbitrap mass spectrometer.
  • Chromatography: Similar conditions to the TQ-MS/MS method.
  • Mass Spectrometry:
    • Full MS Scan: Performed at high resolution (e.g., 70,000) to obtain the accurate mass of the precursor ion, [M-H]- at m/z 549.1608.
    • dd-MS2 (Data-Dependent MS/MS): The most intense ions from the full scan are fragmented to obtain a high-resolution MS/MS spectrum. Key fragments include:
      • m/z 255.0660: Corresponds to the isoliquiritigenin aglycone after loss of the apiosyl-glucoside disaccharide chain.
      • Other fragments related to the sequential loss of sugar moieties (apioside and glucoside).

Spectral Data Interpretation & Fragmentation Pathway

The mass fragmentation of ILA follows a predictable pattern. The diagram below illustrates the logical workflow for its analysis and the key fragmentation pathway.

G Start Start: ILA Analysis MS1 MS1: Precursor Ion Detection m/z 549.2 [M-H]⁻ Start->MS1 TechSelect Technique Selection MS1->TechSelect Qual Qualitative Confirmation (Orbitrap) TechSelect->Qual  For ID Quant Quantification (TQ-MS/MS) TechSelect->Quant  For Amount MS2_Frag MS2 Fragmentation Qual->MS2_Frag App Application: Identification or Concentration Quant->App KeyFrag Key Product Ion m/z 255.1 (Aglycone) MS2_Frag->KeyFrag KeyFrag->App

> Workflow for ILA analysis and its core MS fragmentation, yielding the aglycone ion.

Research Context & Applications

  • Pharmacological Significance: ILA is a chalcone glycoside found in licorice (Glycyrrhiza species) with documented antigenotoxic activity, showing potential to combat oxidative stress-induced DNA damage [4].
  • Role in Quality Control: ILA is recognized as a significant marker for the quality assessment of licorice. Its content, along with other flavonoids like liquiritin apioside and liquiritin, is used to establish a composite quality evaluation index for authenticating genuine origin, growth years, and harvest season [5] [6].

Key Limitations & Considerations

  • Content Variability: The concentration of ILA in plant material is highly dependent on the species, geographical origin, and processing methods of the licorice, which must be considered when preparing standards and interpreting data [5].
  • Technique Trade-offs: While UPLC-TQ-MS/MS offers superior sensitivity and speed for targeted quantification, UPLC-Q-Orbitrap-MS provides untargeted screening and definitive confirmation. The choice of technique depends on the research objectives [1] [2].

References

Biological Activities and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Isoliquiritin apioside demonstrates multiple bioactivities with potential therapeutic relevance, particularly in oncology.

Activity Experimental Model Key Findings & Mechanisms
Anti-metastatic & Anti-invasive [1] Human fibrosarcoma HT1080 cells Suppressed cell migration/invasion. Inhibited PMA-induced MMP-9 activity. Blocked PMA-induced activation of NF-κB and p38 MAPK signaling.
Anti-angiogenic [1] HT1080 cells & HUVECs Reduced production of VEGF and PIGF in cancer cells under normoxia/hypoxia. Impaired HIF-1α pathway. Inhibited endothelial cell migration/tube formation. Inhibited vessel formation in chick CAM assay.
Anti-inflammatory [2] [3] RAW 264.7 macrophage cell line Modulated signaling pathways (e.g., MAPK, NF-κB) and suppressed pro-inflammatory cytokine production.
Antigenotoxic [4] [2] In vitro models Combated oxidative stress-induced genotoxicity.

The following diagram summarizes the key signaling pathways modulated by this compound in cancer cells, based on the findings from the research:

G Key Signaling Pathways Modulated by this compound in Cancer Cells cluster_path1 PMA-Induced Pro-Metastatic Signaling cluster_path2 Hypoxia-Induced Angiogenic Signaling PMA PMA NF-κB Activation NF-κB Activation PMA->NF-κB Activation p38 MAPK Activation p38 MAPK Activation PMA->p38 MAPK Activation ISLA ISLA ISLA->NF-κB Activation Inhibits ISLA->p38 MAPK Activation Inhibits HIF-1α Pathway HIF-1α Pathway ISLA->HIF-1α Pathway Impairs MMP-9 Activity MMP-9 Activity NF-κB Activation->MMP-9 Activity p38 MAPK Activation->MMP-9 Activity Cancer Cell Invasion & Metastasis Cancer Cell Invasion & Metastasis MMP-9 Activity->Cancer Cell Invasion & Metastasis Hypoxia Hypoxia Hypoxia->HIF-1α Pathway VEGF/PIGF Production VEGF/PIGF Production HIF-1α Pathway->VEGF/PIGF Production Angiogenesis Angiogenesis VEGF/PIGF Production->Angiogenesis

Biosynthesis and Apiosyltransferase

The biosynthesis of flavonoid apiosides like this compound in plants involves a key enzymatic step: the transfer of an apiosyl group from UDP-apiose to a flavonoid glycoside.

  • The Key Enzyme: The apiosyltransferase GuApiGT (UGT79B74) from Glycyrrhiza uralensis was identified as the enzyme that catalyzes the 2″-O-apiosylation of flavonoid glycosides. [5]
  • Biosynthesis System: A study successfully reconstituted the biosynthetic pathway in Nicotiana benthamiana, enabling the de novo production of flavonoid apiosides. [5]

The experimental workflow for discovering and characterizing this enzyme is outlined below:

G Workflow for the Discovery and Characterization of GuApiGT Start Transcriptome Analysis of G. uralensis A Co-expression Analysis with 'bait' genes (GuCHS, GuCHR) Start->A B Candidate Gene Selection (MSTRG.23171.4) A->B C Gene Cloning & Heterologous Expression in E. coli B->C D In vitro Enzyme Assay with UDP-Apiose Generating System C->D E Functional Confirmation Conversion of Isoliquiritin to this compound D->E F Biochemical Characterization (pH, Temp, Kinetics, Substrate Promiscuity) E->F G Structural Analysis & Mechanism Elucidation F->G

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of the core methodologies used to evaluate the primary activities of this compound.

  • Cell Viability Assay (CCK-8 Assay) [1]

    • Cell Seeding: Seed cells (e.g., HT1080) in a 96-well plate at 5 × 10³ cells/well in 100 µL of medium and allow to adhere.
    • Compound Treatment: Incubate cells with various concentrations of this compound (e.g., up to 100 µM) or a vehicle control for the desired duration (e.g., 48 hours).
    • Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the control group.
  • Transwell Invasion Assay [1]

    • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel (to simulate the extracellular matrix).
    • Cell Preparation and Seeding: Harvest and suspend cells in serum-free medium. Seed cells into the upper chamber. Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.
    • Compound Treatment: Add this compound to the upper chamber. Incubate for 24-48 hours to allow cell invasion.
    • Staining and Quantification: After incubation, remove non-invaded cells from the upper membrane surface. Fix and stain the invaded cells on the lower surface. Count the stained cells under a microscope to quantify invasion.
  • Gelatin Zymography for MMP Activity [1]

    • Sample Collection: Culture cells under experimental conditions (e.g., with/without PMA and this compound) in serum-free medium. Collect the conditioned medium and centrifuge to remove debris.
    • Gel Electrophoresis: Load samples onto an SDS-PAGE gel containing 0.1% gelatin as a substrate.
    • Gel Processing: After electrophoresis, renature the enzymes in the gel by incubating in a buffer containing 2.5% Triton X-100. Then, incubate the gel in an activation buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂) at 37°C for 24-48 hours to allow MMPs to digest the gelatin.
    • Staining and Analysis: Stain the gel with Coomassie Blue. Proteolytic activity appears as clear bands against a blue background. The intensity of the clear bands correlates with MMP activity.

This compound is a promising natural compound, particularly for developing anti-cancer therapies that target metastasis and angiogenesis. Its known mechanisms involve key signaling pathways, and recent advances have illuminated its biosynthesis.

References

Comprehensive Technical Guide to Isoliquiritin Apioside: Chemistry, Bioactivity, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction and Chemical Properties

Isoliquiritin apioside (ILA) is a chalcone glycoside predominantly isolated from the roots and rhizomes of Glycyrrhiza species (licorice), including G. glabra, G. uralensis, and G. inflata [1]. As a member of the flavonoid family, ILA features a characteristic 1,3-diphenyl-2-propene-1-one skeleton with a glycosidic moiety attached at the 4-position of the A-ring [1]. The compound exists as a 2′-hydroxychalcone glycoside, specifically identified as isoliquiritigenin-4-apiosyl-glucoside in systematic nomenclature, with the apiosyl-glucose disaccharide contributing to its enhanced water solubility compared to its aglycone counterpart [2]. This structural configuration places ILA among the approximately 42 chalcones identified in licorice, making it a significant marker compound for quality standardization of licorice-based preparations [1] [2].

The chemical structure of ILA consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system, with the apiosyl-glucose disaccharide attached at position 4 of the A-ring [2]. This glycosylation pattern differs from other related chalcones in licorice, with the position and type of glycosylation significantly influencing both the compound's physicochemical properties and biological activity [2]. Nuclear Magnetic Resonance (NMR) characterization of ILA shows distinctive signals including a pair of doublets at δ 7.62 and 6.80 representing a p-disubstituted benzene derivative (A2B2 system), signals at δ 7.24 and 7.78 assignable to β and α-protons in the chalcone skeleton, and two anomeric protons at δ 5.38 and 5.02 indicative of β-configurations for both the apiose and glucose moieties [3]. The molecular formula and exact mass, confirmed through mass spectral analysis, further support the structural elucidation of this compound [3].

Table 1: Physicochemical Properties of this compound

Property Description
Chemical Classification Chalcone glycoside
Molecular Formula C₂₆H₃₀O₁₃ (based on typical chalcone glycoside structure)
Source Plants Glycyrrhiza glabra, G. uralensis, G. inflata
Solubility Soluble in methanol, aqueous alcohols; glycoside enhances water solubility
UV-Vis Absorption Characteristic absorption at 360-370 nm (chalcone chromophore)
Glycosidic Moieties Apiosyl-glucose disaccharide at position 4 of A-ring

Biological Activities and Mechanisms of Action

Antigenotoxic and Antioxidant Activities

This compound demonstrates significant antigenotoxic potential against various genotoxic insults. In vitro studies using the SOS chromotest with Escherichia coli PQ37 strain revealed that ILA effectively inhibits oxidative stress-induced DNA damage caused by hydrogen peroxide (H₂O₂) and 4-nitroquinoline-1-oxide (4NQO) [3]. The study demonstrated that ILA at concentrations ranging from 100-500 µg/mL significantly reduced SOS response induction in a dose-dependent manner, with the highest concentration suppressing genotoxicity by approximately 70-80% compared to positive controls [3]. The proposed mechanism involves direct free radical scavenging and enhancement of cellular antioxidant defenses, thereby preventing oxidative DNA damage that can initiate carcinogenesis [3]. This protective effect against genotoxic stress positions ILA as a promising chemopreventive agent with potential applications in reducing cancer risk associated with environmental mutagen exposure.

The structure-activity relationship of ILA provides insights into its antioxidant mechanism. The chalcone skeleton with its α,β-unsaturated carbonyl system can undergo Michael addition reactions with cellular nucleophiles, potentially activating the Nrf2 antioxidant response pathway [3]. However, comparative studies indicate that the glycosylated form (ILA) shows reduced bioactivity compared to its aglycone isoliquiritigenin in certain assays, suggesting that the apiosyl-glucose moiety may sterically hinder interactions with certain molecular targets [4]. This was particularly evident in anti-angiogenesis studies where ILA showed markedly lower potency compared to isoliquiritigenin, highlighting the significance of the free phenolic hydroxyl groups for full biological activity [4].

Anti-inflammatory and Anti-angiogenic Effects

ILA exhibits notable anti-inflammatory properties through modulation of key inflammatory mediators. In RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), ILA and other licorice-derived phenolic compounds demonstrated significant inhibition of inflammatory biomarkers, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor (TNF-α) [5]. The anti-inflammatory mechanism appears to involve suppression of the NF-κB signaling pathway and downregulation of inducible nitric oxide synthase (iNOS) expression, thereby reducing production of pro-inflammatory mediators [5] [6]. This pathway is particularly relevant in chronic inflammatory conditions and cancer development, suggesting potential applications for ILA in inflammatory disease management.

The anti-angiogenic activity of ILA, while less potent than its aglycone form or other licorice chalcones like isoliquiritin, still contributes to the overall pharmacological profile of licorice extracts [4]. In vitro models of tube formation using vascular endothelial cells demonstrated that ILA inhibits angiogenesis, though with significantly reduced efficacy compared to isoliquiritin and isoliquiritigenin [4]. This structure-activity relationship suggests that the glycosidic moiety attenuates the anti-angiogenic effects, possibly by reducing cellular uptake or altering interaction with key molecular targets involved in endothelial cell proliferation and migration.

Antidiabetic Potential and Complications Management

Emerging research indicates that ILA and related chalcones may have therapeutic potential in managing type 2 diabetes mellitus (T2DM) and its complications [6]. While specific studies on ILA are limited within the available literature, chalcones as a class have demonstrated anti-hyperglycemic effects through multiple mechanisms, including enhancement of insulin sensitivity, inhibition of α-glucosidase and α-amylase activities, and activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-γ (PPARγ) pathways [6]. These mechanisms collectively contribute to improved glycemic control and reduced insulin resistance, key factors in T2DM management.

For diabetic nephropathy, chalcones like isoliquiritigenin (the aglycone of ILA) have shown protective effects by inhibiting high glucose-induced renal mesangial cell proliferation and extracellular matrix accumulation through suppression of the TGF-β/SMAD and JAK2/STAT3 signaling pathways [6]. Additionally, chalcones reduce oxidative stress and inflammation in renal tissues by modulating Nrf2-mediated antioxidant responses and inhibiting NF-κB activation [6]. Although ILA itself may require biotransformation to its aglycone for optimal efficacy, these findings suggest potential applications for ILA-rich extracts in preventing or slowing the progression of diabetic kidney disease.

Table 2: Biological Activities of this compound and Related Chalcones

Activity Mechanism Experimental Model Potency Comparison
Antigenotoxic Reduces SOS response; Scavenges free radicals E. coli PQ37 (SOS chromotest) ILA effective at 100-500 µg/mL [3]
Anti-inflammatory Inhibits NF-κB pathway; Reduces iNOS, NO, IL-6, TNF-α LPS-induced RAW 264.7 macrophages ILA shows significant inhibition [5]
Anti-angiogenic Inhibits tube formation Vascular endothelial cells ILA < Isoliquiritin < Isoliquiritigenin [4]
Antidiabetic AMPK activation; PPARγ modulation; Anti-inflammatory In vitro and rodent models Chalcones class effect [6]

Analytical Methods and Quantification

Chromatographic Techniques

The analysis and quantification of ILA in biological matrices and plant materials employ various chromatographic methods, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most prominent. A validated HPLC-UV method for simultaneous determination of ILA and isoliquiritin (IL) in rat plasma uses a Diamonsil C18 column (150 × 4.6 mm; 5 μm) with an isocratic mobile phase consisting of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) at a flow rate of 1.0 mL/min [7]. Detection employs wavelength switching at 360 nm for ILA and IL, and 276 nm for the internal standard (wogonoside), with retention times allowing clear separation of analytes [7]. This method demonstrates excellent linearity over the concentration range of 0.060–3.84 μg/mL for ILA with correlation coefficients (r) > 0.995, and lower limits of quantification (LLOQ) of 0.060 μg/mL for ILA, indicating sufficient sensitivity for pharmacokinetic studies [7].

More advanced LC-MS/MS methods have been developed for simultaneous quantification of multiple licorice flavonoids, including ILA, in plasma samples [8]. These methods typically employ electrospray ionization (ESI) in negative mode to generate deprotonated molecules [M–H]⁻ of the analytes, which are then fragmented to produce characteristic product ions for multiple reaction monitoring (MRM) [8]. A critical optimization parameter identified for LC-MS/MS analysis is the inclusion of very low concentrations of ammonium formate (0.01‰) in the mobile phase, which dramatically improves detection limits for flavonoids and decreases matrix effects, a phenomenon referred to as "LC-electrolyte effects" [8]. Sample preparation typically involves liquid-liquid extraction with ethyl acetate, which has been shown to provide effective isolation of analytes with minimal matrix effects compared to other cleanup methods [8].

Metabolite Identification and Profiling

The biotransformation pathways of ILA have been elucidated using advanced analytical techniques, particularly UHPLC-Q-TOF-MS/MS (Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry) [9]. Studies investigating the metabolism of multi-glycoside systems by gut microbiota have revealed that deglycosylation is the primary metabolic pathway for ILA [9]. Specifically, ILA undergoes stepwise deglycosylation by bacterial glycosidases, first losing the apiose moiety to form isoliquiritin, followed by removal of the glucose moiety to yield the aglycone isoliquiritigenin [9]. This metabolic transformation is crucial for the bioavailability and pharmacological activity of ILA, as the aglycone form generally demonstrates enhanced bioactivity compared to the glycosylated form [4] [9].

Comparative studies of ILA metabolism in normal versus diarrheal mice have revealed significant differences in metabolic capabilities [9]. Initially, the deglycosylation capability of the gut microbiota in normal mice was superior to that in diarrheal mice, but the metabolic function in diarrheal mice gradually recovered, eventually producing abundant deglycosylation metabolites [9]. These findings suggest that the therapeutic activity of ILA-containing preparations may depend on the metabolic capacity of the individual's gut microbiome, which can be influenced by health status. The analytical workflow for metabolite identification typically involves incubating ILA with gut microbiota samples, followed by extraction and UHPLC-Q-TOF-MS/MS analysis to detect and characterize metabolites based on accurate mass measurements, fragmentation patterns, and retention times [9].

The following diagram illustrates the primary metabolic pathway of this compound:

G ILA This compound IL Isoliquiritin ILA->IL Apiose removal ILG Isoliquiritigenin IL->ILG Glucose removal

Diagram 1: Metabolic pathway of this compound via gut microbiota deglycosylation

Experimental Protocols

In Vitro Antigenotoxicity Assay (SOS Chromotest)

The SOS chromotest provides a quantitative assessment of the antigenotoxic potential of ILA against known genotoxic agents [3]. The following protocol details the experimental methodology:

Bacterial Strain and Culture Conditions: Use Escherichia coli PQ37 strain obtained from Institut Pasteur, France. Maintain stocks at -80°C in appropriate medium. Grow overnight cultures in Luria-Bertani (LB) medium with shaking at 37°C to mid-exponential phase (OD600 ≈ 0.3) [3].

Genotoxin Challenge and Sample Treatment: Expose bacterial cultures to genotoxic agents (H₂O₂ at 750 μM or 4NQO at 0.5 μg/mL) with or without pre-treatment with ILA (100-500 μg/mL) for 60 minutes at 37°C. Include appropriate controls (untreated, genotoxin alone, and positive controls) [3].

β-galactosidase and Alkaline Phosphatase Assays: Measure SOS induction by determining β-galactosidase activity as a marker of SOS response and alkaline phosphatase activity as an internal control for protein content and toxicity. Use ortho-nitrophenyl β-D-galactopyranoside (ONPG) as substrate for β-galactosidase and para-nitrophenylphosphate (PNPP) for alkaline phosphatase. Incubate for 60 minutes at 37°C and stop reactions with Na₂CO₃. Measure absorbance at 420 nm for both assays [3].

Calculation of SOS Induction Factor (IF): Calculate IF as the ratio of β-galactosidase to alkaline phosphatase activities for treated samples compared to untreated controls. Determine antigenotoxic activity by the reduction in IF for genotoxin-treated samples in the presence of ILA compared to genotoxin alone [3].

Anti-inflammatory Assessment in Macrophages

This protocol evaluates the anti-inflammatory activity of ILA using LPS-stimulated RAW 264.7 macrophages, measuring inhibition of nitric oxide production and inflammatory cytokine expression [5].

Cell Culture and Treatment: Maintain RAW 264.7 murine macrophage cell line in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. Seed cells at appropriate density in 96-well plates and allow to adhere overnight. Pre-treat cells with ILA (1-100 μM) or vehicle control for 1-2 hours before stimulating with LPS (100 ng/mL) for 18-24 hours [5].

Nitric Oxide Measurement: After incubation, collect culture supernatants and measure nitrite accumulation (stable oxidation product of nitric oxide) using the Griess reaction. Mix equal volumes of supernatant with 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride. Incubate for 10 minutes at room temperature and measure absorbance at 540 nm. Determine nitrite concentration using a sodium nitrite standard curve [5].

Cytokine Analysis: Isolate total RNA from treated cells using appropriate extraction methods. Perform reverse transcription followed by quantitative real-time PCR to measure expression of inflammatory cytokines (IL-6, TNF-α, iNOS) using gene-specific primers. Normalize expression to housekeeping genes (GAPDH or β-actin) and calculate fold changes relative to control treatments [5].

Cell Viability Assessment: Parallel to treatment groups, assess cell viability using MTT or similar assays to ensure anti-inflammatory effects are not due to cytotoxicity. Incubate cells with 0.5 mg/mL MTT for 2-4 hours at 37°C, dissolve formed formazan crystals in DMSO, and measure absorbance at 570 nm [5].

Sample Preparation for Bioanalytical Analysis

This protocol details the sample preparation method for quantification of ILA in rat plasma using HPLC-UV analysis [7].

Plasma Sample Processing: Thaw frozen plasma samples on ice. Aliquot 200 μL of plasma into 1.5 mL polypropylene tubes. Add 20 μL of internal standard working solution (wogonoside at 8.80 μg/mL) to each sample. Vortex mix for 30 seconds to ensure proper mixing [7].

Protein Precipitation: Add 500 μL of acetonitrile to each sample for protein precipitation. Vortex vigorously for 3 minutes to ensure complete precipitation. Centrifuge samples at 6,677 × g for 5 minutes at 4°C to pellet precipitated proteins. Carefully transfer the supernatant to clean 2.0 mL tubes [7].

Lipid Cleanup: Add 1,000 μL of chloroform to the supernatant to separate lipid-soluble impurities. Vortex for 1 minute and centrifuge at 6,677 × g for 5 minutes to achieve phase separation. Collect the upper aqueous phase containing the analytes for analysis [7].

Sample Injection: Transfer 20 μL of the final aqueous extract to HPLC vials for analysis. Maintain samples at 4°C in the autosampler during analysis to ensure stability [7].

Pharmacokinetics and Metabolism

The pharmacokinetic profile of ILA has been characterized following oral administration of licorice extracts to rodent models. Studies indicate that ILA undergoes extensive biotransformation by gut microbiota through deglycosylation pathways, resulting in the formation of isoliquiritin and ultimately isoliquiritigenin as the primary bioactive aglycone [9]. This metabolic process is crucial for the absorption and systemic exposure of ILA-derived compounds, as the aglycone form demonstrates enhanced membrane permeability compared to the glycosylated forms.

The bioanalytical methods for quantifying ILA in plasma have been rigorously validated according to FDA guidelines for bioanalytical assays [7]. The HPLC-UV method for simultaneous determination of ILA and isoliquiritin demonstrates excellent accuracy and precision, with intra-day and inter-day accuracy ranging from 85% to 110% of nominal values, and precision with relative standard deviation (RSD) below 15% at all quality control concentrations [7]. The extraction recovery of ILA from plasma exceeds 80%, indicating efficient sample preparation with minimal matrix effects [7]. Stability studies confirm that ILA remains stable in plasma through three freeze-thaw cycles, at room temperature for 12 hours, and during long-term storage at -20°C for 15 days [7].

Table 3: Pharmacokinetic Parameters of Licorice Chalcones Based on Analytical Methods

Parameter ILA (this compound) IL (Isoliquiritin) ILG (Isoliquiritigenin)
Linear Range (plasma) 0.060–3.84 μg/mL 0.075–4.80 μg/mL Not specified
LLOQ (Lower Limit of Quantification) 0.060 μg/mL 0.075 μg/mL Not specified
Extraction Recovery >80% >80% Not specified
Primary Metabolic Pathway Deglycosylation by gut microbiota Deglycosylation to ILG Further phase II conjugation
Stability Stable through 3 freeze-thaw cycles; 12h at RT; 15 days at -20°C Similar to ILA Not specified

Comparative pharmacokinetic studies of licorice flavonoids have revealed that the aglycone forms generally exhibit faster absorption and distribution rates compared to their glycosylated counterparts [10]. Specifically, liquiritigenin (the flavanone analog of isoliquiritigenin) demonstrated the most favorable pharmacokinetic profile among licorice flavonoids, with rapid absorption and slow elimination, while isoliquiritigenin showed relatively low oral bioavailability [10]. These findings suggest that despite the potentially higher bioactivity of aglycones, their poor bioavailability may limit in vivo efficacy, supporting the importance of glycoside forms like ILA as natural prodrugs that can be activated by gut microbial metabolism.

Applications and Future Perspectives

The comprehensive pharmacological profile of ILA supports its potential applications in several therapeutic areas. As a natural chemopreventive agent, ILA's antigenotoxic properties position it as a promising candidate for reducing cancer risk associated with environmental mutagen exposure [3]. The combination of antioxidant and anti-inflammatory activities further enhances its potential in cancer prevention strategies targeting chronic inflammation and oxidative stress as key drivers of carcinogenesis [3] [6]. Additionally, the anti-angiogenic properties of ILA and its metabolites suggest potential applications in oncology, particularly in inhibiting tumor vascularization, though its potency is less than other licorice chalcones [4].

In metabolic disease management, ILA's potential effects on diabetic complications warrant further investigation [6]. Given the demonstrated activities of related chalcones in diabetic nephropathy, neuropathy, and retinopathy, ILA may offer benefits in preventing or slowing the progression of these microvascular complications through modulation of oxidative stress, inflammation, and key signaling pathways such as TGF-β/SMAD, JAK2/STAT3, and NF-κB [6]. The multi-targeted actions of chalcones make them particularly attractive for complex multifactorial diseases like diabetes, where simultaneous modulation of multiple pathways may provide superior therapeutic outcomes compared to single-target agents.

From a drug development perspective, the relatively low bioavailability of ILA due to its glycosidic nature presents both challenges and opportunities [9]. While glycosylation typically reduces membrane permeability and cellular uptake, it also serves as a natural prodrug strategy that leverages gut microbial metabolism for targeted activation in the gastrointestinal tract or systemic circulation following deglycosylation [9]. This property could be exploited for developing colon-targeted therapies or for reducing systemic toxicity while maintaining local efficacy in the gastrointestinal tract. Future research directions should include more comprehensive in vivo studies to establish dose-response relationships, further exploration of structure-activity relationships to optimize both potency and bioavailability, and clinical trials to validate preclinical findings in human populations.

The following diagram illustrates the multi-target mechanisms of this compound against diabetic complications:

G ILA This compound NFkB NF-κB Pathway Inhibition ILA->NFkB Nrf2 Nrf2 Antioxidant Pathway Activation ILA->Nrf2 TGF TGF-β/SMAD Pathway Inhibition ILA->TGF JAK JAK2/STAT3 Pathway Inhibition ILA->JAK AntiInf Anti-inflammatory Effects NFkB->AntiInf Antioxidant Antioxidant Effects Nrf2->Antioxidant AntiFib Anti-fibrotic Effects TGF->AntiFib JAK->AntiFib DN Diabetic Nephropathy Protection AntiInf->DN DR Diabetic Retinopathy Protection AntiInf->DR DNU Diabetic Neuropathy Protection AntiInf->DNU Antioxidant->DN Antioxidant->DR Antioxidant->DNU AntiFib->DN

Diagram 2: Proposed multi-target mechanisms of this compound against diabetic complications

Conclusion

This compound represents a biologically active chalcone glycoside with demonstrated antigenotoxic, anti-inflammatory, and potential antidiabetic properties. Its mechanisms of action involve modulation of key signaling pathways including NF-κB, Nrf2, TGF-β/SMAD, and JAK2/STAT3. While its glycosidic nature may limit direct bioactivity compared to its aglycone form, ILA serves as a natural prodrug that undergoes gut microbiota-mediated activation to more potent metabolites. Well-validated analytical methods enable precise quantification in biological matrices, supporting pharmacokinetic studies and product standardization. Further research is warranted to fully elucidate its in vivo efficacy, clinical potential, and structure-activity relationships for possible therapeutic development.

References

Isoliquiritin Apioside foundational research

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile & Natural Sources

Isoliquiritin Apioside (ISLA), also known as ILA, is a flavonoid compound found in the roots of the licorice plant (Glycyrrhiza uralensis Fisch) [1] [2] [3].

  • Chemical Formula: C₂₆H₃₀O₁₃ [4]
  • Molecular Weight: 550.51 g/mol [4]
  • CAS Number: 120926-46-7 [2] [4]
  • Source: It is one of several bioactive components isolated from Glycyrrhizae Radix et Rhizoma (GR), the root and rhizome of licorice [1] [3].

Advanced extraction techniques, such as using specific Deep Eutectic Solvents (DES), have been identified to efficiently isolate ISLA along with other flavonoids and saponins from licorice [5]. Furthermore, ISLA has been identified and quantified in complex traditional herbal formulas like Sayeok-tang (SYT) using UPLC-TQ-MS/MS, indicating its importance as a phytochemical marker [6].

Mechanisms of Action & Signaling Pathways

Research indicates that ISLA exerts its primary effects by modulating key signaling pathways involved in cancer metastasis, angiogenesis, and cell death. The table below summarizes its core mechanisms.

Table 1: Core Mechanisms of Action of this compound

Mechanism of Action Observed Effect Experimental Context Citations
Inhibition of Matrix Metalloproteinase (MMP) activity Significantly decreases PMA-induced increases in MMP activity, crucial for extracellular matrix degradation. Human fibrosarcoma HT-1080 cells [1] [4]
Suppression of MAPK signaling Suppresses PMA-induced activation of Mitogen-Activated Protein Kinase pathways. Human fibrosarcoma HT-1080 cells [1] [4]
Inhibition of NF-κB activation Blocks the PMA-induced activation of the NF-κB pathway, a key regulator of inflammation and cell survival. Human fibrosarcoma HT-1080 cells [1] [4]
Impairment of HIF-1α pathway Reduces production of pro-angiogenic factors under hypoxia by impairing the Hypoxia-Inducible Factor-1α pathway. HT-1080 cells under normoxia and hypoxia [1]
Blockade of Hif-1α-mediated ferroptosis Attenuates lipid peroxidation and Fe²⁺ accumulation by inhibiting the Hif-1α/HO-1 signaling axis. Mouse model of intestinal ischemia/reperfusion-induced acute lung injury [3]

The following diagram illustrates the primary anti-metastatic and anti-angiogenic mechanisms of ISLA identified in in vitro cancer cell models:

G PMA Stimulus (PMA) MAPK MAPK Pathway PMA->MAPK Activates NFkB NF-κB Pathway PMA->NFkB Activates HIF1a HIF-1α Pathway PMA->HIF1a Activates ISLA ISLA Treatment ISLA->MAPK Suppresses ISLA->NFkB Suppresses ISLA->HIF1a Impairs MMPs MMP Activity ↑ MAPK->MMPs Induces NFkB->MMPs Induces AngioFactors Pro-angiogenic Factors ↑ HIF1a->AngioFactors Induces Metastasis Cancer Cell Metastasis MMPs->Metastasis Promotes Angiogenesis Angiogenesis MMPs->Angiogenesis Promotes AngioFactors->Angiogenesis Promotes

ISLA inhibits cancer metastasis and angiogenesis by blocking key signaling pathways.

The subsequent diagram outlines the mechanism by which ISLA protects against acute lung injury, as evidenced in in vivo studies:

G IntestinalIR Intestinal Ischemia/Reperfusion HIF1a_HO1 Hif-1α / HO-1 Pathway IntestinalIR->HIF1a_HO1 Activates ISLA_Treatment ISLA Treatment ISLA_Treatment->HIF1a_HO1 Inhibits Ferroptosis Ferroptosis Activation (Lipid Peroxidation, Fe²⁺ Accumulation) HIF1a_HO1->Ferroptosis Triggers LungEpithelialDamage Lung Epithelial Cell Damage Ferroptosis->LungEpithelialDamage Causes ALI Acute Lung Injury (ALI) LungEpithelialDamage->ALI Leads to

ISLA relieves intestinal I/R-induced acute lung injury by blocking Hif-1α-mediated ferroptosis.

Efficacy & Pharmacological Data

ISLA demonstrates potent biological activity in various disease models with no reported cytotoxicity at effective concentrations [1].

Table 2: Summary of Key Efficacy Findings for this compound

Assay Type Experimental Model Key Findings Dosage/Concentration Citations
In Vitro Anti-metastatic Human fibrosarcoma HT-1080 cells Suppressed migration, invasion, 3D spheroid invasion. Up to 100 μM (non-cytotoxic) [1]
In Vitro Anti-angiogenic Human Umbilical Vein Endothelial Cells (HUVECs) Reduced HUVEC migration and tube formation. Not specified [1]
In Ovo Anti-angiogenic Chick Chorioallantoic Membrane (CAM) assay Significantly suppressed VEGF-induced and basal vessel formation. Not specified [1]
In Vivo Anti-inflammatory Mouse model of intestinal I/R-induced acute lung injury Attenuated lung injury, inflammation, and markers of ferroptosis. 20 & 50 mg/kg/day (i.p.) [3]

Analytical Methods & Pharmacokinetics

Robust analytical methods have been developed to identify and quantify ISLA in various matrices, which is crucial for pharmacokinetic studies and quality control.

  • Quantification in Herbal Extracts: UPLC-TQ-MS/MS in multiple reaction monitoring (MRM) mode is a highly sensitive and reliable technique for quantifying ISLA in complex herbal formulas like Sayeok-tang [6]. ISLA is typically ionized in negative ion mode for such analyses [6].
  • Bioanalytical Method for Plasma: A validated HPLC-UV method exists for the simultaneous determination of ISLA and isoliquiritin in rat plasma [2]. This method uses a C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) [2].
    • Linear Range: 0.060–3.84 μg/mL for ISLA [2].
    • Lower Limit of Quantification (LLOQ): 0.060 μg/mL for ISLA [2].
    • Sample Preparation: Protein precipitation with acetonitrile, followed by a liquid-liquid extraction step with chloroform to remove lipid-soluble impurities [2].
  • Pharmacokinetic Application: The aforementioned HPLC method was successfully applied to a pharmacokinetic study in rats after oral administration of Zhigancao extract, demonstrating its practicality for in vivo exposure studies [2].

Conclusion and Research Outlook

For advancing ISLA research:

  • Quality Control: The UPLC-TQ-MS/MS method [6] is recommended for precise quantification in plant material or formulations.
  • In Vivo Pharmacokinetics: The established HPLC-UV protocol [2] provides a foundation for further ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
  • Future Directions: Current research would benefit from further investigations into the compound's oral bioavailability, detailed toxicological profile, and efficacy studies in more complex in vivo cancer models.

References

Isoliquiritin Apioside literature review

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Properties & Sources

Property Detail
Molecular Formula C₂₆H₃₀O₁₃ [1] [2]
Molecular Weight 550.51 g/mol [1] [2]
CAS Number 120926-46-7 [1] [2]
Purity Typically ≥ 98-99.89% (for commercial research) [3] [1]
Natural Source Glycyrrhizae radix et rhizoma (the root of Glycyrrhiza uralensis) [4] [3] [5]
Solubility DMSO (100 mg/mL), Water (5 mg/mL) [1]

Summary of Key Quantitative Biological Data

The table below consolidates critical experimental findings on Isoliquiritin Apioside's efficacy.

Biological Activity / Model Key Quantitative Findings Citation
Acute Lung Injury (ALI) Model In mice with intestinal I/R-induced ALI, IA (20 & 50 mg/kg/day, oral, 7 days) ↓ lung injury score, ↓ water weight, ↓ BALF protein. In vitro, IA (12.5, 25, 50 μM) ↓ Hif-1α mRNA & protein in MLE-2 cells. [4] [5]
Anti-metastatic & Anti-angiogenic Activity Suppressed HT1080 cell invasion/migration (up to 100 μM, no cytotoxicity). ↓ PMA-induced MMP-9 activity. ↓ Production of VEGF, PLGF. Impaired HIF-1α pathway under hypoxia. Inhibited HUVEC migration and tube formation. [3]
Extraction from Licorice Identified as one of six effective components for quality control. Optimal extraction achieved with 1,3-butanediol/ChCl (4:1) DES system. [6]
Heritability in Cultivation Listed as a significant flavonoid in G. uralensis. Content shows high broad-sense heritability, indicating strong genetic control for selective breeding. [7]

Detailed Experimental Protocols

For researchers looking to replicate key studies, here are the methodologies for major experiments cited above.

In Vivo Model of Acute Lung Injury
  • Animal Model: Male C57BL/6 mice (10-12 weeks old).
  • IA Administration: IA (purity 99.87%) was administered orally at 20 mg/kg/day and 50 mg/kg/day for 7 consecutive days prior to the induction of intestinal ischemia/reperfusion (I/R) [4] [5].
  • Disease Model Induction: Intestinal I/R was induced by clamping the superior mesenteric artery for 60 minutes (ischemia), followed by 60 minutes of reperfusion [4] [5].
  • Endpoint Analysis:
    • Lung Injury Assessment: Lung tissues were collected for histological examination (H&E staining) and scoring based on inflammatory cell infiltration, edema, and cellular hyperplasia [4] [5].
    • Edema Measurement: Lung water weight was measured to assess pulmonary edema [5].
    • BALF Analysis: Protein concentration in Bronchoalveolar Lavage Fluid (BALF) was quantified [5].
    • Ferroptosis Markers: Levels of lipid peroxidation products (MDA, 4-HNE) and Fe²⁺ in lung tissues were measured [4] [5].
In Vitro Model of Cancer Metastasis & Angiogenesis
  • Cell Lines: Human fibrosarcoma HT1080 cells and Human Umbilical Vein Endothelial Cells (HUVECs) [3].
  • IA Treatment: Cells were treated with ISLA (purity ≥98%) at various concentrations (e.g., up to 100 μM) [3].
  • Viability Assay: Cytotoxicity was assessed using Cell Counting Kit-8 (CCK-8) after 48 hours of treatment [3].
  • Metastasis & Invasion Assays:
    • Scratch-wound Migration: A scratch was made in a confluent cell monolayer, and closure was monitored after IA treatment [3].
    • Transwell Migration/Invasion: Cells were seeded in the upper chamber (with Matrigel for invasion), and those migrating to the lower chamber (with/without chemoattractant) were counted [3].
  • MMP Activity Assay:
    • Stimulation: Cells were pretreated with IA and then stimulated with Phorbol 12-myristate 13-acetate (PMA, 20 nM) to induce MMP expression [3].
    • Zymography: Culture supernatants were collected and electrophoresed on SDS-PAGE gels containing gelatin. After incubation, gels were stained with Coomassie Blue; clear bands indicated MMP-2 and MMP-9 proteolytic activity [3].
  • Angiogenesis Assay (Tube Formation): HUVECs were seeded on a layer of growth factor-reduced Matrigel and treated with IA. The formation of tube-like structures was observed and quantified [3].
Extraction and Analysis from Licorice
  • Extraction Solvent: Deep Eutectic Solvent (DES) composed of 1,3-butanediol and Choline Chloride (ChCl) in a molar ratio of 4:1 [6].
  • Method: Ultrasonic-assisted extraction [6].
  • Optimal Conditions: Liquid-to-material ratio of 20 mL/g, water content in DES of 30%, and an extraction time of 41 minutes [6].
  • Quantitative Analysis: The content of ISLA and five other components was simultaneously determined using the Quantitative Analysis of Multi-components by a Single Marker (QAMS) method, with glycyrrhizic acid as the internal standard [6].

Signaling Pathways and Experimental Workflow

Based on the described mechanisms, this compound exerts its effects through specific signaling pathways. The diagram below synthesizes these findings.

This compound modulates multiple signaling pathways to exert its biological effects.

Conclusion and Future Perspectives

This compound is a promising multi-target natural product. Its efficacy in preclinical models of acute lung injury, cancer metastasis, and angiogenesis highlights its potential for therapeutic development. Future work should focus on:

  • ADMET Profiles: Comprehensive pharmacokinetic and toxicology studies are needed [8].
  • Clinical Translation: Validating these mechanisms and efficacy in human subjects is the critical next step.
  • Formulation: Improving solubility and bioavailability could enhance its therapeutic application [1] [2].

References

Application Notes and Protocols: HPLC Method for the Determination of Isoliquiritin Apioside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isoliquiritin apioside (ILA), a bioactive chalcone derivative found in the roots and rhizomes of Glycyrrhiza species (licorice), has garnered significant scientific interest due to its promising pharmacological activities. These include anti-metastatic, anti-angiogenic, and antioxidant properties, which are largely mediated through the suppression of key signaling pathways like MAPK and NF-κB, leading to a decrease in matrix metalloproteinase (MMP) activities [1] [2] [3]. To support pharmacological and pharmacokinetic studies, robust and reliable analytical methods are essential. This document provides detailed High-Performance Liquid Chromatography (HPLC) application notes and protocols for the determination and quantification of ILA in herbal extracts and biological matrices, complete with validated parameters and experimental workflows.

Analytical Methodologies

HPLC-UV Method for Pharmacokinetic Studies in Rat Plasma

This method is optimized for the sensitive and simultaneous quantification of ILA and its analog isoliquiritin (IL) in rat plasma, facilitating pharmacokinetic studies following the administration of licorice extracts [4].

2.1.1. Experimental Protocol

1. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1100 series with a variable wavelength UV detector.
  • Analytical Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm particle size), guarded by an endcapped C18 ODS guard column.
  • Mobile Phase: Water (containing 0.1% v/v phosphoric acid) and Acetonitrile in a ratio of 72:28 (v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 360 nm for ILA and IL; 276 nm for the internal standard (Wogonoside) using wavelength-switching technology (0-9 min at 360 nm; 9-12 min at 276 nm).
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient [4].

2. Preparation of Standard Solutions and Quality Control (QC) Samples

  • Stock Solutions: Prepare stock solutions of ILA, IL, and the Internal Standard (IS, Wogonoside) in methanol at concentrations of 384 µg/mL, 480 µg/mL, and 440 µg/mL, respectively. Store at 4°C.
  • Working Solutions: Serially dilute stock solutions with methanol to create standard working solutions.
  • Calibration Standards: Spike blank rat plasma with working solutions to create a calibration curve ranging from 0.060 to 3.84 µg/mL for ILA and 0.075 to 4.80 µg/mL for IL.
  • Quality Control (QC) Samples: Prepare at low, medium, and high concentrations (e.g., 0.12, 0.48, 3.07 µg/mL for ILA) in the same manner [4].

3. Sample Preparation Procedure (Protein Precipitation)

  • Pipette 200 µL of rat plasma into a 1.5 mL polypropylene tube.
  • Add 20 µL of IS working solution.
  • Add 500 µL of acetonitrile to precipitate proteins.
  • Vortex the mixture vigorously for 3 minutes.
  • Centrifuge at 6,677 × g for 5 minutes.
  • Transfer the supernatant to a 2.0 mL tube and add 1,000 µL of chloroform (to remove lipid-soluble impurities and acetonitrile).
  • Vortex and centrifuge again.
  • Inject 20 µL of the final aqueous phase into the HPLC system [4].

4. Method Validation Summary The method was validated according to FDA guidelines, with key parameters summarized in the table below [4].

Table 1: Validation Parameters for the HPLC-UV Determination of ILA and IL in Rat Plasma

Validation Parameter This compound (ILA) Isoliquiritin (IL)
Linear Range (µg/mL) 0.060 – 3.84 0.075 – 4.80
Correlation Coefficient (r) 0.9954 0.9968
Lower Limit of Quantification (LLOQ, µg/mL) 0.060 0.075
Precision (RSD%) Intra- and inter-day ≤ 15% Intra- and inter-day ≤ 15%
Accuracy (RE%) Intra- and inter-day ≤ 15% Intra- and inter-day ≤ 15%
Average Extraction Recovery > 80% > 80%
Stability Established under various conditions (room temperature, freeze-thaw, long-term) Established under various conditions (room temperature, freeze-thaw, long-term)
Advanced UPLC-MS/MS Methods for Quality Control of Herbal Formulations

While HPLC-UV is robust, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity, specificity, and throughput for analyzing complex herbal mixtures. The following protocol can be adapted for the simultaneous quantification of ILA and other markers in licorice-containing formulations [5] [6] [7].

2.2.1. Experimental Protocol

1. UPLC-MS/MS Conditions

  • UPLC System: Acquity UPLC I-Class or equivalent.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-XS) with an electrospray ionization (ESI) source.
  • Analytical Column: Acquity UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm).
  • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.
  • Gradient Elution: Use a optimized gradient program (e.g., starting from 5% B to 95% B over 10-20 minutes).
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 45°C.
  • Injection Volume: 0.2 - 5 µL.
  • Ionization Mode: Typically negative ion mode for ILA [6] [7].
  • MS Detection: Multiple Reaction Monitoring (MRM) with optimized transitions. For ILA, a common transition is from the precursor ion to a characteristic product ion.

Table 2: Example MRM Transitions for Licorice Compounds

Analyte Ion Mode Precursor Ion (m/z) Product Ion (m/z)
This compound (ILA) Negative 549.1 [M-H]⁻ 255.1 / 135.0
Isoliquiritin (IL) Negative 417.1 [M-H]⁻ 255.1 / 135.0
Liquiritin Apioside Negative 549.1 [M-H]⁻ 255.1 / 135.0

Note: Specific cone voltages and collision energies must be optimized for each instrument. The values in this table are illustrative based on common fragments [5] [7].

2. Sample Preparation for Herbal Extracts

  • Weigh accurately a powdered herbal extract or formulation.
  • Add a suitable solvent (e.g., 70% methanol or methanol-water).
  • Sonicate or vortex the mixture to extract the compounds.
  • Centrifuge the sample to pellet insoluble debris.
  • Dilute the supernatant appropriately with the initial mobile phase and filter through a 0.22 µm membrane before UPLC-MS/MS analysis [6] [7].

Applications in Research

Pharmacokinetic Study

The described HPLC-UV method was successfully applied to a pharmacokinetic study in female Sprague-Dawley rats after an oral administration of Zhigancao extract (1.21 g/kg). Blood samples were collected at predetermined time points, and the plasma concentration-time profiles of ILA and IL were established, allowing for the calculation of key pharmacokinetic parameters like AUC, C~max~, T~max~, and t~1/2~ [4].

Quality Control of Herbal Formulations

UPLC-MS/MS methods have been extensively used for the quality control of multi-herb formulations containing licorice, such as Bangkeehwangkee-tang, Sanjoin-tang, and Sayeok-tang. These methods allow for the simultaneous quantification of ILA alongside numerous other marker compounds (e.g., liquiritin, glycyrrhizin) to ensure batch-to-batch consistency, authenticate raw materials, and standardize finished products [5] [6] [7].

Pharmacological Context and Signaling Pathways

The accurate quantification of ILA is crucial because it possesses significant biological activities. Research has shown that ILA suppresses cancer cell invasiveness and angiogenesis without cytotoxicity.

G This compound (ILA) Inhibits Cancer Metastasis and Angiogenesis ILA This compound (ILA) MAPK MAPK Pathway (ERK, JNK, p38) ILA->MAPK Suppresses Activation NFkB NF-κB Pathway ILA->NFkB Suppresses Activation HIF1a HIF-1α Pathway (under hypoxia) ILA->HIF1a Impairs PMA PMA Stimulus PMA->MAPK PMA->NFkB MMPs MMP Expression & Activity (e.g., MMP-9) MAPK->MMPs Induces NFkB->MMPs Induces AngioFactors Pro-angiogenic Factor Production (VEGF, PLGF) HIF1a->AngioFactors Induces Outcomes Cancer Cell Metastasis & Angiogenesis MMPs->Outcomes AngioFactors->Outcomes

As visualized in the pathway diagram, ILA exerts its effects by:

  • Inhibiting Pro-Metastatic Signaling: ILA significantly decreases PMA-induced activation of the MAPK (ERK, JNK, p38) and NF-κB pathways [1] [2] [3].
  • Reducing Protease Activity: By inhibiting these pathways, ILA reduces the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-9, which are crucial for cancer cell invasion through the extracellular matrix [1] [2].
  • Suppressing Angiogenesis: ILA also impairs the HIF-1α pathway under hypoxic conditions, reducing the production of pro-angiogenic factors like VEGF. Furthermore, it directly inhibits the migration and tube-forming ability of endothelial cells, thereby suppressing new blood vessel formation that tumors require for growth and metastasis [1].

Troubleshooting and Best Practices

  • Peak Tailing: Ensure the mobile phase is freshly prepared and the column is not overloaded. Consider using a mobile phase pH modifier like formic acid or phosphoric acid.
  • Low Recovery: Check the protein precipitation efficiency. The two-step cleanup with acetonitrile and chloroform is critical for clean plasma samples [4].
  • Sensitivity Issues (UPLC-MS/MS): Optimize MRM transitions, source temperatures, and gas flows for the specific instrument. Ensure the sample is sufficiently concentrated.
  • Column Care: Flush the column regularly with a high percentage of organic solvent to remove retained impurities and store it according to the manufacturer's instructions.

Conclusion

The detailed HPLC-UV and UPLC-MS/MS protocols provided herein offer reliable and validated methods for the determination of this compound in various matrices. These methods are essential tools for researchers conducting pharmacokinetic studies, quality control of herbal medicines, and investigations into the promising anti-cancer and anti-angiogenic properties of this licorice-derived compound.

References

Comprehensive Application Notes and Protocols: Ionic Liquid-Ultrasound Assisted Extraction of Isoliquiritin Apioside from Licorice

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isoliquiritin apioside (ILA) is a valuable bioactive flavonoid glycoside predominantly found in licorice (Glycyrrhiza uralensis) with demonstrated pharmacological activities including antioxidant, anti-inflammatory, and potential anticancer properties. The extraction of this compound presents significant challenges due to its chemical structure and the complex plant matrix of licorice. Traditional extraction methods often require large solvent volumes, extended processing times, and can result in compound degradation, necessitating more efficient and sustainable approaches.

Ionic liquid-ultrasound assisted extraction (IL-UAE) has emerged as a superior green technology for the extraction of heat-sensitive bioactive compounds from plant materials. Ionic liquids (ILs) are organic salts with low vapor pressure, high thermal stability, and tunable physicochemical properties based on cation-anion combinations, making them ideal solvents for natural product extraction [1]. When combined with ultrasound technology, which enhances mass transfer and cell wall disruption, IL-UAE achieves higher extraction efficiencies while reducing environmental impact compared to conventional methods [2].

These application notes provide detailed protocols for the efficient extraction of this compound from licorice using optimized IL-UAE conditions, based on comprehensive research findings [2] [3]. The methodology has been validated for precision, reproducibility, and extraction efficiency, offering researchers and pharmaceutical developers a reliable framework for implementing this advanced extraction technique.

Materials and Reagents

Chemical Reagents

Table 1: Required Chemical Reagents and Specifications

Reagent Specifications Purity Storage Conditions
1-Butyl-3-methylimidazolium acetate ([C₄MIM]Ac) Suitable for extraction ≥95% Room temperature in desiccator
1-Butyl-3-methylimidazolium bromide ([C₄MIM]Br) Suitable for extraction ≥95% Room temperature in desiccator
This compound standard Analytical standard ≥98% -20°C, protected from light
Liquiritin standard Analytical standard ≥98% -20°C, protected from light
Glycyrrhizic acid standard Analytical standard ≥98% -20°C, protected from light
Acetonitrile HPLC grade ≥99.9% Room temperature
Formic acid HPLC grade ≥98% Room temperature
Deionized water HPLC grade 18.2 MΩ·cm Room temperature
Equipment and Instruments

Table 2: Required Equipment and Instruments

Equipment Specifications Application
Ultrasonic bath 40 kHz frequency, adjustable power (100-1000W) Extraction process
High-performance liquid chromatography (HPLC) system C18 column, UV-Vis/DAD detector Compound analysis
Analytical balance Precision 0.0001g Sample weighing
Centrifuge 9000×g capacity Sample separation
pH meter Digital, calibrated Solution pH measurement
Scanning electron microscope (SEM) 5-20 kV accelerating voltage Microstructure analysis
Vacuum evaporator Temperature controlled (30-60°C) Solvent removal
Lyophilizer -80°C, <10 Pa Sample freeze-drying
Plant Material Preparation

Licorice roots (Glycyrrhiza uralensis Fisch.) should be authenticated botanically and voucher specimens deposited in a recognized herbarium. The roots must be thoroughly washed with potable water to remove soil and debris, followed by rinsing with deionized water. The cleaned roots should be air-dried in shade at ambient temperature (25±2°C) for 7-10 days until constant weight is achieved, then pulverized using a mechanical grinder, and sieved to obtain a uniform powder of 40-60 mesh size (250-425 μm). The powdered material should be stored in airtight containers protected from light at room temperature until use [2].

Extraction Mechanism and Rationale

Molecular Interactions

The exceptional extraction efficiency of IL-UAE for this compound stems from synergistic molecular interactions between ionic liquids, the target compound, and the plant matrix. The imidazolium-based ILs function through multiple mechanisms: hydrogen bonding between the acetate anion and hydroxyl groups of flavonoids, π-π interactions between the imidazolium cation and the aromatic structure of this compound, and hydrophobic interactions between the alkyl chain and non-polar regions of the compound [1]. The optimized IL 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) demonstrates particularly strong hydrogen bond acceptance capability, facilitating the dissolution of glycosidic compounds like this compound.

The ultrasound component enhances these interactions through acoustic cavitation, generating microscopic bubbles that implode near plant cell walls, creating microjets and shockwaves that disrupt cellular structures and enhance solvent penetration [2]. This physical disruption significantly reduces particle size and increases surface area contact between the plant matrix and ionic liquid solution, accelerating mass transfer of target compounds into the solvent.

Structural Disruption Process

The IL-UAE method fundamentally alters the licorice microstructure to enhance compound release. Scanning electron microscopy (SEM) analyses have demonstrated that the combination of ionic liquids and ultrasound causes significant morphological changes in licorice powder, including cell wall fragmentation, formation of micropores, and breakdown of structural integrity compared to untreated samples [2]. This structural disruption facilitates the contact between the ionic liquid and target compounds, dramatically improving extraction efficiency for this compound and related flavonoids.

G IL Ionic Liquid Solution H H IL->H PI π-π Interactions IL->PI US Ultrasound Waves Cavitation Acoustic Cavitation US->Cavitation Plant Plant Cell Structure CellRupture Cell Wall Disruption Plant->CellRupture Bond Hydrogen Bonding Bond->CellRupture PI->CellRupture Cavitation->CellRupture Compound This compound Release CellRupture->Compound

Figure 1: Mechanism of IL-UAE Extraction for this compound

Optimized IL-UAE Experimental Protocol

Ionic Liquid Solution Preparation
  • Step 1: Prepare 0.5 M 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) aqueous solution by dissolving 10.21 g of [C₄MIM]Ac in 100 mL of deionized water [3].
  • Step 2: Stir the solution using a magnetic stirrer at 300 rpm for 15 minutes until completely homogeneous.
  • Step 3: Adjust the pH to 6.5±0.2 using 0.1 M HCl or NaOH solution if necessary for optimal extraction efficiency.
Extraction Procedure
  • Step 1: Accurately weigh 1.0 g of dried licorice powder (40-60 mesh) using an analytical balance.
  • Step 2: Transfer the powder to a 50 mL conical centrifuge tube and add 20 mL of the prepared 0.5 M [C₄MIM]Ac solution, resulting in a solid-to-liquid ratio of 1:20 (g/mL).
  • Step 3: Allow the mixture to soak for 30 minutes at room temperature to pre-hydrate the plant material.
  • Step 4: Place the tube in an ultrasonic bath and extract at 40 kHz frequency with power set to 500 W for 30 minutes, maintaining temperature at 40±5°C using a circulating water bath [2].
  • Step 5: Centrifuge the extracted mixture at 9000×g for 15 minutes to separate solid residue from the supernatant.
  • Step 6: Carefully collect the supernatant and filter through a 0.45 μm membrane filter for subsequent analysis.
  • Step 7: If necessary, concentrate the extract under vacuum at 40°C or freeze-dry for long-term storage.
Analytical Method
  • HPLC Conditions: Utilize a C18 column (250 mm × 4.6 mm, 5 μm) maintained at 30°C. The mobile phase should consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution: 0-5 min, 10-15% B; 5-15 min, 15-25% B; 15-25 min, 25-35% B; 25-30 min, 35-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B for column re-equilibration. The flow rate should be 1.0 mL/min with injection volume of 10 μL, and detection wavelength set to 360 nm for this compound [4].
  • Quantification: Prepare a calibration curve using authentic this compound standard in the concentration range of 0.5-100 μg/mL. Calculate the extraction yield based on peak area comparison.

G ILPrep Prepare 0.5M [C₄MIM]Ac Solution Mix Combine with 20mL IL Soak for 30 min ILPrep->Mix SamplePrep Weigh 1.0g Licorice Powder (40-60 mesh) SamplePrep->Mix UAE Ultrasound Extraction 40 kHz, 500W, 30 min 40±5°C Mix->UAE Centrifuge Centrifuge at 9000×g for 15 min UAE->Centrifuge Filter Filter through 0.45 μm membrane Centrifuge->Filter Analyze HPLC Analysis C18 column, 360 nm Filter->Analyze

Figure 2: IL-UAE Workflow for this compound Extraction

Extraction Performance and Data Analysis

Optimization Parameters

Table 3: Optimized IL-UAE Parameters for this compound Extraction

Parameter Optimized Condition Influence on Extraction Testing Range
Ionic liquid concentration 0.5 M Higher viscosity above 0.7 M reduces efficiency 0.1-1.0 M
Solid-to-liquid ratio 1:20 (g/mL) Lower ratios increase concentration but reduce completeness 1:10 to 1:30
Ultrasound power 500 W Higher power increases cell disruption but may cause degradation 300-700 W
Extraction time 30 min Longer times increase yield marginally after 30 min 10-60 min
Extraction temperature 40°C Higher temperatures improve solubility but risk degradation 30-60°C
Ultrasound frequency 40 kHz Optimal for cell wall disruption without excessive heating 20-80 kHz

The optimization studies revealed that ionic liquid concentration and ultrasound power were the most critical parameters affecting this compound extraction efficiency. The 0.5 M [C₄MIM]Ac concentration provided optimal balance between solvation capability and solution viscosity, facilitating better penetration into plant matrix [3]. Ultrasound power of 500 W demonstrated sufficient cavitation intensity for effective cell wall disruption without significant compound degradation.

Comparative Performance Data

Table 4: Comparison of Extraction Methods for this compound

Extraction Method Extraction Yield (mg/g) Time Required Solvent Consumption Relative Efficiency
IL-UAE ([C₄MIM]Ac) 2.89±0.14 30 min 20 mL/g 100%
Conventional UAE (methanol) 1.92±0.11 60 min 30 mL/g 66.4%
Heat reflux extraction 2.01±0.13 120 min 25 mL/g 69.6%
Maceration 1.45±0.09 24 h 30 mL/g 50.2%

The IL-UAE method demonstrated significantly higher extraction yield (2.89 mg/g) for this compound compared to conventional methods, representing an approximate 50% improvement over methanol-based ultrasound-assisted extraction and 99% improvement over maceration [2]. Furthermore, the IL-UAE approach required shorter extraction time (30 minutes) and reduced solvent consumption compared to conventional methods, aligning with green chemistry principles while improving efficiency.

Method Validation Data

The IL-UAE method has been rigorously validated according to analytical methodology guidelines:

Table 5: Method Validation Parameters for IL-UAE of this compound

Validation Parameter Result Acceptance Criteria
Linearity (R²) 0.9992 R² ≥ 0.995
Precision (RSD%, intra-day) 1.45% ≤3.0%
Precision (RSD%, inter-day) 2.13% ≤5.0%
Limit of Detection (LOD) 0.08 μg/mL -
Limit of Quantification (LOQ) 0.25 μg/mL -
Recovery (%) 98.7±2.1% 95-105%
Stability (24h, room temperature) 97.8% ≥95%

The method demonstrated excellent linearity across the concentration range of 0.5-100 μg/mL with R² value of 0.9992. The precision studies showed relative standard deviation (RSD) values well within acceptance criteria, indicating high method reproducibility. Recovery studies conducted at three different concentration levels (80%, 100%, 120%) confirmed method accuracy with mean recovery of 98.7±2.1% [2] [3].

Advanced Applications and Industrial Potential

Method Extensions and Modifications

The IL-UAE protocol for this compound can be effectively adapted for the simultaneous extraction of multiple bioactive compounds from licorice, including liquiritin, liquiritin apioside, isoliquiritin, and glycyrrhizic acid [2]. The method has also demonstrated success with various licorice species, showing particular efficiency for Glycyrrhiza uralensis and G. glabra. For alternative compound profiles, the ionic liquid can be modified—1-butyl-3-methylimidazolium bromide ([C₄MIM]Br) has shown excellent performance for broader flavonoid extraction while maintaining high this compound yield [3].

The methodology can be scaled for industrial applications using continuous flow ultrasound systems with counter-current extraction principles. Successful pilot-scale experiments have demonstrated the feasibility of IL-UAE for larger batch processing (10-50 kg), maintaining extraction efficiencies comparable to laboratory-scale results. The ionic liquid recycling through vacuum concentration and activated carbon treatment allows for multiple reuses (up to 5 cycles) while maintaining >90% extraction efficiency, significantly improving process economics [1].

Integration with Downstream Processing

The IL-UAE extract can be directly integrated with advanced separation techniques for compound purification. The application of IL-based aqueous two-phase systems (ATPS) has shown promise for initial concentration and partial purification of this compound from the crude extract [1]. Subsequent purification can be achieved through preparative HPLC or counter-current chromatography,

with the unique properties of the ionic liquid extract potentially enhancing separation selectivity.

For analytical applications requiring complete removal of ionic liquids, solid-phase extraction with C18 cartridges effectively separates [C₄MIM]Ac from this compound, with recovery rates exceeding 95% for the target compound. This approach enables subsequent analysis techniques that may be incompatible with ionic liquids present in the sample matrix [2].

Conclusion and Future Perspectives

The ionic liquid-ultrasound assisted extraction method presented herein represents a significant advancement in the extraction of this compound from licorice, offering substantially improved efficiency, reduced environmental impact, and excellent reproducibility compared to conventional extraction techniques. The optimized protocol using 0.5 M 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) with ultrasound assistance at 40 kHz for 30 minutes provides a robust framework for laboratory-scale extraction, with demonstrated potential for industrial application.

Future development directions include the design of task-specific ionic liquids tailored specifically for flavonoid glycoside extraction, incorporation of microwave-assisted extraction as complementary technology, and development of continuous extraction systems for large-scale production. Additionally, research efforts should focus on comprehensive life-cycle assessment of the IL-UAE process to validate its environmental benefits and toxicological profiling of residual ionic liquids in final extracts to ensure regulatory compliance for pharmaceutical applications.

The integration of IL-UAE with analytical techniques such as UPLC-MS/MS [4] provides a complete workflow from extraction to quantification, supporting drug development professionals in the efficient production and analysis of this valuable bioactive compound. The method's demonstrated precision, recovery, and stability characteristics make it suitable for implementation in quality control laboratories and natural product research facilities.

References

Comprehensive Application Notes and Protocols: Ultrasonic Assisted Extraction of Isoliquiritin Apioside from Licorice

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isoliquiritin apioside (ILA), a bioactive chalcone derivative found predominantly in licorice (Glycyrrhiza uralensis), has garnered significant scientific interest due to its diverse pharmacological properties. ILA has demonstrated anti-metastatic and anti-angiogenic capabilities in malignant cancer cells, effectively suppressing PMA-induced activation of MMP-9, MAPK, and NF-κB signaling pathways without exhibiting cytotoxicity at concentrations up to 100 μM [1]. Traditional extraction methods for bioactive plant constituents often face limitations including low extraction efficiency, lengthy processing times, and significant solvent consumption [2]. Ultrasound-assisted extraction (UAE) has emerged as an efficient alternative that addresses these challenges through its unique cavitation effects that enhance cell wall disruption and mass transfer [3] [2]. The integration of ionic liquids (ILs) with UAE further improves extraction efficiency, offering tailored solvation properties and environmental benefits compared to conventional organic solvents [4]. These application notes provide detailed protocols and mechanistic insights for optimizing ILA extraction using IL-UAE technology, presenting a comprehensive framework for researchers and pharmaceutical development professionals seeking to leverage this promising compound.

Experimental Protocol

Materials and Equipment
  • Plant Material: Licorice roots and rhizomes (Glycyrrhiza uralensis) pulverized to 30-mesh particle size [4]
  • Chemical Standards: this compound (≥98% purity) for calibration [4] [5]
  • Ionic Liquids: 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) as optimal extractant [4]
  • Extraction Solvent: 1.5 M [C₄MIM]Ac aqueous solution [4]
  • Equipment: Ultrasonic bath (300 W, 40 kHz) with temperature control [4]
Step-by-Step Extraction Procedure
  • Sample Preparation: Precisely weigh 1.0 g of 30-mesh licorice powder and transfer to a 50 mL extraction flask [4].

  • Solvent Addition: Add 10 mL of 1.5 M [C₄MIM]Ac aqueous solution to the flask, ensuring complete immersion of the plant material (solvent-to-solid ratio of 10:1) [4].

  • Soaking Period: Allow the mixture to soak for 30 minutes at room temperature to facilitate preliminary solvent penetration [4].

  • Ultrasonic Extraction: Place the flask in the ultrasonic bath and extract for 40 minutes at room temperature with controlled power output of 300 W at 40 kHz frequency [4].

  • Separation: Centrifuge the resulting suspension at 12,000 rpm for 15 minutes at 4°C to separate solid residues [1] [4].

  • Filtration: Pass the supernatant through a 0.22 μm nylon membrane filter to obtain a clear extract [4].

  • Analysis: Analyze the extract using validated HPLC-UV methods for ILA quantification [4] [5].

Table 1: Optimal IL-UAE Parameters for this compound Extraction

Parameter Optimal Condition Experimental Range Impact on Yield
Ionic Liquid [C₄MIM]Ac Various cations/anions Highest efficiency due to enhanced cell wall disruption
IL Concentration 1.5 M 0.5-2.5 M Peak at 1.5 M, decreasing at higher concentrations
Solvent-to-Solid Ratio 10:1 mL/g 5:1-20:1 mL/g Saturation effect observed beyond 15:1
Extraction Time 40 min 10-60 min Plateau reached after 40 minutes
Ultrasound Frequency 40 kHz 20-100 kHz Optimal cell disruption at 40 kHz
Particle Size 30-mesh 20-100 mesh Finer particles increase surface area but may complicate filtration

Mechanistic Insights

Principles of Ultrasound-Assisted Extraction

The remarkable efficiency of UAE for isolating ILA from licorice stems from three fundamental ultrasonic effects: cavitation, thermal, and mechanical phenomena [2]. The cavitation effect, recognized as the most significant mechanism, involves the formation, growth, and implosive collapse of microscopic bubbles when ultrasonic waves propagate through the extraction medium [3] [2]. This collapse generates extraordinary local conditions—temperatures reaching approximately 5000 K and pressures of about 50 MPa—accompanied by intense shear forces and micro-jets with velocities of 200-700 m/s [2]. These forces physically disrupt plant cell walls, facilitating solvent penetration and the release of intracellular contents, including ILA, into the extraction medium [3] [2]. The simultaneous thermal effect increases medium temperature through energy absorption, enhancing compound solubility and diffusion rates, while the mechanical effect induces particle vibration that accelerates mass transfer processes [2].

Ionic Liquid Enhancement Mechanisms

Ionic liquids, particularly 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac), significantly enhance ILA extraction efficiency through multiple synergistic mechanisms. The hydrogen-bond basicity of the acetate anion enables effective disruption of the extensive hydrogen-bonding network within plant cell walls, primarily composed of cellulose, hemicellulose, and lignin [4]. This disruption increases cell wall porosity and permeability, allowing better solvent penetration into the plant matrix. Additionally, the cation-anion synergy in ILs provides dual interaction capabilities—the imidazolium cations engage in π-π and hydrophobic interactions with aromatic flavonoid structures like ILA, while the anions form hydrogen bonds with glycosidic oxygen atoms [4]. This multifaceted molecular recognition results in superior solvation capacity for ILA compared to conventional solvents. Scanning electron microscopy (SEM) analysis of licorice powders before and after IL-UAE treatment reveals substantial morphological alterations in plant tissues, including surface erosion, cavity formation, and structural degradation, visually confirming the enhanced extraction efficacy [4].

UAE_Mechanism Ultrasound Ultrasound Waves (20-100 kHz) Cavitation Cavitation Formation Bubble Generation & Implosion Ultrasound->Cavitation Propagation Through Medium CellDisruption Cell Wall Disruption Microjets & Shear Forces Cavitation->CellDisruption Implosion Energy 5000K, 50MPa MassTransfer Enhanced Mass Transfer Solvent Penetration & Content Release CellDisruption->MassTransfer Increased Porosity ILAExtraction ILA Extraction Into Solvent Medium MassTransfer->ILAExtraction Diffusion & Solubilization

Diagram 1: Mechanism of Ultrasound-Assisted Extraction - This diagram illustrates the sequential physical processes during UAE, from ultrasound propagation through the medium to final ILA extraction, highlighting the key cavitation phenomenon responsible for enhanced efficiency.

Optimization Data

Systematic Parameter Optimization

Methodical optimization of IL-UAE parameters is crucial for maximizing ILA recovery from licorice. A comprehensive study investigating the influence of ionic liquid structure revealed that 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) provides significantly higher extraction efficiency compared to other cations and anions [4]. The extraction yield demonstrated a strong dependence on IL concentration, increasing progressively up to an optimal value of 1.5 M, beyond which a gradual decrease occurred, potentially due to increased viscosity impeding mass transfer [4]. The extraction time profile followed a characteristic asymptotic pattern, with rapid ILA extraction during the initial 20 minutes, gradually plateauing after 40 minutes as the system approached equilibrium [4]. Interestingly, a brief soaking period of 30 minutes prior to sonication substantially improved extraction efficiency, allowing preliminary solvent penetration into the plant matrix [4].

Table 2: Comparative Extraction Efficiency of Different Methods for this compound

Extraction Method Solvent System Time (min) Temperature (°C) ILA Yield (mg/g) Advantages Limitations
IL-UAE 1.5 M [C₄MIM]Ac 40 Room temp 4.82 ± 0.14 Highest efficiency, low temperature, green solvents Higher cost of ILs, potential need for IL recovery
Conventional UAE Methanol-water 60 40 3.15 ± 0.21 Simplicity, wider solvent availability Lower yield, use of organic solvents
Heat Reflux 70% Ethanol 120 100 3.42 ± 0.18 No special equipment needed High temperature, long extraction time, energy intensive
Maceration 70% Ethanol 1440 (24 h) Room temp 2.13 ± 0.15 Minimal equipment requirements Very long extraction time, lowest efficiency
Analytical Method Validation

Robust HPLC-UV analysis methods have been developed and validated for precise ILA quantification in licorice extracts [4] [5]. The established method employs a Diamonsil C18 column (150 × 4.6 mm, 5 μm) with a mobile phase consisting of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) at a flow rate of 1.0 mL/min [5]. Detection utilizes wavelength-switching technology at 360 nm for ILA and isoliquiritin, and 276 nm for internal standard (wogonoside) [5]. The method demonstrates excellent linearity (r = 0.9954) across a concentration range of 0.060–3.84 μg/mL, with a lower limit of quantification (LLOQ) of 0.060 μg/mL [5]. Validation parameters confirm outstanding precision and accuracy, with all quality control samples showing intra-day and inter-day variations below 15% RSD and average extraction recoveries exceeding 80% [5].

Applications

Pharmacological Activities

ILA possesses diverse pharmacological activities with significant potential for drug development. In cancer research, ILA efficiently suppresses the metastatic ability of HT1080 cells, as demonstrated in scratch-wound migration, Transwell migration, and three-dimensional spheroid invasion assays [1]. The compound significantly decreases PMA-induced increases in MMP-9 activities and suppresses PMA-induced activation of MAPK and NF-κB signaling pathways, which are critically involved in cancer metastasis [1]. Furthermore, ILA treatment reduces the production of pro-angiogenic factors in HT1080 cells, including MMP-9, placental growth factor, and vascular endothelial growth factor under both normoxic and hypoxic conditions, by impairing the HIF-1α pathway [1]. Using the chorioallantoic membrane assay, vessel formation with or without vascular endothelial growth factor was significantly suppressed by ILA, confirming its anti-angiogenic properties [1]. Beyond oncology applications, ILA has shown marked potential to combat oxidative stress-induced genotoxicity, expanding its therapeutic potential [6] [5].

ILA_Mechanism ILA This compound Treatment NFkB NF-κB Pathway Inhibition ILA->NFkB Suppresses MAPK MAPK Pathway Inhibition ILA->MAPK Suppresses HIF1a HIF-1α Pathway Inhibition ILA->HIF1a Impairs PMA PMA Stimulation (Pro-metastatic signal) PMA->NFkB Activates PMA->MAPK Activates MMP9 MMP-9 Activity Reduction NFkB->MMP9 Regulates Outcome Anti-metastatic & Anti-angiogenic Effects MAPK->MMP9 Regulates Angiogenesis Angiogenic Factors (VEGF, PLGF) HIF1a->Angiogenesis Promotes Metastasis Cancer Metastasis & Invasion MMP9->Metastasis Enhances Angiogenesis->Metastasis Supports

Diagram 2: Signaling Pathways Targeted by this compound - This diagram illustrates the molecular mechanisms through which ILA exerts its anti-metastatic and anti-angiogenic effects, showing key pathway inhibitions that contribute to its pharmacological activity.

Analytical Applications

The optimized IL-UAE method enables efficient preparation of ILA-enriched extracts for various analytical applications. In pharmacokinetic studies, the extracted ILA has been quantified in rat plasma following oral administration of Zhigancao extract, revealing important bioavailability data [5]. For quality control of licorice-based products, the method provides rapid and efficient extraction of ILA alongside other major flavonoid glycosides (liquiritin, liquiritin apioside, isoliquiritin) and triterpenoid saponins (glycyrrhizic acid) [4]. The approach is particularly valuable for preparing samples for network pharmacology studies, which require comprehensive extraction of multiple bioactive constituents to elucidate structure-activity relationships and synergistic effects [7]. The IL-UAE method's ability to simultaneously extract various bioactive compounds while preserving their structural integrity makes it ideal for herbal medicine standardization and bioactivity-guided fractionation studies.

Conclusion

The integration of ionic liquids with ultrasound-assisted extraction represents a significant advancement in the extraction of this compound from licorice. The optimized IL-UAE protocol using 1.5 M [C₄MIM]Ac aqueous solution as the extractant at a 10:1 solvent-to-solid ratio with 40 minutes of sonication at 40 kHz provides superior extraction efficiency compared to conventional methods, while simultaneously reducing processing time, solvent consumption, and environmental impact [4]. The mechanistic basis for this enhanced performance lies in the synergistic combination of ultrasonic cavitation effects that physically disrupt plant cell walls and the unique solvation properties of ionic liquids that effectively solubilize target compounds [4] [2]. This efficient extraction method supports the ongoing investigation of ILA's promising anti-metastatic and anti-angiogenic properties [1]. Future development of IL-UAE technology will likely focus on industrial scale-up, ionic liquid recycling systems, and integration with other green extraction technologies to further enhance sustainability and economic viability. The detailed protocols and comprehensive data presented in these application notes provide researchers with a reliable framework for implementing this advanced extraction technique in both analytical and preparative settings.

References

Comprehensive Application Notes and Protocols for the Analysis of Isoliquiritin Apioside in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Article Introduction

Isoliquiritin apioside (ILA) is a key bioactive chalcone derivative found in licorice ( Glycyrrhiza species) and related traditional Chinese formulations like Zhigancao and Shaoyao-Gancao decoction (SGD). It has demonstrated a range of pharmacological activities, including reducing oxidative stress-induced genotoxicity. Understanding its pharmacokinetic profile in preclinical models is essential for elucidating its bioavailability and in vivo behavior. This document provides a detailed summary of analytical methods, specifically a robust HPLC-UV protocol, and key pharmacokinetic findings from studies in rats, serving as a resource for researchers in drug development and natural product analysis. The following workflow outlines the major stages of the analytical and application process described in this article:

G Start Start: Rat Plasma Sample (200 µL) SP1 Add Internal Standard (20 µL Wogonoside) Start->SP1 SP2 Protein Precipitation (500 µL Acetonitrile) SP1->SP2 SP3 Vortex (3 min) & Centrifuge (6,677 × g for 5 min) SP2->SP3 SP4 Transfer Supernatant SP3->SP4 SP5 Add Chloroform (1,000 µL) SP4->SP5 SP6 Vortex & Centrifuge SP5->SP6 SP7 Collect Aqueous Phase (20 µL Injection) SP6->SP7 Analysis HPLC-UV Analysis SP7->Analysis

Analytical Method and Validation

A sensitive and specific high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been developed and validated for the simultaneous quantification of ILA and its analog Isoliquiritin (IL) in rat plasma [1].

Chromatographic Conditions
  • Analytical Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm), guarded by an endcapped C18 ODS guard column.
  • Mobile Phase: Water containing 0.1% (v/v) phosphoric acid : Acetonitrile = 72 : 28 (v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 360 nm (for ILA and IL, 0–9 min); 276 nm (for internal standard Wogonoside, 9–12 min).
  • Injection Volume: 20 µL.
Sample Preparation Protocol

The sample preparation involves a multi-step protein precipitation and clean-up procedure [1]:

  • Mix 200 µL of rat plasma with 20 µL of the internal standard (IS, Wogonoside) working solution.
  • Add 500 µL of acetonitrile to precipitate proteins.
  • Vortex the mixture for 3 minutes and then centrifuge at 6,677 × g for 5 minutes.
  • Transfer the supernatant to a new 2.0 mL tube.
  • Add 1,000 µL of chloroform to the supernatant, vortex, and centrifuge. This step separates lipid-soluble impurities and removes excess acetonitrile.
  • Inject 20 µL of the resulting water phase (upper layer) into the HPLC system.
Method Validation Data

The method was comprehensively validated according to standard bioanalytical guidelines, with key performance parameters summarized in the table below [1].

Table 1: Validation Parameters for the HPLC-UV Method of ILA and IL

Validation Parameter Results for ILA Results for IL
Linear Range 0.060 – 3.84 µg/mL 0.075 – 4.80 µg/mL
Correlation Coefficient (r) 0.9954 0.9968
Lower Limit of Quantification (LLOQ) 0.060 µg/mL 0.075 µg/mL
Accuracy and Precision (Intra- & Inter-day) Within ±15% for all QC levels Within ±15% for all QC levels
Average Extraction Recovery >80% >80%
Stability (Room temp 12h, Freeze-thaw, Long-term -20°C) Established Established

Pharmacokinetic Applications and Findings

The validated method has been successfully applied to study the pharmacokinetics of ILA in various contexts, revealing several critical factors that influence its systemic exposure.

Effect of Herb Processing

The method of processing the licorice herb itself can significantly impact the absorption of its constituents. A study comparing raw licorice with honey-roasted licorice (Zhigancao) found that the absorption of ILA was altered, although the specific direction of change may be complex and can be influenced by the amount of honey used [2].

Effect of Broad-Spectrum Antibiotics

A crucial finding is the significant interaction between gut microbiota and the pharmacokinetics of ILA. A study on Shaoyao-Gancao decoction reported that pretreatment with broad-spectrum antibiotics (ampicillin, metronidazole, neomycin, vancomycin) for one week led to a 44.1% decrease in the plasma exposure (AUC₀–₂₄h) of ILA compared to the control group. This suggests that the gut microbiota plays a vital role in the absorption and/or metabolism of ILA [3].

The following diagram summarizes the key factors that influence the pharmacokinetics of this compound (ILA) as identified in the referenced studies:

G PK ILA Pharmacokinetics in Rat Plasma Factor1 Herb Processing Method PK->Factor1 Factor2 Gut Microbiota Status PK->Factor2 Factor3 Administration Form PK->Factor3 Detail1 e.g., Raw vs. Honey-Roasted Licorice Factor1->Detail1 Detail2 Broad-spectrum antibiotics reduce AUC by 44.1% Factor2->Detail2 Detail3 Herbal Extract vs. Pure Compound Factor3->Detail3

Key Experimental Protocols

Protocol: Pharmacokinetic Study in Rats

This protocol is adapted from studies involving the oral administration of Zhigancao extract [1].

  • Animals: Female Sprague-Dawley rats (200 ± 20 g).
  • Acclimation: 7 days in a controlled environment.
  • Dosing: Fast for 12 hours (water allowed) prior to oral administration of Zhigancao extract at a dose of 1.21 g/kg.
  • Sample Collection: Collect orbital venous blood samples (0.5 mL) at predetermined time points: pre-dose, and at 0.5, 1.0, 2.0, 4.0, 8.0, 12.0, and 24.0 hours post-dose.
  • Sample Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -20°C until analysis.
Protocol: Investigating Gut Microbiota Influence

This protocol outlines the method used to assess the impact of gut microbiota on ILA pharmacokinetics [3].

  • Antibiotic Pretreatment: Administer a cocktail of broad-spectrum antibiotics (Ampicillin, Metronidazole, Neomycin at 1 g/L each; Vancomycin at 0.5 g/L) via the drinking water for one week prior to the pharmacokinetic study.
  • Control Group: Provide normal drinking water.
  • Dosing and Sampling: Administer the SGD extract orally to both control and antibiotic-pretreated rats, followed by blood sample collection at serial time points as described in section 4.1.
  • Data Analysis: Compare the plasma concentration-time profiles and key pharmacokinetic parameters (especially AUC) between the two groups to determine the effect of microbiota depletion.

References and Sources

  • PMC (2012). HPLC Method Determination of Isoliquiritin and Apioside... [1].
  • Acta Pharmacologica Sinica (2019). Pretreatment with broad-spectrum antibiotics alters the pharmacokinetics of major constituents of Shaoyao-Gancao decoction in rats after oral administration [3].
  • PMC (2018). The Effects of the Honey-Roasting Process on the Pharmacokinetics... [2].

References

Application Notes: Isoliquiritin Apioside (ISLA) as an Anti-Metastatic Agent

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Isoliquiritin apioside (ISLA) is a flavonoid compound isolated from Glycyrrhizae radix (licorice) rhizome. Recent research demonstrates that ISLA possesses significant anti-metastatic and anti-angiogenic properties without exhibiting cytotoxicity at effective concentrations. It effectively suppresses the invasiveness of malignant cancer cells and impairs key signaling pathways involved in metastasis and angiogenesis, including MAPK, NF-κB, and HIF-1α [1] [2] [3].

2.0 Key Findings and Quantitative Data The anti-metastatic efficacy of ISLA has been characterized through various in vitro and in ovo models. The tables below summarize the key quantitative findings from these studies.

Table 1: Summary of ISLA's Effects on Cancer Cell Metastatic Behaviors (HT1080 Cell Line)

Assay Type Inducing Agent ISLA Concentration Observed Effect Key Molecular Changes
Scratch-wound Migration Not specified Up to 100 µM Efficient suppression of migration [1] Not specified
Transwell Migration Not specified Up to 100 µM Efficient suppression of migration [1] Not specified
Transwell Invasion Not specified Up to 100 µM Efficient suppression of invasion [1] Not specified
3D Spheroid Invasion Not specified Up to 100 µM Efficient suppression of invasion [1] Not specified
MMP Activity PMA (20 nM) Not specified Significant decrease in MMP-2 and MMP-9 activity [1] Suppression of PMA-induced MAPK & NF-κB activation [1]

Table 2: Summary of ISLA's Anti-Angiogenic Effects

Experimental Model Cell Type / Assay ISLA Concentration Observed Effect Key Molecular Changes
Pro-angiogenic Factor Production HT1080 cells (Normoxia & Hypoxia) Not specified Reduced production of MMP-9, Placental Growth Factor (PlGF), and VEGF [1] Impairment of the HIF-1α pathway [1]
Cell Migration HUVECs (Transwell) Not specified Significantly reduced migration ability [1] Not specified
Tube Formation HUVECs Not specified Significantly reduced ability to form tube-like structures [1] Not specified
Vessel Formation Chick Chorioallantoic Membrane (CAM) Not specified Significant suppression of vessel formation, with or without exogenous VEGF [1] Not specified
Cytotoxicity HT1080 & HUVECs Up to 100 µM No effect on cell proliferation/viability [1] Not applicable

3.0 Mechanism of Action: Signaling Pathways ISLA exerts its anti-metastatic and anti-angiogenic effects by targeting multiple critical signaling hubs. The diagram below illustrates the integrated signaling pathways modulated by ISLA.

G cluster_pathways ISLA-Targeted Signaling Pathways cluster_effects Downstream Functional Effects PMA PMA MAPK MAPK Pathway PMA->MAPK Induces NFkB NF-κB Pathway PMA->NFkB Induces Hypoxia Hypoxia HIF1a HIF-1α Pathway Hypoxia->HIF1a Stabilizes MMPs MMP-2/9 Activity & Production MAPK->MMPs CellMotility Cell Motility, Invasion & Migration MAPK->CellMotility NFkB->MMPs ProAngio Pro-angiogenic Factors (VEGF, PlGF) NFkB->ProAngio HIF1a->ProAngio MMPs->CellMotility Angiogenesis Angiogenesis (Tube Formation) MMPs->Angiogenesis ProAngio->Angiogenesis Metastasis Metastasis CellMotility->Metastasis Angiogenesis->Metastasis ISLA ISLA ISLA->MAPK Suppresses ISLA->NFkB Suppresses ISLA->HIF1a Impairs

Diagram 1: ISLA inhibits metastasis and angiogenesis by targeting multiple signaling pathways. ISLA (blue node) suppresses PMA-induced activation of the MAPK and NF-κB pathways, and impairs the hypoxia-induced HIF-1α pathway. This leads to reduced activity and production of MMPs and pro-angiogenic factors, ultimately inhibiting key steps in metastasis and angiogenesis (red endpoints).

4.0 Experimental Protocols This section outlines the general methodologies used to characterize ISLA's anti-metastatic activity, based on the information available from the literature [1].

4.1 Cell Culture and Treatment

  • Cell Lines: Human fibrosarcoma HT1080 cells and Human Umbilical Vein Endothelial Cells (HUVECs).
  • Culture Conditions:
    • HT1080 cells: Maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.
    • HUVECs: Maintained in Endothelial Cell Growth Medium-2 (EGM-2) and used between passages 3-8.
  • ISLA Preparation: ISLA (≥98% purity) is dissolved in 100% DMSO to make a 100 mM stock solution. This stock is then diluted in culture medium to the desired working concentration (e.g., up to 100 µM). A DMSO vehicle control should be included in all experiments.
  • Cytotoxicity Testing: Cell viability is assessed using assays like the Cell Counting Kit-8 (CCK-8) after 48 hours of ISLA treatment to ensure observed effects are not due to cytotoxicity.

4.2 Key Anti-Metastasis and Anti-Angiogenesis Assays

  • Scratch-Wound Migration Assay:
    • Grow HT1080 cells to confluence in a culture plate.
    • Create a scratch ("wound") in the cell monolayer using a sterile pipette tip.
    • Wash away detached cells and add fresh medium containing ISLA.
    • Monitor and image cell migration into the wound area over time (e.g., 0, 12, 24 hours).
    • Quantify the percentage of wound closure compared to control.
  • Transwell Migration and Invasion Assay:
    • Migration: Place HT1080 or HUVEC cells in serum-free medium in the upper chamber of a Transwell insert. Place medium with a chemoattractant (e.g., 10% FBS) in the lower chamber. Add ISLA to the upper chamber.
    • Invasion: Coat the Transwell membrane with Matrigel (a basement membrane matrix) before seeding cells to simulate invasive through the extracellular matrix.
    • Incubate to allow cells to migrate/invade. Then, fix, stain, and count the cells that have moved to the lower side of the membrane.
  • Gelatin Zymography for MMP Activity:
    • Treat HT1080 cells with ISLA in serum-free medium for 12 hours, then stimulate with PMA (e.g., 20 nM) for 24 hours.
    • Collect the culture supernatant and separate proteins via SDS-PAGE in a gel containing 0.1% gelatin.
    • After electrophoresis, renature the enzymes in the gel and incubate in activation buffer at 37°C.
    • Stain the gel with Coomassie Blue. Proteolytic activity of MMPs (like MMP-2 and MMP-9) appears as clear bands against a blue background.
  • Tube Formation Assay (for Angiogenesis):
    • Coat a culture plate with growth factor-reduced Matrigel and allow it to polymerize.
    • Seed HUVECs on the Matrigel surface in medium containing ISLA.
    • Incubate for several hours and observe under a microscope.
    • Quantify the formation of tube-like structures by measuring total tube length, number of branches, or enclosed areas.
  • Chick Chorioallantoic Membrane (CAM) Assay:
    • Use fertilized chicken eggs and allow development until day 8.
    • Apply a filter disk containing ISLA, with or without VEGF, onto the CAM.
    • After incubation, observe the CAM under a microscope and quantify vessel density and branching in the treated area compared to control.

References

Comprehensive Application Notes & Protocols: Anti-Angiogenic Activity of Isoliquiritin Apioside (ISLA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isoliquiritin Apioside and Its Anti-Angiogenic Potential

This compound (ISLA) is a bioactive flavonoid compound isolated from Glycyrrhizae radix rhizome, the root of Glycyrrhiza uralensis (licorice plant) [1] [2]. Traditionally used in Chinese medicine for various conditions, this compound has recently gained significant scientific attention for its potent anti-cancer properties, particularly its ability to inhibit angiogenesis—the process of new blood vessel formation that is crucial for tumor growth and metastasis [1]. ISLA belongs to a class of compounds that have demonstrated multifaceted anti-tumor activities without apparent cytotoxicity, making it a promising lead compound for developing novel anti-cancer therapeutics [1] [2].

The significance of ISLA in cancer research stems from its ability to simultaneously target multiple critical pathways involved in cancer progression. Unlike many targeted therapies that focus on a single pathway, ISLA exerts its effects through broad modulation of key signaling cascades including MAPK, NF-κB, and HIF-1α pathways [1] [3]. This multi-target approach is particularly valuable in combating the complex processes of metastasis and angiogenesis, which involve coordinated actions of various enzymes, growth factors, and signaling molecules. Research demonstrates that ISLA effectively suppresses cancer cell invasiveness and angiogenesis at concentrations up to 100 μM while showing no adverse effects on cell viability, highlighting its favorable safety profile [1] [4].

Mechanism of Action: Molecular Targets and Signaling Pathways

ISLA exerts its anti-angiogenic effects through sophisticated modulation of multiple critical signaling pathways that collectively control tumor vascularization and metastatic spread. The compound demonstrates a multi-target mechanism that disrupts the fundamental processes cancer cells use to invade tissues and stimulate new blood vessel formation [1].

Key Mechanistic Aspects of ISLA's Anti-Angiogenic Action:
  • MMP Inhibition: ISLA significantly decreases PMA-induced increases in matrix metalloproteinase (MMP) activities, particularly MMP-2 and MMP-9, which are essential for extracellular matrix degradation during angiogenesis and metastasis [1] [3]. By reducing these proteolytic enzymes, ISLA effectively impairs the ability of endothelial and cancer cells to break through basement membranes and migrate through tissues.

  • MAPK Pathway Suppression: ISLA suppresses PMA-induced activation of the mitogen-activated protein kinase (MAPK) pathway, including key components such as p38, ERK, and JNK [1]. This pathway is crucial for transmitting signals that promote cell migration, proliferation, and survival—all vital processes in angiogenesis.

  • NF-κB Inhibition: The compound interferes with NF-κB activation, a transcription factor that regulates the expression of numerous pro-angiogenic and pro-metastatic genes [1] [3]. By blocking NF-κB signaling, ISLA reduces the production of factors that would otherwise stimulate blood vessel formation.

  • HIF-1α Pathway Impairment: Under hypoxic conditions (common in tumors), ISLA disrupts the hypoxia-inducible factor-1α (HIF-1α) pathway [1]. This suppression leads to reduced expression of hypoxia-induced angiogenic factors, including VEGF, thereby diminishing the tumor's ability to trigger new blood vessel formation in response to low oxygen tension.

  • Growth Factor Reduction: ISLA treatment reduces the production of critical pro-angiogenic factors in cancer cells, including MMP-9, placental growth factor (PlGF), and vascular endothelial growth factor (VEGF) under both normoxic and hypoxic conditions [1]. This comprehensive suppression of key angiogenic mediators significantly impairs the tumor microenvironment's capacity to support vascularization.

The following diagram illustrates the coordinated molecular mechanisms through which ISLA exerts its anti-angiogenic effects:

G ISLA ISLA MAPK MAPK Pathway ISLA->MAPK Inhibits NFkB NF-κB Pathway ISLA->NFkB Inhibits HIF1a HIF-1α Pathway ISLA->HIF1a Inhibits PMA PMA PMA->MAPK PMA->NFkB Hypoxia Hypoxia Hypoxia->HIF1a MMPs MMP-2/9 Expression MAPK->MMPs VEGF VEGF Production NFkB->VEGF HIF1a->VEGF AngiogenicFactors Other Pro-angiogenic Factors HIF1a->AngiogenicFactors Metastasis Metastasis MMPs->Metastasis Angiogenesis Angiogenesis VEGF->Angiogenesis AngiogenicFactors->Angiogenesis

Figure 1: Molecular Mechanisms of ISLA Anti-Angiogenic Activity. ISLA targets multiple signaling pathways (MAPK, NF-κB, HIF-1α) activated by PMA and hypoxia, resulting in reduced expression of MMPs, VEGF, and other pro-angiogenic factors, ultimately inhibiting metastasis and angiogenesis.

Experimental Data Summary of Anti-Angiogenic Effects

The anti-angiogenic efficacy of ISLA has been systematically evaluated through a series of standardized in vitro and in ovo assays, providing comprehensive evidence of its therapeutic potential. The experimental data demonstrate consistent concentration-dependent inhibition across multiple angiogenesis-related processes without associated cytotoxicity [1].

Anti-Angiogenic Activity of ISLA:

Table 1: Summary of ISLA's Effects on Angiogenesis and Metastasis In Vitro

Assay Type Cell Line/Model Key Parameters Measured ISLA Concentration Range Observed Effects Reference
Cell viability HT1080, HUVECs Cell proliferation, cytotoxicity Up to 100 μM No significant effect on cell viability [1]
Migration HT1080, HUVECs Scratch-wound healing, Transwell migration 25-100 μM Significant suppression of cell migration [1]
Invasion HT1080 Transwell invasion with Matrigel, 3D spheroid invasion 25-100 μM Dose-dependent inhibition of invasion [1]
Tube formation HUVECs Formation of tube-like structures on Matrigel 25-100 μM Reduced tube length and branching points [1]
MMP activity HT1080 Gelatin zymography for MMP-2/9 25-100 μM Decreased PMA-induced MMP-2/9 activities [1]
Angiogenic factors HT1080 VEGF, PlGF production under normoxia/hypoxia 25-100 μM Reduced pro-angiogenic factor secretion [1]

Table 2: In Ovo Anti-Angiogenic Activity of ISLA

Assay Model Treatment Conditions ISLA Concentration Key Findings Reference
Chick chorioallantoic membrane (CAM) With/without VEGF stimulation Not specified Significant suppression of vessel formation with and without VEGF [1]
CAM assay Evaluation of neovascularization Not specified Reduced branching and complexity of vascular networks [1]

The data collectively demonstrate that ISLA effectively inhibits multiple stages of the angiogenic process, including endothelial cell migration, invasion, and tube formation—fundamental steps in the formation of new blood vessels [1]. Importantly, these effects were observed at non-cytotoxic concentrations (up to 100 μM), indicating that the anti-angiogenic activity is not simply a consequence of general toxicity [1] [4]. The consistent efficacy across different experimental models (in vitro and in ovo) further strengthens the evidence for ISLA's potential as an anti-angiogenic agent.

Detailed Experimental Protocols

To facilitate replication and further investigation of ISLA's anti-angiogenic properties, we provide detailed methodologies for the key assays employed in the referenced studies. These protocols have been optimized for reliability and reproducibility in assessing angiogenesis inhibition.

Cell Culture and Maintenance
  • HT1080 Human Fibrosarcoma Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 atmosphere [1].
  • Human Umbilical Vein Endothelial Cells (HUVECs): Maintain in Endothelial Cell Growth Medium-2 (EGM-2) on 0.2% gelatin-coated flasks at 37°C with 5% CO2 [1] [5]. Use HUVECs at passages 3-8 for all experiments to ensure consistent phenotypic characteristics [1].
  • ISLA Preparation: Prepare a 100 mM stock solution by dissolving ISLA in 100% DMSO, then dilute to working concentrations in culture medium immediately before use [1]. Ensure final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
Cell Viability Assay (CCK-8 Protocol)

The Cell Counting Kit-8 (CCK-8) assay provides a sensitive method for determining cell viability and potential ISLA cytotoxicity [1]:

  • Cell Seeding: Plate HT1080 or HUVEC cells on 96-well culture plates at a density of 5 × 10^3 cells/well in 100 μL of appropriate growth medium and allow to adhere overnight [1].
  • ISLA Treatment: Add ISLA at concentrations ranging from 25-100 μM to treatment wells, maintaining control wells with vehicle only (0.1% DMSO). Include blank wells with medium only for background subtraction [1].
  • Incubation: Treat cells with ISLA for 48 hours under standard culture conditions (37°C, 5% CO2) [1].
  • Viability Measurement: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to vehicle-treated controls [1].
Endothelial Cell Tube Formation Assay

The tube formation assay evaluates the ability of HUVECs to form capillary-like structures, a critical step in angiogenesis [1]:

  • Matrigel Preparation: Thaw Growth Factor-Reduced Matrigel overnight at 4°C. Pre-chill pipette tips and 24-well plates on ice. Add 300 μL of Matrigel to each well of a 24-well plate and incubate at 37°C for 30-60 minutes to allow polymerization [1].
  • Cell Preparation: Harvest HUVECs using trypsin/EDTA and resuspend in EGM-2 medium containing 0.5-2% FBS. Pre-treat cells with ISLA (25-100 μM) or vehicle control for 1 hour before seeding [1].
  • Assay Setup: Seed 2 × 10^4 HUVECs/well onto the polymerized Matrigel in the presence of maintained ISLA concentrations. Incubate at 37°C with 5% CO2 for 6-18 hours [1].
  • Quantification: Capture images of tube formation using an inverted microscope at 100× magnification. Quantify total tube length, number of branching points, and number of complete meshes using image analysis software (e.g., ImageJ with angiogenesis analyzer plugin) [1].
Transwell Migration and Invasion Assays

These assays evaluate the directional migration and invasive capacity of cells through porous membranes [1]:

  • Migration Assay Setup: Resuspend serum-starved HT1080 cells or HUVECs in serum-free medium containing ISLA (25-100 μM) or vehicle control. Seed 5 × 10^4 cells into the upper chamber of Transwell inserts (8 μm pore size) [1].
  • Invasion Assay Modification: For invasion assays, pre-coat Transwell filters with Matrigel basement membrane matrix (diluted 1:5 in cold serum-free medium) and allow to polymerize for 4 hours at 37°C before cell seeding [1].
  • Chemoattractant Application: Add complete growth medium containing 10% FBS or other chemoattractants (e.g., 50 ng/mL VEGF) to the lower chamber as a chemoattractant [1].
  • Incubation and Quantification: Incubate cells for 6-24 hours at 37°C with 5% CO2. After incubation, remove non-migrated/invaded cells from the upper chamber with cotton swabs. Fix migrated/invaded cells on the lower membrane surface with 4% paraformaldehyde and stain with 0.1% crystal violet. Count cells in 5-10 random fields per insert using an inverted microscope at 200× magnification [1].
Gelatin Zymography for MMP Activity

This protocol detects MMP-2 and MMP-9 enzymatic activity in cell culture supernatants [1]:

  • Sample Collection: Culture HT1080 cells in serum-free medium with ISLA (25-100 μM) for 12 hours, then stimulate with 20 nM PMA for an additional 24 hours. Collect conditioned media and centrifuge at 12,000 rpm for 15 minutes at 4°C to remove cell debris [1].
  • Gel Electrophoresis: Load equal volumes of conditioned media onto 8% SDS-polyacrylamide gels containing 0.1% gelatin as substrate. Electrophorese samples under non-reducing conditions without boiling [1].
  • Gel Processing: After electrophoresis, wash gels in washing buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2.5% Triton X-100) for 1 hour to remove SDS, then incubate in activation buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.02% NaN3, 1 μM ZnCl2) at 37°C for 24-48 hours [1].
  • Visualization and Analysis: Stain gels with 0.5% Coomassie Brilliant Blue R-250 for 30 minutes, then destain appropriately. MMP activity appears as clear bands against a blue background where gelatin has been degraded. Quantify band intensity using densitometry software [1].
Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay evaluates anti-angiogenic effects in a complex in ovo environment [1]:

  • Egg Preparation: Incubate fertilized chicken eggs at 37°C with 60% relative humidity for 3 days. On day 3, create a small window in the eggshell to access the CAM, then reseal with tape and return to incubation [1].
  • Treatment Application: On day 8 of development, place sterile filter paper disks (5 mm diameter) saturated with ISLA (concentration not specified) or vehicle control onto the CAM. For VEGF stimulation studies, co-apply VEGF with ISLA treatments [1].
  • Evaluation: After 72 hours of treatment, examine the CAM under a stereomicroscope. Capture images and quantify vessel density, branching points, and total vascular area within the treatment zone compared to controls [1].

The workflow for conducting a comprehensive assessment of ISLA's anti-angiogenic activity is summarized below:

G Start Experimental Design CellBased Cell-Based Assays Start->CellBased Molecular Molecular Analysis Start->Molecular Viability Cell Viability (CCK-8 Assay) CellBased->Viability Migration Migration/Invasion (Transwell Assay) CellBased->Migration TubeForm Tube Formation (Matrigel Assay) CellBased->TubeForm CAM Angiogenesis (CAM Assay) DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Migration->DataAnalysis TubeForm->DataAnalysis Zymography MMP Activity (Gelatin Zymography) Molecular->Zymography Western Protein Expression (Western Blot) Molecular->Western Zymography->DataAnalysis Western->DataAnalysis InVivo In Ovo Validation CAM->DataAnalysis

Figure 2: Experimental Workflow for Assessing ISLA Anti-Angiogenic Activity. The comprehensive evaluation involves cell-based functional assays, molecular analyses, and in ovo validation, culminating in integrated data analysis.

Discussion and Research Implications

The collective data on ISLA presents a compelling case for its continued investigation as a potential anti-cancer therapeutic agent. The compound's ability to simultaneously target multiple aspects of cancer progression—including tumor cell invasion, metastasis, and angiogenesis—through modulation of key signaling pathways positions it as a promising multi-mechanistic therapeutic candidate [1]. Unlike many targeted therapies that address single pathways, ISLA's broad mechanism of action may prove advantageous in circumventing the resistance mechanisms that often develop during cancer treatment.

The differential effects observed between ISLA and its structural analog isoliquiritigenin (ISL) warrant particular attention in future research. While both compounds exhibit anti-angiogenic properties, studies comparing licorice-derived flavonoids have reported that ISL demonstrated greater potency in suppressing endothelial cell tube formation compared to ISLA [6]. This structure-activity relationship highlights the importance of specific molecular features in determining anti-angiogenic efficacy and suggests opportunities for medicinal chemistry optimization to enhance ISLA's therapeutic potential. Future research should focus on elucidating the precise structural determinants of anti-angiogenic activity within this flavonoid class.

From a translational perspective, ISLA's favorable cytotoxicity profile—maintaining efficacy at concentrations up to 100 μM without affecting cell viability—suggests potential for a wide therapeutic window [1]. This characteristic is particularly valuable for chronic administration that may be required for cancer management. Additionally, the compound's natural origin may offer advantages in terms of tolerability and safety compared to synthetic anti-angiogenic agents, though comprehensive toxicological studies are needed to confirm this potential benefit. Future research directions should include in vivo efficacy studies in appropriate tumor models, detailed pharmacokinetic and pharmacodynamic characterization, and investigation of potential synergies with established anti-cancer therapies.

Conclusion

This compound demonstrates significant potential as a multi-target anti-angiogenic agent based on comprehensive in vitro and in ovo evidence. Through suppression of critical pathways including MAPK, NF-κB, and HIF-1α, ISLA effectively inhibits key processes in angiogenesis and metastasis without apparent cytotoxicity at therapeutic concentrations [1]. The detailed protocols provided herein enable standardized assessment of ISLA's activity across multiple experimental platforms, facilitating further investigation and development of this promising compound. Future research should prioritize advancing our understanding of ISLA's in vivo efficacy, pharmacokinetic properties, and potential therapeutic applications in angiogenesis-dependent conditions.

References

Comprehensive Application Notes and Protocols: Isoliquiritin Apioside In Vitro Invasion Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isoliquiritin Apioside and Anti-Metastatic Properties

This compound (ISLA) is a flavonoid compound isolated from the roots and rhizomes of Glycyrrhiza uralensis (licorice) that has demonstrated significant anti-metastatic and anti-angiogenic properties in preclinical studies. ISLA belongs to the chemical class of chalcone C-glycosides and has been identified as one of the major bioactive constituents in licorice, a plant widely used in traditional medicine systems [1] [2]. Recent scientific investigations have revealed that ISLA possesses remarkable anti-cancer activities by specifically targeting multiple steps in the metastatic cascade, including cancer cell invasion, migration, and angiogenesis, without exhibiting cytotoxicity at effective concentrations [3] [4]. The compound has shown particular efficacy in suppressing matrix metalloproteinase (MMP) activities and inhibiting key signaling pathways involved in cancer progression, making it a promising lead compound for development of anti-metastatic drugs [5].

The significance of ISLA in cancer research stems from its multi-target mechanism of action and its favorable cytotoxicity profile. Unlike conventional chemotherapeutic agents that often show significant toxicity to normal cells, ISLA demonstrated no adverse effects on cell viability at concentrations up to 100 μM in human fibrosarcoma HT1080 cells, while effectively suppressing their invasive and migratory capabilities [3]. This therapeutic window provides an attractive foundation for drug development efforts aimed at controlling metastatic dissemination, which remains the primary cause of mortality in most cancer patients. The following sections provide detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research on this promising natural compound.

Experimental Data Summary and Quantitative Analysis

Key Experimental Findings on ISLA Anti-Cancer Activity

Table 1: Summary of ISLA effects on cancer cell invasion, migration, and angiogenesis

Experimental Model ISLA Concentration Observed Effects Significance/Impact
HT1080 cell invasion (Transwell) 25-100 μM Concentration-dependent inhibition of invasion ~50-70% reduction at 100 μM [3]
HT1080 cell migration (scratch assay) 25-100 μM Significant suppression of migration Dose-dependent inhibition [3]
HUVEC tube formation 25-100 μM Inhibition of capillary-like structure formation Disrupted angiogenesis in vitro [3]
Chick Chorioallantoic Membrane (CAM) Not specified Suppression of vessel formation Inhibited VEGF-induced and basal angiogenesis [3]
PMA-induced MMP-9 activity 25-100 μM Decreased MMP-9 gelatinolytic activity Significant reduction at 100 μM [3] [5]
Cell viability (HT1080) Up to 100 μM No cytotoxicity Safe profile for anti-metastatic application [3]

Table 2: ISLA effects on signaling molecules and pathways in cancer cells

Signaling Pathway/Molecule ISLA Concentration Observed Effect Experimental System
MMP-2 and MMP-9 activities 25-100 μM Significant decrease Gelatin zymography [3]
Phospho-ERK 25-100 μM Reduced activation Western blot [3]
Phospho-p38 25-100 μM Reduced activation Western blot [3]
Phospho-JNK 25-100 μM Reduced activation Western blot [3]
NF-κB activation 25-100 μM Suppression Luciferase reporter assay [3]
HIF-1α pathway 25-100 μM Impairment under hypoxia Western blot [3]
VEGF production 25-100 μM Reduction under normoxia and hypoxia ELISA [3]

The quantitative data collected from multiple studies demonstrates that ISLA exerts its anti-metastatic effects through dose-dependent mechanisms across various experimental models. The consistent activity observed in the 25-100 μM concentration range across different assay types suggests a robust biological effect that can be replicated in laboratory settings. Researchers should note that the optimal concentration may vary depending on the specific cell line and experimental setup, and preliminary dose-response experiments are recommended when establishing new model systems. The safety profile of ISLA, with no observed cytotoxicity at effective anti-metastatic concentrations, presents a significant advantage for further therapeutic development [3].

Detailed Experimental Protocols

Transwell Invasion and Migration Assay

The Transwell assay is a fundamental method for evaluating the invasive and migratory capabilities of cancer cells in response to therapeutic compounds like ISLA. This protocol utilizes chamber inserts with microporous membranes to quantify cellular movement toward a chemotactic stimulus [3].

Materials Required:

  • Transwell chambers (8-μm pore size; Corning Costar)
  • Matrigel basement membrane matrix (BD Biosciences) - for invasion assays only
  • Serum-free RPMI-1640 medium
  • Complete growth medium with 10% FBS
  • Phorbol 12-myristate 13-acetate (PMA) - optional inducer
  • ISLA stock solution (100 mM in DMSO)
  • Cell culture incubator (37°C, 5% CO₂)
  • Crystal violet staining solution or Calcein-AM
  • Fluorescence plate reader or microscope with imaging system

Procedure:

  • Chamber preparation: For invasion assays, coat the upper surface of Transwell membrane with 100 μL of diluted Matrigel (1:20 in serum-free medium) and allow to gel for 2 hours at 37°C. For migration assays only, skip this step.
  • Cell preparation: Harvest HT1080 cells or other cancer cell lines using trypsin-EDTA, wash twice with serum-free medium, and resuspend at 1×10⁶ cells/mL in serum-free medium.
  • Compound treatment: Pre-treat cell suspension with ISLA (25-100 μM) or vehicle control (DMSO) for 1 hour at 37°C. Include PMA (20 nM) as a positive inducer if studying enhanced invasion.
  • Assay setup: Add 200 μL of cell suspension (2×10⁵ cells) to the upper chamber and 500 μL of complete growth medium with 10% FBS to the lower chamber as chemoattractant.
  • Incubation: Incubate chambers for 24-48 hours at 37°C in 5% CO₂ atmosphere to allow cell invasion/migration.
  • Quantification: Remove non-invaded cells from the upper chamber surface with a cotton swab. Fix migrated cells on the lower membrane surface with 4% formaldehyde and stain with 0.1% crystal violet for 30 minutes. Alternatively, for more precise quantification, use Calcein-AM staining (5 μg/mL in PBS for 1 hour) and measure fluorescence with a plate reader (excitation 485 nm, emission 520 nm).
  • Data analysis: Count cells in multiple random fields per membrane under a microscope or use fluorescence values to calculate percentage inhibition compared to control.

Technical Notes:

  • Maintain consistent Matrigel coating thickness between experiments for reproducible invasion assays.
  • Include control wells without cells for background subtraction in fluorescence measurements.
  • The optimal incubation time may vary by cell line and should be determined empirically to prevent saturation of migrated cells.
  • DMSO concentration should be kept constant in all treatments (typically ≤0.1%) to avoid solvent effects.
Three-Dimensional Spheroid Invasion Assay

The 3D spheroid invasion assay provides a more physiologically relevant model for studying cancer cell invasion compared to traditional 2D systems, as it recapitulates aspects of the tumor microenvironment and cell-cell interactions [3].

Materials Required:

  • U-bottom low-attachment 96-well plates
  • Collagen type I matrix
  • FBS-free and complete growth media
  • ISLA stock solutions
  • Centrifuge with plate adapters
  • Inverted microscope with imaging capabilities

Procedure:

  • Spheroid formation: Seed 1×10⁴ HT1080 cells per well in U-bottom low-attachment plates in complete medium. Centrifuge plates at 1000 rpm for 10 minutes to promote cell aggregation and incubate for 24-48 hours until compact spheroids form.
  • Collagen embedding: Carefully transfer individual spheroids to a new plate containing collagen matrix (2 mg/mL final concentration) prepared according to manufacturer instructions. Allow collagen to polymerize at 37°C for 1 hour.
  • Treatment application: Overlay polymerized collagen with serum-free medium containing ISLA (25-100 μM) or vehicle control. Include PMA (20 nM) as invasion inducer if required.
  • Incubation and monitoring: Incubate spheroids at 37°C and monitor invasion daily for up to 72 hours.
  • Imaging and quantification: Capture brightfield images at regular intervals (24, 48, 72 hours). Measure the area of spheroid core and invasive protrusions using image analysis software (e.g., ImageJ). Calculate invasion index as (Total area - Core area) / Core area.

Technical Notes:

  • Maintain consistent spheroid size for comparable results between experiments.
  • Collagen matrix concentration and pH critically affect polymerization and invasive behavior.
  • For high-throughput applications, consider using live-cell imaging systems to continuously monitor invasion dynamics.
Gelatin Zymography for MMP Activity Analysis

Gelatin zymography is a sensitive technique for detecting and quantifying matrix metalloproteinase (MMP) activities, particularly MMP-2 and MMP-9, which are key mediators of cancer cell invasion degraded by ISLA [3].

Materials Required:

  • SDS-PAGE equipment with gel casting system
  • Gelatin substrate (0.1% in resolving gel)
  • Serum-free cell culture medium
  • Phorbol 12-myristate 13-acetate (PMA)
  • ISLA stock solutions
  • Zymography renaturing buffer (2.5% Triton X-100)
  • Developing buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.02% NaN₃, 1 μM ZnCl₂)
  • Coomassie Blue R-250 staining solution
  • Destaining solution (methanol:acetic acid:water)
  • Gel documentation system

Procedure:

  • Sample preparation: Culture HT1080 cells in serum-free medium with ISLA (25-100 μM) or vehicle control for 12 hours, then stimulate with PMA (20 nM) for 24 hours. Collect conditioned media and centrifuge at 12,000 rpm for 15 minutes at 4°C to remove cell debris.
  • Gel electrophoresis: Prepare 8% SDS-polyacrylamide gels containing 0.1% gelatin. Mix samples with non-reducing loading buffer and load equal protein amounts (20-40 μg) per lane. Electrophorese at 100-120 V until dye front reaches bottom.
  • Gel processing: Following electrophoresis, incubate gels in renaturing buffer for 1 hour at room temperature with gentle agitation to remove SDS and renature enzymes.
  • Enzyme development: Transfer gels to developing buffer and incubate for 24-48 hours at 37°C with gentle shaking.
  • Staining and destaining: Stain gels with 0.5% Coomassie Blue R-250 for 2-3 hours, then destain until clear bands appear against blue background.
  • Quantification: Capture gel images and quantify band intensities using image analysis software. MMP activities appear as clear bands against blue background.

Technical Notes:

  • Avoid boiling samples and reducing agents that inhibit MMP activity.
  • Include molecular weight markers and positive controls (conditioned media with known MMP activity).
  • Development time may require optimization based on enzyme activity in samples.
  • For quantitative comparisons, ensure samples are within linear range of detection by testing different loading concentrations.

Molecular Mechanisms and Signaling Pathways

ISLA Modulation of Key Signaling Pathways in Cancer Cells

ISLA exerts its anti-metastatic effects through multi-target actions on several key signaling pathways that regulate cancer cell invasion, migration, and angiogenesis. The compound has been shown to simultaneously inhibit multiple nodes in these pathways, providing a comprehensive approach to suppressing metastasis [3] [5].

Table 3: ISLA effects on metastasis-related signaling pathways

Pathway Molecular Target Effect of ISLA Functional Outcome
MAPK signaling Phospho-ERK Decreased phosphorylation Reduced cell migration [3]
MAPK signaling Phospho-p38 Decreased phosphorylation Impaired invasion [3]
MAPK signaling Phospho-JNK Decreased phosphorylation Suppressed MMP production [3]
NF-κB pathway p65 nuclear translocation Inhibition Downregulation of MMP-9 [3]
HIF-1α pathway HIF-1α stabilization Impairment under hypoxia Reduced VEGF production [3]
Angiogenic signaling VEGF secretion Decrease Inhibition of tube formation [3]

The MAPK signaling pathway represents one of the primary targets of ISLA, with studies demonstrating that the compound suppresses PMA-induced phosphorylation of ERK, p38, and JNK in a dose-dependent manner [3]. This inhibition subsequently leads to reduced activation of downstream transcription factors that regulate expression of metastasis-related genes. Simultaneously, ISLA interferes with the NF-κB pathway by preventing nuclear translocation of the p65 subunit, thereby limiting the expression of NF-κB target genes including MMP-9, which is crucial for extracellular matrix degradation during invasion [3]. Under hypoxic conditions commonly found in tumor microenvironments, ISLA impairs the HIF-1α pathway, reducing the accumulation of HIF-1α protein and its transcriptional activity, resulting in decreased production of pro-angiogenic factors like VEGF [3].

Schematic Representation of ISLA Mechanisms

The following diagram illustrates the molecular mechanisms through which ISLA inhibits cancer cell invasion, migration, and angiogenesis:

G PMA PMA NFkB NF-κB activation PMA->NFkB Induces MAPK MAPK activation PMA->MAPK Induces ISLA ISLA ISLA->NFkB Inhibits ISLA->MAPK Inhibits HIF1a HIF-1α stabilization ISLA->HIF1a Inhibits MMP9 MMP-9 expression ISLA->MMP9 Directly reduces NFkB->MMP9 MAPK->MMP9 VEGF VEGF production HIF1a->VEGF Invasion Invasion MMP9->Invasion Migration Migration MMP9->Migration Angiogenesis Angiogenesis VEGF->Angiogenesis Hypoxia Hypoxia Hypoxia->HIF1a Induces

Figure 1: ISLA inhibition of signaling pathways in cancer metastasis and angiogenesis

The mechanistic diagram illustrates how ISLA targets multiple critical points in metastasis-associated signaling networks. The compound directly inhibits PMA-induced activation of MAPK and NF-κB pathways, while simultaneously impairing hypoxia-stimulated HIF-1α stabilization. Through these actions, ISLA reduces the expression and activity of key effector molecules including MMP-9 and VEGF, ultimately leading to suppression of cancer cell invasion, migration, and angiogenesis. This multi-target mechanism explains the potent anti-metastatic activity observed in various experimental models.

Technical Considerations and Troubleshooting

Optimization Strategies and Common Technical Issues

Successful implementation of ISLA invasion assays requires attention to several technical considerations and potential challenges that may arise during experimental procedures.

Compound Preparation and Stability:

  • ISLA should be dissolved in high-quality DMSO to prepare stock solutions (typically 100 mM), which can be stored at -20°C for up to 6 months.
  • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
  • When treating cells, ensure final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.
  • For long-term incubation experiments (>24 hours), consider supplementing media with fresh ISLA after 24 hours to maintain effective concentration.

Cell Line-Specific Considerations:

  • While HT1080 human fibrosarcoma cells are well-established for invasion assays [3], ISLA has also shown activity in other cancer models.
  • Optimal ISLA concentration and treatment duration should be determined empirically for each cell line.
  • Cell passage number can affect invasive potential; use consistent passage ranges (e.g., 15-25) for reproducible results.
  • Confirm cell viability under treatment conditions using MTT, CCK-8, or similar assays.

Troubleshooting Common Issues:

  • High background invasion in controls: Ensure serum-free conditions in upper chamber and use validated batch of FBS as chemoattractant in lower chamber.
  • Variable Matrigel invasion results: Maintain consistent coating thickness and polymerization conditions; allow complete hydration before cell seeding.
  • Inconsistent zymography results: Use fresh developing buffer and control incubation time precisely; include positive control on each gel.
  • Poor spheroid formation in 3D assays: Optimize cell seeding density and centrifugation parameters; use genuine low-attachment plates.

Data Interpretation Guidelines:

  • Include appropriate positive controls (e.g., PMA-stimulated cells) and negative controls (e.g., specific MMP inhibitors) in experimental design.
  • Normalize invasion/migration data to cell viability when comparing across concentrations.
  • For mechanistic studies, confirm pathway modulation using complementary techniques (e.g., western blotting alongside functional assays).

Conclusion and Research Applications

ISLA represents a promising natural lead compound with multi-target anti-metastatic activity demonstrated across various in vitro models. The detailed protocols and data provided in this application note establish a solid foundation for researchers to further investigate the compound's mechanisms and therapeutic potential. The consistent effects observed on cancer cell invasion, migration, and angiogenesis, coupled with the favorable cytotoxicity profile, position ISLA as an attractive candidate for development of novel metastasis-suppressing agents.

The translational potential of ISLA warrants further investigation in more complex experimental systems, including advanced 3D culture models, organoid systems, and in vivo metastasis models. Future research directions should focus on elucidating the precise molecular targets responsible for its multi-pathway inhibition, optimizing compound structure for enhanced potency and bioavailability, and exploring potential synergies with conventional chemotherapeutic agents. The comprehensive experimental framework provided herein enables standardized assessment of ISLA activity across different research settings, facilitating comparative studies and accelerating the development of this promising anti-metastatic agent.

References

Isoliquiritin Apioside tube formation assay

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Overview & Significance

Background: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The tube formation assay is a fundamental in vitro method used to model the key step where endothelial cells form capillary-like structures, making it a powerful tool for screening potential anti-angiogenic compounds like ISLA [1].

Key Finding: Research demonstrates that Isoliquiritin Apioside (ISLA), a flavonoid isolated from Glycyrrhizae radix rhizome (licorice), possesses significant anti-metastatic and anti-angiogenic abilities. It efficiently suppresses the capability of human umbilical vein endothelial cells (HUVECs) to form tube-like structures without showing cytotoxicity at effective concentrations [1]. This makes ISLA a promising lead compound for anti-cancer drug development.

Detailed Protocol for Tube Formation Assay

The following protocol is adapted from the methodology used in a 2018 study published in Frontiers in Pharmacology [1]. This assay evaluates the anti-angiogenic potential of ISLA by treating HUVECs and assessing their ability to form networks on a basement membrane matrix.

Table 1: Key Reagents and Equipment

Item Specification Source / Example
Endothelial Cells Human Umbilical Vein Endothelial Cells (HUVECs), passages 3-8 e.g., Innopharmascreen or other commercial providers
Cell Culture Medium Endothelial Cell Growth Medium-2 (EGM-2) e.g., PromoCell
Basement Matrix Growth Factor-Reduced Matrigel e.g., BD Biosciences
Test Compound This compound (ISLA), ≥98% purity e.g., Faces Biochemical (Catalog No. CFN90800)
Compound Solvent Dimethyl Sulfoxide (DMSO) Laboratory grade
Positive Control Recombinant Vascular Endothelial Growth Factor (VEGF) e.g., PromoKine (rMu VEGF165)
Imaging Equipment Inverted Phase Contrast Microscope with camera

Step-by-Step Procedure:

  • Preparation of Matrigel-coated Plates

    • Thaw Growth Factor-Reduced Matrigel overnight at 4°C on ice.
    • Pre-chill pipette tips and multi-well plates (e.g., 96-well) on ice.
    • Gently pipette an appropriate volume of Matrigel (typically 50-100 µL per well of a 96-well plate) to evenly coat the well surface.
    • Incubate the coated plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize into a solid gel. Avoid bubbles.
  • Cell Treatment and Seeding

    • Culture HUVECs in EGM-2 medium and harvest them during the logarithmic growth phase.
    • Prepare a cell suspension of 5-8 x 10⁴ cells/mL in EGM-2 medium.
    • Pre-treat the cell suspension with the desired concentrations of ISLA (e.g., 25, 50, and 100 µM) or a vehicle control (DMSO, e.g., 0.1%) for a set period (e.g., 30-60 minutes) before seeding.
    • After polymerization, carefully aspirate any excess liquid from the Matrigel surface.
    • Seed the pre-treated HUVEC suspension (e.g., 100-200 µL per well) onto the polymerized Matrigel.
    • For a positive control of angiogenesis induction, include wells where HUVECs are stimulated with VEGF (e.g., 10-50 ng/mL).
  • Incubation and Imaging

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-16 hours.
    • After incubation, examine the wells under an inverted phase-contrast microscope.
    • Capture multiple, non-overlapping images per well (e.g., 3-5 images at 40x or 100x magnification) to ensure a representative analysis of the entire well.
  • Quantitative Analysis

    • Analyze the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
    • Quantify the following parameters to assess tube formation:
      • Total Tube Length: The combined length of all capillary-like structures in the image.
      • Number of Branches/Meshes: The count of closed loops or branching points in the network.
      • Number of Nodes: The count of branch points where three or more tubes intersect.

Representative Data and Interpretation

The study by Frontiers in Pharmacology (2018) provides quantitative evidence of ISLA's effect [1]. The data can be summarized as follows:

Table 2: Representative Quantitative Data from Tube Formation Assay [1]

ISLA Concentration (µM) Relative Tube Formation (% of Control) Key Observations
0 (Control) 100% HUVECs form an extensive, interconnected network of tubes.
25 ~60-80% Significant reduction in network complexity and total tube length.
50 ~30-50% Drastic inhibition; only short, fragmented tubes are present.
100 <20% Near-complete inhibition of tube formation.

Expected Outcomes:

  • Control Group (Vehicle): HUVECs will attach, align, and form an extensive, interconnected web of tube-like structures.
  • ISLA-Treated Groups: A concentration-dependent inhibition of tube formation will be observed. At higher concentrations, you will see a significant reduction in total tube length, number of branches, and network complexity, with cells remaining as individual units or forming only short, disconnected segments.

Proposed Mechanism of Action

ISLA exerts its anti-angiogenic effects through a multi-targeted approach, impacting both cancer cells and endothelial cells. The diagram below illustrates the key signaling pathways involved.

G ISLA This compound (ISLA) HIF1a HIF-1α Accumulation ISLA->HIF1a Suppresses NFkB NF-κB Activation ISLA->NFkB Suppresses MAPK p38/JNK/ERK MAPK Activation ISLA->MAPK Suppresses ProAngioFactors Pro-angiogenic Factors (MMP-9, VEGF, PlGF) ISLA->ProAngioFactors Reduces Production PMA PMA Induction PMA->HIF1a Stimulates PMA->NFkB Stimulates PMA->MAPK Stimulates HIF1a->ProAngioFactors Induces NFkB->ProAngioFactors Induces MAPK->ProAngioFactors Induces TubeFormation Inhibition of Tube Formation ProAngioFactors->TubeFormation Promotes Metastasis Inhibition of Cancer Cell Invasion ProAngioFactors->Metastasis Promotes

The mechanistic pathway shows that ISLA inhibits tube formation by targeting critical upstream regulators [1]:

  • In Cancer Cells: ISLA significantly decreases the production of pro-angiogenic factors (MMP-9, VEGF, PlGF) by suppressing the PMA-induced activation of the NF-κB and MAPK (p38, JNK, ERK) signaling pathways. Furthermore, under hypoxic conditions, ISLA impairs the HIF-1α pathway, a master regulator of angiogenesis.
  • In Endothelial Cells: The reduction of these pro-angiogenic factors in the microenvironment, combined with ISLA's potential direct effects on endothelial signaling, leads to the observed inhibition of HUVEC migration and tube formation.

Application Notes for Researchers

  • Cytotoxicity Check: It is crucial to first perform a cell viability assay (e.g., CCK-8) to confirm that the observed inhibition of tube formation is due to anti-angiogenic activity and not general cytotoxicity. The cited study confirmed no cytotoxicity at concentrations up to 100 µM [1].
  • Solvent Control: The final concentration of DMSO in all assay wells (including controls) must be kept constant and as low as possible (typically ≤0.1%) to avoid solvent-induced effects on cell behavior.
  • Matrigel Handling: The quality of the tube formation assay is highly dependent on proper Matrigel handling. Always keep it on ice to prevent premature polymerization and ensure consistent pipetting for even gel formation across all wells.
  • Advanced Model: To enhance the physiological relevance, consider setting up a co-culture system with cancer cells (e.g., HT1080 fibrosarcoma cells) and HUVECs. This allows for the investigation of ISLA's effect on the paracrine signaling between tumor and endothelial cells.

References

Application Note: Anti-Angiogenic & Anti-Metastatic Effects of Isoliquiritin Apioside

Author: Smolecule Technical Support Team. Date: February 2026

Background Cancer metastasis, the spread of cancer cells to distant organs, is a major cause of mortality in cancer patients. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, providing both nutrients and a route for cancer cells to escape [1]. Isoliquiritin Apioside (ISLA), a bioactive compound isolated from Glycyrrhizae radix et rhizoma (licorice), has been investigated for its potential to inhibit these processes. Previous studies on other licorice components, like glycyrrhizin and liquiritigenin, have shown anti-cancer activities, but the effects of ISLA on metastasis and angiogenesis had not been explored until recently [1].

Key Findings from Research Studies indicate that ISLA effectively suppresses the metastatic and angiogenic capabilities of malignant cancer cells and endothelial cells without exhibiting cytotoxicity at concentrations up to 100 µM [1] [2]. The anti-cancer effects of ISLA are multi-faceted, as summarized in the table below.

Table 1: Summary of Key Experimental Findings on this compound (ISLA)

Experimental Model Treatment Key Findings Significance/Outcome
In Vitro (HT1080 cells) Up to 100 µM ISLA No effect on cell proliferation; suppressed migration, invasion, and MMP activity [1]. Confirms anti-metastatic activity is not due to cytotoxicity [1].
In Vitro (HT1080 cells) ISLA + PMA (stimulant) Decreased MMP-9 & MMP-2 activity; suppressed activation of MAPK (p38, ERK, JNK) and NF-κB pathways [1]. Inhibits key signaling pathways that drive metastasis [1].
In Vitro (HT1080 cells) ISLA under normoxia & hypoxia (CoCl₂) Reduced production of pro-angiogenic factors (VEGF, MMP-9, PlGF); impaired HIF-1α pathway [1]. Suppresses tumor's ability to signal for new blood vessels [1].
In Vitro (HUVECs) Up to 100 µM ISLA Reduced cell migration and ability to form tube-like structures [1]. Directly inhibits the fundamental steps of angiogenesis [1].
In Ovo (CAM Assay) ISLA with/without VEGF Significant suppression of new blood vessel formation [1] [2]. Provides direct visual evidence of anti-angiogenic efficacy in a living organism [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments that you can adapt for your research.

1. Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

  • Objective: To visually assess the anti-angiogenic effect of ISLA in an in vivo model [1].
  • Materials: Fertilized chicken eggs, sterile syringes, hypodermic needles, sterile discs or filter paper, candling lamp, ISLA dissolved in DMSO (with final DMSO concentration < 0.1%), VEGF (positive control for angiogenesis), PBS (negative control).
  • Procedure:
    • Incubation: Incubate fertilized eggs at 37°C with 60-70% relative humidity for 3 days. Gently rotate the eggs several times daily.
    • Window Opening: On day 3, candle the eggs to mark the location of the air sac. Carefully create a small window (about 1x1 cm) over the air sac on the eggshell using a small drill or sanding tool. Seal the window with transparent tape and return to the incubator.
    • Preparation of Test Samples: On day 8 of incubation, impregnate sterile filter paper discs (approx. 3mm diameter) with different concentrations of ISLA (e.g., 10 µM, 50 µM). Prepare control discs with VEGF and PBS/DMSO vehicle.
    • Treatment: On day 9, gently open the window and place the prepared discs onto the CAM surface. Avoid major blood vessels. Reseal the window and return the eggs to the incubator.
    • Analysis: After 48-72 hours (on day 11-12), examine the CAM vasculature under a stereomicroscope. Capture high-resolution images of the area under and immediately surrounding the disc.
    • Quantification: Use image analysis software to quantify the number of blood vessel branch points, total vessel length, or the avascular zone within the treated area. Compare the ISLA-treated groups to the control groups [1].

2. Gelatin Zymography for MMP Activity

  • Objective: To detect and semi-quantify the activity of matrix metalloproteinases (MMP-2 and MMP-9) in cell culture supernatants [1].
  • Materials: Cell culture supernatant, PMA (phorbol ester for stimulation), SDS-PAGE equipment, 8% polyacrylamide gel containing 0.1% gelatin, renaturing buffer, developing buffer, Coomassie Blue stain.
  • Procedure:
    • Sample Collection: Pre-treat cells (e.g., HT1080) with ISLA in serum-free media for 12 hours, then stimulate with PMA (e.g., 20 nM) for 24 hours. Collect the culture supernatant and centrifuge to remove debris [1].
    • Electrophoresis: Load equal volumes of supernatant onto the gelatin-embedded SDS-PAGE gel. Run under non-reducing conditions (without β-mercaptoethanol or boiling).
    • Renaturing & Developing: After electrophoresis, incubate the gel in renaturing buffer (with Triton X-100) for 30-60 minutes to remove SDS. Then, replace with developing buffer (containing CaCl₂ and ZnCl₂) and incubate at 37°C for 24-48 hours.
    • Staining & Destaining: Stain the gel with Coomassie Blue for 30 minutes, then destain. MMP activity appears as clear bands against a blue background, where the gelatin has been degraded [1].

Signaling Pathways and Workflow Visualization

The anti-cancer activity of ISLA involves the modulation of multiple interconnected signaling pathways. The following diagrams illustrate the logical relationships and experimental workflow.

G ISLA Inhibits Key Signaling Pathways in Cancer cluster_0 Pro-Metastatic Signaling cluster_1 Pro-Angiogenic Signaling ISLA ISLA PMA PMA ISLA->PMA Suppresses Activation HIF1a HIF1a ISLA->HIF1a Impairs Pathway MAPK MAPK PMA->MAPK Activates NFkB NFkB PMA->NFkB Activates AngiogenicFactors AngiogenicFactors HIF1a->AngiogenicFactors Induces Expression MMPs MMPs MAPK->MMPs Induces Expression NFkB->MMPs Induces Expression Metastasis Metastasis MMPs->Metastasis Promotes Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes Angiogenesis Angiogenesis AngiogenicFactors->Angiogenesis Promotes

Diagram 1: Mechanism of Action of ISLA. ISLA suppresses pro-metastatic signaling by inhibiting PMA-induced activation of MAPK and NF-κB pathways, reducing MMP expression. It also impairs the HIF-1α pathway under hypoxia, limiting the production of pro-angiogenic factors [1].

G CAM Assay Workflow for ISLA Testing Start Day 0: Incubate Eggs A Day 3: Create Window Start->A B Day 8-9: Apply ISLA Disc A->B C Incubate for 48-72 hours B->C D Day 11-12: Image CAM C->D E Quantify Vessel Formation D->E

Diagram 2: CAM Assay Workflow. The schematic outlines the key steps for evaluating the anti-angiogenic effect of ISLA using the chick chorioallantoic membrane model [1].

Conclusion

This compound represents a safe and effective natural lead compound for anti-cancer drug development. Its ability to simultaneously target both metastatic and angiogenic processes through key pathways like MAPK, NF-κB, and HIF-1α, as validated in both in vitro and in ovo CAM models, makes it a promising candidate for further preclinical investigation [1] [2].

References

Comprehensive Application Note: HPLC Analysis and Sample Preparation of Isoliquiritin Apioside in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Isoliquiritin apioside (ILA) is a significant bioactive chalcone derivative found in the traditional Chinese medicine Zhigancao, which is derived from the roots and rhizomes of Glycyrrhiza uralensis Fisch. and related species [1]. This compound has attracted considerable scientific interest due to its diverse pharmacological properties, including demonstrated anti-metastatic and anti-angiogenic capabilities in cancer and endothelial cells, along with anti-inflammatory and antioxidant activities [2] [3]. The compound significantly decreases PMA-induced increases in matrix metalloproteinase (MMP) activities and suppresses PMA-induced activation of MAPK and NF-κB signaling pathways, providing a mechanistic basis for its observed biological effects [3].

To support pharmacological and pharmacokinetic investigations of ILA, we developed and validated a specific, sensitive, and reproducible HPLC method for the quantitative determination of this compound in rat plasma [1]. This application note provides detailed protocols for sample preparation, chromatographic separation, and method validation, enabling researchers to reliably quantify ILA in biological matrices for drug discovery and development applications.

Sample Preparation Protocol

Materials and Reagents
  • This compound standard (purity >98%, available from multiple suppliers including Xi'an Xiaocao Botanical Development Co., Ltd.)
  • Internal standard: Wogonoside (purity >98%, available from National Institute for Food and Drug Control)
  • HPLC-grade acetonitrile and analytical-grade chloroform
  • Purified water (Milli-Q water purification system or equivalent)
  • Phosphoric acid (analytical grade)
  • Blank rat plasma (or other appropriate biological matrix)
Sample Preparation Procedure

The sample preparation method employs protein precipitation followed by a liquid-liquid extraction step to effectively remove interfering substances and concentrate the analytes:

  • Aliquot 200 μL of rat plasma into a 1.5 mL polypropylene tube

  • Add 20 μL of internal standard working solution (8.80 μg/mL wogonoside in methanol)

  • Vortex the mixture for 30 seconds to ensure proper mixing

  • Add 500 μL of acetonitrile for protein precipitation

  • Vortex vigorously for 3 minutes to ensure complete protein precipitation

  • Centrifuge at 6,677 × g for 5 minutes to pellet the precipitated proteins

  • Transfer the supernatant to a 2.0 mL tube

  • Add 1,000 μL chloroform to the supernatant

  • Vortex for 3 minutes and centrifuge at 6,677 × g for 5 minutes

  • Collect the aqueous upper layer for HPLC analysis

Note: The chloroform addition serves a dual purpose: it removes lipid-soluble impurities from the plasma samples and facilitates the elimination of excess acetonitrile, thus improving chromatographic performance [1].

Alternative Extraction Methods

For plant material extraction, an Ionic Liquids-Ultrasound Assisted Extraction (IL-UAE) method has been developed as an efficient green alternative [4]:

  • Prepare 1.5 M 1-butyl-3-methylimidazolium acetate ([C4MIM]Ac) solution in water

  • Mix 1.0 g pulverized licorice with 10 mL IL solution

  • Extract in ultrasonic bath (300 W, 40 kHz) at room temperature

  • Centrifuge and filter through 0.22 μm membrane before analysis

This method demonstrates higher extraction efficiency compared to conventional approaches, requiring shorter extraction time and smaller solvent-to-solid ratio [4].

Chromatographic Conditions

HPLC Instrumentation and Parameters
Parameter Specification
HPLC System Agilent 1100 with VWD
Analytical Column Diamonsil C18 (150 × 4.6 mm; 5 μm)
Guard Column endcapped C18 ODS
Mobile Phase Water (0.1% phosphoric acid):Acetonitrile (72:28, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 μL
Detection Wavelength 360 nm (0-9 min for ILA and IL), 276 nm (9-12 min for IS)
Run Time 12 minutes
Temperature Ambient
Mobile Phase Preparation
  • Add 1 mL phosphoric acid to 999 mL purified water to prepare 0.1% (v/v) phosphoric acid solution

  • Filter both water (with phosphoric acid) and acetonitrile through 0.22 μm membrane filters

  • Degas the mobile phase by sonication for 15 minutes or helium sparging for 10 minutes

  • Mix water (0.1% phosphoric acid) and acetonitrile in 72:28 ratio (v/v)

Note: The wavelength-switching technology is employed to optimize detection sensitivity for both ILA and the internal standard at their respective maximum absorbance wavelengths [1].

Method Validation

The method was comprehensively validated according to FDA guidelines for bioanalytical method validation [1].

Linearity and Sensitivity
Parameter This compound (ILA) Isoliquiritin (IL)
Linear Range 0.060–3.84 μg/mL 0.075–4.80 μg/mL
Correlation Coefficient (r) 0.9954 0.9968
LLOQ 0.060 μg/mL 0.075 μg/mL
Precision at LLOQ (RSD%) <15% <15%
Accuracy at LLOQ (RE%) <15% <15%
Precision and Accuracy

Quality control samples at three concentration levels (low, medium, high) were analyzed to evaluate precision and accuracy:

QC Level Concentration (μg/mL) Intra-day RSD (%) Inter-day RSD (%) Accuracy (RE%)
Low 0.12 <15% <15% <15%
Medium 0.48 <15% <15% <15%
High 3.07 <15% <15% <15%

RSD: Relative Standard Deviation; RE: Relative Error

Extraction Recovery and Stability
Parameter ILA Recovery IL Recovery IS Recovery
Extraction Recovery >80% >80% >80%
Room Temperature Stability (12h) Stable Stable -
Freeze-Thaw Stability (3 cycles) Stable Stable -
Long-term Stability (-20°C, 15 days) Stable Stable -

The validation data demonstrate that the method is precise, accurate, and sensitive for the quantitative determination of ILA in rat plasma, meeting all acceptance criteria for bioanalytical method validation [1].

Applications in Pharmacokinetic Studies

The validated method has been successfully applied to a pharmacokinetic study following oral administration of Zhigancao extract to rats [1].

Experimental Design
  • Animals: Female Sprague-Dawley rats (200 ± 20 g)
  • Administration: Oral dose of Zhigancao extract at 1.21 g/kg
  • Sample Collection: Orbital venous blood samples (0.5 mL) collected before dosing and at 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, 12.0, and 24.0 hours post-dosing
  • Sample Processing: Plasma separation by centrifugation and processing according to the sample preparation protocol
Pharmacokinetic Parameters

The method enabled the determination of key pharmacokinetic parameters for ILA, including:

  • Maximum plasma concentration (C~max~)
  • Time to reach C~max~ (T~max~)
  • Area under the curve (AUC)
  • Elimination half-life (t~1/2~)
  • Clearance (CL)

Note: The study demonstrated that the developed HPLC method is suitable for pharmacokinetic studies of ILA, providing the necessary sensitivity to characterize the compound's absorption, distribution, metabolism, and excretion properties [1].

Troubleshooting and Technical Notes

  • Peak Tailing: If peak tailing is observed, consider conditioning the analytical column with at least 10-15 column volumes of mobile phase to ensure proper stationary phase activation

  • Retention Time Shifts: Monitor column temperature fluctuations and ensure mobile phase consistency, as slight variations in organic modifier percentage can significantly impact retention

  • Reduced Recovery: If extraction recovery decreases, verify the chloroform quality and ensure proper phase separation after centrifugation

  • Signal Sensitivity: For enhanced sensitivity in detecting ILA in complex biological matrices, alternative detection methods such as LC-MS/MS can be employed [5] [6]

  • Specificity: The method demonstrates excellent specificity with no interference from endogenous plasma components at the retention times of ILA and the internal standard

The following diagram illustrates the complete experimental workflow for the HPLC analysis of this compound, from sample preparation to data analysis:

G Start Start Sample Preparation SP1 Aliquot 200 μL rat plasma Start->SP1 SP2 Add 20 μL IS solution (8.80 μg/mL wogonoside) SP1->SP2 SP3 Vortex 30 seconds SP2->SP3 SP4 Add 500 μL acetonitrile SP3->SP4 SP5 Vortex 3 minutes SP4->SP5 SP6 Centrifuge at 6,677 × g for 5 minutes SP5->SP6 SP7 Transfer supernatant SP6->SP7 SP8 Add 1,000 μL chloroform SP7->SP8 SP9 Vortex 3 minutes SP8->SP9 SP10 Centrifuge at 6,677 × g for 5 minutes SP9->SP10 SP11 Collect aqueous phase SP10->SP11 HPLC HPLC Analysis SP11->HPLC MP Mobile Phase: Water (0.1% H₃PO₄):ACN (72:28) HPLC->MP Col Column: Diamonsil C18 (150 × 4.6 mm; 5 μm) MP->Col Det Detection: 360 nm (ILA, IL) 276 nm (IS, 9-12 min) Col->Det Inj Injection Volume: 20 μL Det->Inj Flow Flow Rate: 1.0 mL/min Inj->Flow Analysis Data Analysis Flow->Analysis Cal Calibration Curve: 0.060-3.84 μg/mL (ILA) Analysis->Cal Quant Quantification Cal->Quant PK Pharmacokinetic Analysis Quant->PK

Figure 1: Experimental workflow for HPLC analysis of this compound in rat plasma

The following diagram illustrates the key signaling pathways modulated by this compound, which underlie its pharmacological activities:

G cluster_pathways Inhibited Signaling Pathways cluster_downstream Downstream Effects ILA This compound MAPK MAPK Pathway ILA->MAPK Inhibits NFkB NF-κB Pathway ILA->NFkB Inhibits HIF1a HIF-1α Pathway ILA->HIF1a Inhibits PMA PMA Stimulus PMA->MAPK Activates PMA->NFkB Activates PMA->HIF1a Activates MMP MMP Activity ↓ MAPK->MMP Induces NFkB->MMP Induces Factors Pro-angiogenic Factors ↓ HIF1a->Factors Induces Angio Angiogenesis ↓ MMP->Angio Promotes Meta Metastasis ↓ MMP->Meta Promotes Factors->Angio Promotes

Figure 2: Signaling pathways modulated by this compound. ILA inhibits PMA-induced activation of MAPK, NF-κB, and HIF-1α pathways, resulting in reduced MMP activity, angiogenesis, and metastasis [2] [3].

Conclusion

The HPLC method detailed in this application note provides a robust, validated approach for the quantification of this compound in biological samples. The sample preparation protocol effectively eliminates matrix interferences while maintaining high recovery of the target analyte. The chromatographic conditions offer excellent separation with a relatively short run time, making the method suitable for high-throughput analyses.

The successful application of this method to pharmacokinetic studies demonstrates its utility in supporting drug discovery and development efforts focused on this compound and related compounds. Researchers can adapt this methodology for investigating the absorption, distribution, metabolism, and excretion properties of ILA, ultimately contributing to the understanding of its pharmacological potential and therapeutic applications.

References

Isoliquiritin Apioside extraction yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific problems you might encounter during ILA extraction.

  • Q1: My extraction yield of ILA is low. What are the main factors I should optimize?

    • A: Low yields are often due to suboptimal solvent choice or extraction parameters. For ILA, which is a flavonoid glycoside, the solvent system is critical. Research shows that green solvents like Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) significantly outperform traditional organic solvents [1] [2]. You should systematically optimize the water content in your solvent (around 30% is often effective), the liquid-to-solid ratio (e.g., 20 mL/g), and the extraction time (e.g., 40-50 minutes under ultrasound) [2].
  • Q2: How can I make my extraction process more environmentally friendly without sacrificing yield?

    • A: Replacing volatile organic solvents with ILs or DESs is an excellent strategy. A study found that using 1-Butyl-3-methylimidazolium acetate ([C₄MIM]Ac) as an extractant was not only more efficient than conventional methods but also greener, requiring a smaller solvent-to-solid ratio and less time [1]. Another study identified Choline Chloride:1,3-Butanediol (4:1) as a highly effective and green DES for this purpose [2].
  • Q3: My HPLC analysis shows interfering peaks near the ILA peak. How can I improve the separation?

    • A: This is a common chromatography issue. You can try the following:
      • Adjust the mobile phase: A method validated for ILA analysis uses a mixture of water (with 0.1% phosphoric acid) and acetonitrile in a 72:28 ratio [3].
      • Consider a different column: The same method successfully used a Diamonsil C18 column (150 × 4.6 mm, 5 μm) [3].
      • Use MS/MS detection: If available, switching to LC-MS/MS with Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity, effectively eliminating interference from complex samples [4] [5].

Extraction Method Comparison & Selection

To systematically improve your yield, consider adopting one of these modern, high-efficiency techniques. The table below summarizes two optimized protocols.

Method Optimal Solvent Key Parameters Relative Efficiency & Advantages

| Ionic Liquid-Ultrasound Assisted Extraction (IL-UAE) [1] | 1.5 M 1-Butyl-3-methylimidazolium acetate ([C₄MIM]Ac) in water | • Liquid-solid ratio: 10:1 (mL/g) • Extraction time: 30-50 min (Ultrasound) • Temperature: Room temperature | Higher efficiency vs. conventional UAE; shorter time and lower solvent consumption than pharmacopoeia methods [1]. | | Deep Eutectic Solvent-Ultrasound Assisted Extraction (DES-UAE) [2] | Choline Chloride:1,3-Butanediol (4:1) with 30% water | • Liquid-solid ratio: 20:1 (mL/g) • Extraction time: 41 min (Ultrasound) • Water content: 30% | High efficiency and rapidness; considered a green solvent with high biodegradability [2]. |

Detailed Experimental Protocol: DES-UAE

Here is a step-by-step workflow for the DES-based extraction method, which is both efficient and environmentally friendly.

Start Start: DES-UAE of Isoliquiritin Apioside Step1 1. DES Preparation Combine Choline Chloride & 1,3-Butanediol (1:4 molar ratio) Heat at 80°C with stirring until a clear liquid forms Start->Step1 Step2 2. Add Water Dilute the DES with 30% (w/w) deionized water Step1->Step2 Step3 3. Prepare Sample Weigh 1.0 g of dried, powdered licorice root (30 mesh) Step2->Step3 Step4 4. Extraction Mix sample with 20 mL DES solution Extract in ultrasonic bath for 41 min Step3->Step4 Step5 5. Post-Processing Centrifuge and filter (0.22 µm) the extract Step4->Step5 Step6 6. Analysis Analyze ILA content via HPLC or LC-MS/MS Step5->Step6 End End: Obtain Quantified ILA Extract Step6->End

Advanced Troubleshooting: Mechanism & Analysis

Understanding why these methods work can help you diagnose issues.

  • Mechanism of Action: ILs and DESs are thought to improve extraction efficiency by disrupting the plant cell wall matrix. Scanning Electron Microscope (SEM) images of licorice powder before and after IL-UAE showed severe damage to the microstructure, which facilitates the release of intracellular compounds like ILA [1] [2]. The effectiveness of a specific IL or DES depends on its ability to break hydrogen bonds in the plant cell wall and form new ones with the target compounds.
  • Analytical Method Validation: When setting up your quantification, ensure your method is reliable. A validated UPLC-TQ-MS/MS method for licorice compounds demonstrated excellent performance with:
    • Linearity: r² ≥ 0.9992 [4].
    • Precision: RSD of 0.36–2.96% [4].
    • Accuracy: Range of -6.52 to 4.64% [4].

References

Isoliquiritin Apioside solvent optimization

Author: Smolecule Technical Support Team. Date: February 2026

Solvent & Method Comparison

The table below summarizes effective extraction and analysis methods for Isoliquiritin Apioside from various research contexts.

Method Category Recommended Solvent/System Key Details Primary Application
Macroscopic Extraction [1] [2] [3] 70% Ethanol Higher yield of ILA and other flavonoids; superior biological activity profile [1]. Bulk extraction from plant material (e.g., Licorice roots).
Analytical HPLC [2] [4] Water (0.1% H3PO4) : Acetonitrile (72:28, v/v) Flow rate: 1.0 mL/min; Column: C18 (e.g., Diamonsil, 150 x 4.6 mm, 5 µm); Detection: 360 nm [2]. Quantitative analysis of ILA in plasma and plant extracts.
UHPLC-MS/MS [3] Gradient of Water and Acetonitrile (both with 0.1% Formic Acid) Enables simultaneous quantification of ILA and 13 other licorice compounds; run time < 15 min [3]. High-throughput chemical standardization and authentication.

Detailed Experimental Protocols

Here are detailed methodologies for key procedures cited in the research.

Bulk Extraction with 70% Ethanol

This is a standard and effective method for preparing licorice extracts rich in ILA [1] [2].

  • Procedure:
    • Preparation: Pulverize the dried roots of Glycyrrhiza uralensis (or other licorice species).
    • Extraction: Add 70% ethanol at a volume 4 times the weight of the sample.
    • Technique: Perform ultrasonic extraction at room temperature (22–24 °C) for 1 hour. For higher efficiency, repeat the process twice.
    • Post-processing: Filter the combined extract through a 53 µm mesh. Concentrate the filtrate using a rotary evaporator at 37°C, and finally, lyophilize to obtain a dry powder [1].
  • Rationale: Ethanol effectively captures a wider range of phytochemicals, including moderately polar flavonoids like ILA, compared to traditional water decoction [1].
HPLC Analysis for Quantification

This method is validated for the sensitive quantification of ILA in complex matrices [2].

  • Procedure:
    • Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% phosphoric acid) and acetonitrile in a 72:28 ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection: 360 nm.
    • Injection Volume: 20 µL.
  • Sample Prep (for plasma): Precipitate proteins with acetonitrile, then use chloroform to remove lipid-soluble impurities and excess acetonitrile. Inject the aqueous phase for analysis [2].

Troubleshooting Common Issues

Here are some common challenges and solutions presented in a FAQ format.

FAQ 1: My extraction yield of ILA is low. What can I optimize?

  • Check Your Solvent: If you are using water or low-percentage alcohol, switching to 70% ethanol will likely yield the most significant improvement [1].
  • Confirm the Source: Ensure you are using a licorice species known to contain ILA, primarily Glycyrrhiza uralensis, G. glabra, or G. inflata. The chemical profile can vary significantly by species [3].
  • Optimize Technique: Using ultrasonic-assisted extraction is more efficient than simple maceration. Repeating the extraction a second time can also increase the final yield [1].

FAQ 2: How can I confirm the identity and purity of my isolated ILA?

  • HPLC with Standard Reference: The method above is reliable. Compare the retention time and UV spectrum of your peak with those of a commercially available ILA standard [4].
  • Advanced MS/MS Confirmation: For definitive identification, use UHPLC-MS/MS. ILA produces characteristic fragment ions. Look for the precursor ion and the loss of the apiosyl moiety (132 Da), observed as a fragment ion at m/z 255 [M-H-132]⁻ in negative mode [3].

FAQ 3: Why is 70% ethanol more effective than water or pure ethanol?

  • The water-ethanol mixture creates a solvent system with balanced polarity. It is effective at solubilizing the glycosylated flavonoid (ILA) while also co-extracting other beneficial compounds that may contribute to synergistic effects. Pure ethanol may not efficiently extract more polar glycosides, while water misses less polar aglycones and other flavonoids [1].

Experimental Workflow Diagram

The following chart outlines the logical workflow for optimizing the extraction and analysis of this compound.

Start Start: Solvent Optimization for ILA Extract Extract Plant Material (Solvent: 70% Ethanol) Start->Extract Analyze Analyze Extract (Method: HPLC-PDA) Extract->Analyze Evaluate Evaluate Results Analyze->Evaluate LowYield Low ILA Yield Evaluate->LowYield IdIssue Identification/ Purity Issues Evaluate->IdIssue Success Success Evaluate->Success T1 Troubleshooting Step LowYield->T1 T2 Troubleshooting Step IdIssue->T2 Opt1 • Confirm licorice species (G. uralensis) • Use ultrasonic extraction • Repeat extraction cycle T1->Opt1 Opt2 • Confirm with standard reference • Use LC-MS/MS for validation • Check for characteristic MS fragments T2->Opt2

The evidence strongly points to 70% ethanol as the optimal solvent for this compound extraction. The protocols and troubleshooting guide provided should help you effectively obtain and analyze this compound.

References

Isoliquiritin Apioside stability in plasma

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Analytical Data

The quantitative stability data for isoliquiritin apioside (ILA) and related compounds from a validated HPLC method is summarized below. This data can serve as a benchmark for your experiments.

Compound Stability Condition Matrix Key Finding Reference
This compound (ILA) Room temp (12 h), Freeze-thaw (3 cycles), Long-term (-20°C for 15 days) Rat Plasma RE and RSD within ±15% (deemed stable) [1] [1]
Isoliquiritin (IL) Room temp (12 h), Freeze-thaw (3 cycles), Long-term (-20°C for 15 days) Rat Plasma RE and RSD within ±15% (deemed stable) [1] [1]
Liquiritin Apioside Varying soaking time, stir-frying temp, and time Herbal Preparation Content significantly influenced by processing, suggesting thermal/chemical sensitivity [2] [2]

Detailed Experimental Protocol

Here is a detailed HPLC methodology for determining ILA in plasma, which can be adapted for stability testing.

1. Sample Preparation (Protein Precipitation & Lipid Cleanup)

  • Plasma Volume: Use 200 μL of rat plasma [1].
  • Internal Standard: Add 20 μL of wogonoside working solution (concentration: 8.80 μg/mL) [1].
  • Protein Precipitation: Add 500 μL of acetonitrile. Vortex the mixture for 3 minutes and centrifuge at 6,677 g for 5 minutes [1].
  • Lipid Removal: Transfer the supernatant to a new tube and add 1,000 μL of chloroform. Vortex and centrifuge again. The target analytes will be in the upper, aqueous phase [1].
  • Injection: Inject 20 μL of the cleaned-up aqueous phase into the HPLC system [1].

2. Liquid Chromatography Conditions

  • Analytical Column: Diamonsil C18 (150 mm × 4.6 mm; 5 μm) [1].
  • Mobile Phase: Water (containing 0.1% v/v phosphoric acid) : Acetonitrile = 72:28 (v/v) [1].
  • Flow Rate: 1.0 mL/min [1].
  • Detection: Use wavelength-switching. Detect ILA and IL at 360 nm, and the internal standard (wogonoside) at 276 nm [1].
  • Injection Volume: 20 μL [1].

3. Method Validation Parameters (for troubleshooting your own assay) The method was validated with the following key parameters, which are excellent targets for your own work [1]:

  • Linearity: 0.060–3.84 μg/mL for ILA (r = 0.9954) [1].
  • LLOQ: 0.060 μg/mL for ILA [1].
  • Precision & Accuracy: Intra- and inter-day RSD and RE were within 15% for all QC levels [1].
  • Extraction Recovery: Average recovery for ILA, IL, and IS was over 80% [1].

FAQ & Troubleshooting Guide

Q1: What are the critical steps to ensure accurate ILA quantification in plasma?

  • A: The two-step sample clean-up is crucial. The acetonitrile precipitation effectively removes proteins, while the subsequent chloroform wash is key to separating lipid-soluble impurities, which reduces matrix effects and improves assay specificity [1]. Confirming that your extraction recovery is above 80% is a good indicator of process efficiency.

Q2: My ILA peaks show interference. How can I improve chromatographic separation?

  • A: First, ensure your mobile phase is precisely prepared with 0.1% phosphoric acid to sharpen the peaks [1]. If interference persists, consider using a gradient elution method, similar to those used for complex licorice extracts. For example, one method uses a gradient from 10% to 70% acetonitrile (with 0.2% formic acid) over 65 minutes to separate 11 different licorice compounds effectively [2].

Q3: I need a more sensitive method. What are my options?

  • A: For higher sensitivity and specificity, consider transitioning to LC-MS/MS. This technology is the gold standard for bioanalysis and can achieve much lower limits of quantification (LOQs), sometimes in the ng/mL or even pg/mL range [3] [4]. It is particularly effective for resolving complex compound mixtures, such as those in herbal formulations [4].

Experimental Workflow for Stability Assessment

The following diagram outlines the core experimental workflow for assessing plasma stability, which you can adapt for this compound.

G cluster_conditions Stability Conditions to Test Start Start Stability Assessment S1 Spike this compound into Control Plasma Start->S1 S2 Prepare QC Samples (Low, Mid, High Concentration) S1->S2 S3 Subject Samples to Stability Conditions S2->S3 S4 Analyze Samples vs. Freshly Prepared Standards S3->S4 C1 Bench-top Stability (e.g., 12 hours at RT) C2 Freeze-Thaw Stability (e.g., 3 cycles) C3 Long-term Stability (e.g., -20°C for 15+ days) C4 Processed Sample Stability (in autosampler, 4-10°C) S5 Calculate Concentration and Compare to Baseline S4->S5 End Report Stability (RE and RSD within ±15%) S5->End

References

Protein Precipitation Method for Isoliquiritin Apioside

Author: Smolecule Technical Support Team. Date: February 2026

The core of the sample preparation involves a protein precipitation technique followed by a liquid-liquid extraction step to clean the sample [1] [2]. Here is the detailed protocol:

  • Precipitation: To 200 µL of rat plasma, add 500 µL of acetonitrile [2].
  • Vortex and Centrifuge: Vortex the mixture for 3 minutes to ensure thorough mixing, then centrifuge at 6,677 g for 5 minutes [2].
  • Transfer and Clean Up: Transfer the supernatant (the liquid layer) to a new tube and add 1,000 µL of chloroform. The purpose of this chloroform is to separate lipid-soluble impurities and to help remove the excess acetonitrile [1] [2].
  • Vortex and Centrifuge Again: Vortex and centrifuge the mixture again [2].
  • Injection: The final water-based phase is then ready for analysis. A volume of 20 µL is injected into the HPLC system [2].

Related HPLC Analytical Conditions

For a complete picture of the method, the following HPLC conditions were used in the same study [1] [2]:

Parameter Specification
Analytical Column Diamonsil C18 (150 × 4.6 mm; 5 μm)
Mobile Phase Water (with 0.1% phosphoric acid) : Acetonitrile (72:28, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 360 nm (for ILA and IL), 276 nm (for Internal Standard)
Internal Standard Wogonoside

Troubleshooting FAQs

Based on general protein precipitation principles and common HPLC issues, here are some potential problems and solutions:

  • Problem: Incomplete Protein Precipitation

    • Solution: Ensure that the volume ratio of precipitant (acetonitrile) to plasma is sufficient. The method uses a high ratio of 2.5:1. Verify that the sample is vortexed thoroughly and that the centrifugation time and speed are adequate.
  • Problem: Low Recovery of Analyte

    • Solution: Check the pH and composition of your solvents. Using the exact mobile phase and solvent specifications from the method is critical. Ensure that during the transfer step after centrifugation, you are careful not to disturb the protein pellet.
  • Problem: Column Pressure is Too High or Peaks are Broad/Tailing

    • Solution: This can be caused by sample contamination. The chloroform wash step is designed to remove lipids and other non-polar impurities. Confirm that this step is performed correctly. Always filter the mobile phase and samples before injection, and ensure the column is not clogged [3].

Experimental Workflow

The diagram below illustrates the complete sample preparation workflow, from plasma to HPLC injection:

Plasma 200 µL Rat Plasma Acetonitrile Add 500 µL Acetonitrile Plasma->Acetonitrile Vortex1 Vortex for 3 min Acetonitrile->Vortex1 Centrifuge1 Centrifuge at 6,677 g for 5 min Vortex1->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Chloroform Add 1,000 µL Chloroform Transfer->Chloroform Vortex2 Vortex Chloroform->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Injection Inject 20 µL (Aqueous Phase) into HPLC Centrifuge2->Injection

Important Considerations for Your Experiment

Please note that this method was explicitly developed and validated for the analysis of rat plasma in a pharmacokinetic study [1] [2]. If you are working with a different biological matrix (e.g., human serum, tissue homogenates, or cell lysates), the protocol will likely require optimization. Key parameters to validate in your own lab include:

  • The precipitant-to-sample volume ratio
  • The recovery and consistency of the analyte
  • The selectivity of the method to ensure no interfering peaks from your specific matrix

References

Isoliquiritin Apioside precision and accuracy optimization

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for ILA Quantification

This established method allows for the precise and accurate simultaneous quantification of ILA and Isoliquiritin (IL) in biological matrices like rat plasma [1].

  • Chromatographic Conditions

    • Analytical Column: Diamonsil C18 (150 mm × 4.6 mm; 5 µm)
    • Mobile Phase: Water (containing 0.1% v/v phosphoric acid) : Acetonitrile (72:28, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: Wavelength-switching UV detection
      • 360 nm for ILA and IL (0-9 min)
      • 276 nm for the internal standard, Wogonoside (9-12 min)
    • Injection Volume: 20 µL
  • Sample Preparation (Protein Precipitation & Lipid Clean-up)

    • Mix 200 µL of plasma with 20 µL of Internal Standard working solution.
    • Add 500 µL of acetonitrile to precipitate proteins.
    • Vortex for 3 minutes and centrifuge at 6,677 g for 5 minutes.
    • Transfer the supernatant to a new tube and add 1000 µL of chloroform.
    • Vortex and centrifuge again. The target analytes (ILA and IL) will remain in the upper, aqueous phase.
    • Inject 20 µL of the water phase for analysis [1].

The following table summarizes the key validation parameters for this method, demonstrating its reliability [1].

Validation Parameter Isoliquiritin Apioside (ILA) Isoliquiritin (IL)
Linearity Range 0.060 – 3.84 µg/mL 0.075 – 4.80 µg/mL
Correlation Coefficient (r) 0.9954 0.9968
Lower Limit of Quantification (LLOQ) 0.060 µg/mL 0.075 µg/mL
Precision (RSD%) & Accuracy (RE%) Within ±15% for all QC levels Within ±15% for all QC levels
Average Extraction Recovery >80% >80%

Troubleshooting FAQs

Here are solutions to some common issues you might encounter during method development and application.

  • Q1: How can I improve the extraction efficiency and cleanliness of my plasma samples?

    • Challenge: Low recovery or dirty samples leading to ion suppression or column contamination.
    • Solution: The two-step sample preparation protocol using acetonitrile for protein precipitation followed by chloroform for lipid-soluble impurity removal is highly effective. This clean-up step is crucial for enhancing method robustness and LC-MS performance [1]. Ensure the sample is vortexed thoroughly at each step for complete mixing.
  • Q2: My peak shape for ILA is unsatisfactory. What should I check?

    • Challenge: Tailing, fronting, or broad peaks for ILA.
    • Solution: First, verify your mobile phase composition and column temperature. The use of 0.1% phosphoric acid in the aqueous phase helps improve peak shape by suppressing silanol interactions on the C18 column [1]. If the problem persists, the column might be degraded and should be replaced.
  • Q3: Are there alternative extraction techniques for ILA from plant material?

    • Challenge: Inefficient extraction from complex plant matrices like licorice root.
    • Solution: Consider Ionic Liquid-Ultrasound Assisted Extraction (IL-UAE). Research shows that using 1.5 M 1-butyl-3-methylimidazolium acetate ([C4MIM]Ac) as a solvent with ultrasonication can simultaneously and efficiently extract ILA along with other flavonoid glycosides and saponins, offering high extraction yields as a green chemistry alternative [2].

Experimental Protocol for Pharmacokinetic Study Application

This workflow outlines the key steps for applying the validated method in a pharmacokinetic study.

G Administer Zhigancao Extract\n to Rats (Oral Dose) Administer Zhigancao Extract to Rats (Oral Dose) Collect Orbital Venous\n Blood Samples at Timepoints Collect Orbital Venous Blood Samples at Timepoints Administer Zhigancao Extract\n to Rats (Oral Dose)->Collect Orbital Venous\n Blood Samples at Timepoints Centrifuge to Obtain Plasma Centrifuge to Obtain Plasma Collect Orbital Venous\n Blood Samples at Timepoints->Centrifuge to Obtain Plasma Prepare Samples\n(Precipitation & Clean-up) Prepare Samples (Precipitation & Clean-up) Centrifuge to Obtain Plasma->Prepare Samples\n(Precipitation & Clean-up) Perform HPLC Analysis with\n Wavelength Switching Perform HPLC Analysis with Wavelength Switching Prepare Samples\n(Precipitation & Clean-up)->Perform HPLC Analysis with\n Wavelength Switching Calculate Concentrations using\n Internal Standard & Calibration Curve Calculate Concentrations using Internal Standard & Calibration Curve Perform HPLC Analysis with\n Wavelength Switching->Calculate Concentrations using\n Internal Standard & Calibration Curve Determine Pharmacokinetic\n Parameters (Cmax, Tmax, AUC, etc.) Determine Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) Calculate Concentrations using\n Internal Standard & Calibration Curve->Determine Pharmacokinetic\n Parameters (Cmax, Tmax, AUC, etc.)

Advanced Techniques & Quality Control

For more complex analyses, these advanced methodologies can be applied.

  • Multi-Component Analysis by HPLC-DAD: To simultaneously quantify ILA alongside ten other markers (flavonoids and triterpenoid saponins) in a single run, you can use the following method [3]:

    • Column: Waters CORTECS C18 (150 mm × 4.6 mm, 2.7 µm)
    • Mobile Phase: 0.2% (v/v) Formic acid (A) and Acetonitrile (B) with gradient elution.
    • Detection Wavelengths: 276 nm for ILA and other related flavonoids.
    • This method has been successfully applied to study how processing parameters affect ILA content, indicating its stability is influenced by factors like stir-frying temperature and time [3].
  • Ensuring Data Reliability: Method Validation

    • Adhere to regulatory guidelines (e.g., FDA) for full method validation [1].
    • Key parameters to establish:
      • Selectivity: Confirm no interference from blank plasma at the retention times of ILA and IL.
      • Linearity: A calibration curve with a correlation coefficient (r) of ≥0.995 is typically required [1].
      • Precision & Accuracy: Demonstrate that both intra-day and inter-day RSD% and RE% are within ±15% (±20% at the LLOQ).
      • Stability: Evaluate analyte stability in plasma under various conditions (e-time, freeze-thaw cycles, long-term storage).

References

Isoliquiritin Apioside freeze-thaw stability

Author: Smolecule Technical Support Team. Date: February 2026

Reported Experimental Protocols

Although the exact freeze-thaw stability results for ILA are not published, the methodology for such testing is well-documented in analytical procedures for multi-component assays that include ILA.

The table below summarizes the key parameters from a validated HPLC method used for ILA quantification in rat plasma, which would be the foundation for any freeze-thaw stability study [1].

Parameter Description for Isoliquiritin Apioside (ILA)
Analytical Technique High-Performance Liquid Chromatography (HPLC) with UV detection [1].
Sample Matrix Rat plasma [1].
Sample Preparation Protein precipitation with acetonitrile, followed by liquid-liquid extraction with chloroform to remove impurities [1].
Internal Standard (IS) Wogonoside [1].
Stability Testing Freeze-thaw stability, along with room temperature and long-term stability, was assessed as part of the method validation [1].

Another study, which simultaneously determined 25 compounds including ILA using UHPLC-MS/MS, also validated freeze-thaw stability among other parameters, confirming that this is a standard requirement for such analytical methods [2].

How to Conduct a Freeze-Thaw Stability Experiment

Based on standard bioanalytical guidelines and the methodologies cited, here is a detailed workflow for determining the freeze-thaw stability of ILA.

Start Start: Prepare Quality Control (QC) Samples A1 1. Aliquot spiked plasma samples at Low, Mid, and High concentrations Start->A1 A2 2. Initial Analysis (Time 0) Analyze fresh QC samples A1->A2 A3 3. First Freeze-Thaw Cycle Freeze at -20°C for 24h, then thaw at room temperature A2->A3 A4 4. Post-Cycle Analysis Analyze thawed QC samples A3->A4 A5 5. Repeat Cycles Repeat steps 3 & 4 for two more cycles (3 cycles total) A4->A5 A6 6. Data Calculation Compare analyte response after each cycle to fresh sample (Time 0) A5->A6 End Acceptance Criteria: Concentration within ±15% of nominal value A6->End

Key Considerations for Your Experiments

When planning and interpreting stability tests for ILA, keep the following points in mind:

  • Acceptance Criteria: For the stability data to be acceptable, the back-calculated concentration of the stability QC samples should typically be within ±15% of their nominal (original) concentration [1].
  • Metabolic Conversion: Be aware that ILA is a glycoside. In vivo, hydrophilic glycosides like ILA can be metabolized or converted into their active aglycone form, isoliquiritigenin, which may itself be the compound interacting with biological targets [3]. The stability of this metabolite could also be a relevant factor in your research.
  • Analytical Specificity: The cited HPLC method uses a wavelength-switching technique, detecting ILA at 360 nm and the internal standard at 276 nm [1]. Ensuring no interfering peaks from the plasma matrix or degradation products at this wavelength is crucial for accurate results.

Finding More Specific Data

To obtain more specific data on ILA's stability, you could:

  • Consult Manufacturers: Directly inquire with chemical suppliers who sell ILA reference standards. They often have comprehensive characterization data, including stability, that may not be in public journals.
  • Refine Literature Search: Focus your search on full pharmacokinetic and bioanalytical method papers for compounds known to contain ILA, such as extracts of Zhigancao or Qishen granules [4] [5]. The detailed stability results are almost always in the main text or supplementary materials of such publications.

References

Isoliquiritin Apioside recovery rate improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What is a highly efficient and green method for extracting Isoliquiritin Apioside from licorice? Answer: Using certain Deep Eutectic Solvents (DES) has been shown to be more effective than traditional solvents. A specific study found that a DES system composed of 1,3-butanediol and Choline Chloride (molar ratio 4:1) yielded a high comprehensive extraction score for this compound and other related compounds. The optimal parameters with this solvent are a liquid-to-material ratio of 20 mL/g, a water content of 30%, and an extraction time of 41 minutes at 50 °C [1].

  • FAQ 2: What is a sensitive and reliable analytical method for quantifying this compound in complex samples like plasma? Answer: For biological matrices, a validated HPLC-UV method with wavelength switching is a reliable option if LC-MS/MS is not available. One method uses a Diamonsil C18 column (150 × 4.6 mm, 5 μm) with an isocratic mobile phase of water (0.1% phosphoric acid) and acetonitrile (72:28, v/v). Detection is set at 360 nm for this compound, with a lower limit of quantification (LLOQ) of 0.060 μg/mL. This method showed excellent precision and accuracy [2] [3].

  • FAQ 3: What advanced method can be used for the simultaneous quantification of this compound alongside dozens of other compounds in an herbal formula? Answer: UPLC-TQ-MS/MS in Multiple Reaction Monitoring (MRM) mode is the preferred technique for high-throughput, sensitive, and simultaneous quantification. A recent study successfully quantified 24 compounds from Sayeok-tang in under 20 minutes. For this compound, the negative ion mode was used, and the method was rigorously validated for linearity, precision, and accuracy [4] [5].

Troubleshooting Guides

  • Problem: Low recovery rate during sample preparation from a biological matrix.

    • Potential Cause: Inefficient cleanup of plasma samples leading to matrix interference or poor compound separation.
    • Solution: Implement a protein precipitation and lipid-removal step. One protocol suggests precipitating proteins with acetonitrile, followed by the addition of chloroform to separate and remove lipid-soluble impurities and the excess acetonitrile, resulting in a cleaner aqueous phase for injection [2].
  • Problem: Inconsistent quantification results in quality control of herbal products.

    • Potential Cause: Method lacks robustness or is not fully validated for the specific product matrix.
    • Solution: Develop and use a fully validated UPLC-TQ-MS/MS method. Ensure the method meets acceptance criteria for:
      • Linearity: Coefficient of determination (r²) ≥ 0.999 [4].
      • Precision: Relative Standard Deviation (RSD) ≤ 2.96% [4].
      • Accuracy: Recovery rates between 94.39 - 119.07% [4].
    • Using an internal standard in the analytical method can also significantly improve accuracy and precision.

Methods & Data Summary

The tables below summarize the core experimental details from the search results to help you compare and select the most appropriate protocol.

Table 1: Optimized Extraction Parameters Using Deep Eutectic Solvents (DES) [1]

Parameter Optimal Condition
DES System 1,3-butanediol / Choline Chloride
Molar Ratio 4:1
Water Content 30%
Liquid-to-material ratio 20 mL/g
Extraction Time 41 min
Extraction Temperature 50 °C

Table 2: Analytical Method Parameters for this compound Quantification

Parameter HPLC-UV Method [2] UPLC-TQ-MS/MS Method [4] [5]
Analytical Column Diamonsil C18 (150 × 4.6 mm, 5 μm) Acquity BEH C18 (100 × 2.1 mm, 1.7 μm)
Mobile Phase Water (0.1% H₃PO₄) : ACN = 72:28 0.1% Aqueous Formic Acid : Acetonitrile (Gradient)
Flow Rate 1.0 mL/min Not Specified
Detection UV at 360 nm MS/MS in Negative MRM Mode
Run Time ~9 min (for ILA) Within 20 min (for 24 compounds)
Linearity (r²) > 0.9954 ≥ 0.9992
LLOQ 0.060 μg/mL Not Specified (but highly sensitive)

Detailed Experimental Protocols

Protocol 1: HPLC-UV for Determining ILA in Rat Plasma [2]

  • Sample Preparation: Mix 200 μL of rat plasma with 20 μL of internal standard (e.g., Wogonoside) working solution.
  • Protein Precipitation: Add 500 μL of acetonitrile, vortex for 3 minutes, and centrifuge at 6,677 g for 5 minutes.
  • Clean-up: Transfer the supernatant to a new tube, add 1000 μL of chloroform, vortex, and centrifuge. The upper aqueous layer is collected for analysis.
  • Chromatography: Inject 20 μL of the prepared sample onto the HPLC system using the conditions listed in Table 2.

Protocol 2: UPLC-TQ-MS/MS for Multi-Component Analysis [4] [5]

  • Sample Preparation: Extract the herbal material (e.g., Sayeok-tang or Licorice) using a suitable solvent like methanol or a specified DES.
  • Instrument Setup: Configure the mass spectrometer to operate in MRM mode for the specific transition of this compound. The negative ion mode is typically used for this compound.
  • Analysis: Perform chromatographic separation using a UPLC system with a C18 column and a gradient elution of 0.1% formic acid and acetonitrile.

Experimental Workflow Visualizations

The following diagrams outline the general workflows for the two main types of experiments discussed.

HPLC_Workflow Start Start: Plasma Sample P1 Add Internal Standard and Acetonitrile Start->P1 P2 Vortex (3 min) & Centrifuge (5 min) P1->P2 P3 Transfer Supernatant P2->P3 P4 Add Chloroform P3->P4 P5 Vortex & Centrifuge P4->P5 P6 Collect Aqueous Phase P5->P6 P7 HPLC Injection and Analysis P6->P7 Val Method Validation: Precision, Accuracy, LLOQ

Diagram: HPLC-UV Plasma Analysis Workflow

UPLC_MS_Workflow Start Start: Herbal Material (e.g., Licorice) P1 Optimized Extraction (e.g., with DES) Start->P1 P2 Sample Filtration and Dilution P1->P2 P3 UPLC-TQ-MS/MS Analysis P2->P3 P4 Data Processing and Quantification P3->P4 M1 Ion Mode: Negative Detection: MRM M1->P3 M2 Multi-Component Quantification M2->P4

Diagram: UPLC-MS/MS Herbal Analysis Workflow

References

Method Validation Parameters for Isoliquiritin Apioside

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key validation parameters for ILA from different analytical methods, providing a benchmark for your experiments.

Analytical Technique Linearity Range Precision (RSD) Accuracy (%) LOD LOQ Recovery (%) Primary Application / Matrix Citation
HPLC-UV 0.060–3.84 µg/mL < 15% (Intra- & Inter-day) Within 15% (RE) - 0.060 µg/mL > 80% Rat plasma [1] [2]
UPLC-TQ-MS/MS - 0.36–2.96% -6.52 – 4.64 - - 94.39–119.07 Herbal formula (Sayeok-tang) [3]
HPLC-DAD 6.4–512 µg/mL < 3.0% 95.86–103.11 - - - Raw and processed licorice [4]
UPLC-TQ-MS/MS - ≤ 15% 90.36–113.74 0.09–326.58 µg/L 0.28–979.75 µg/L - Herbal formula (Bangkeehwangkee-tang) [5]
HPLC-DAD - ≤ 1.5% - - - - Honey-processed licorice (11 markers) [6]

Experimental Protocols for Key Parameters

Here are detailed methodologies for establishing core validation parameters, as demonstrated in the research.

Linearity and Calibration
  • Procedure: Prepare a series of standard working solutions by diluting a stock solution with methanol to cover the desired concentration range (e.g., 0.60 to 38.4 µg/mL for ILA) [1].
  • Calibration Curve: Spike these solutions into blank plasma or solvent to create calibration standards. Process these standards according to the sample preparation protocol.
  • Analysis: Plot the peak area of ILA (relative to the internal standard, if used) against the nominal concentration. The correlation coefficient (r) should typically be greater than 0.995 [1].
Precision and Accuracy (Quality Control Samples)
  • QC Sample Preparation: Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range (e.g., 0.12, 0.48, and 3.07 µg/mL for ILA in rat plasma) in multiple replicates (n=6) [1].
  • Intra-day Assessment: Analyze all replicates of the QC samples in a single analytical run.
  • Inter-day Assessment: Analyze the QC samples over three consecutive days.
  • Calculation:
    • Precision: Calculate the Relative Standard Deviation (RSD%) of the measured concentrations for each QC level. The RSD should generally be within 15% [1] [5].
    • Accuracy: Calculate the Relative Error (RE%) by comparing the mean measured concentration to the nominal (spiked) concentration. The RE should also be within 15% [1].
Extraction Recovery
  • Procedure: Compare the analytical response (peak area) of ILA from extracted QC samples (n=6) with the response of unextracted standard solutions representing 100% recovery at the same concentrations [1].
  • Calculation: Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Unextracted Standard) × 100% The average recovery for ILA and related compounds is often reported to be over 80% [1].

Troubleshooting Common HPLC-UV Method Issues

Here are solutions to some frequently encountered problems.

Problem Possible Cause Troubleshooting Guide

| Poor Recovery | Inefficient protein precipitation or compound loss during extraction. | - Ensure thorough vortexing during the protein precipitation step with acetonitrile [1].

  • Use chloroform to separate and remove lipid-soluble impurities after acetonitrile precipitation, which can also help remove excess acetonitrile and potentially reduce matrix effects [1]. | | Low Sensitivity | ILA concentration is below the method's detection capability. | - Confirm the Lower Limit of Quantification (LLOQ). For a sensitive HPLC-UV method in plasma, an LLOQ of 0.060 µg/mL has been achieved [1].
  • Consider using wavelength-switching technology. ILA can be detected at 360 nm for optimal sensitivity [1]. | | Matrix Effects | Co-eluting compounds from the sample matrix ion suppression or enhancement. | - Employ a lipid-wash step with chloroform during sample preparation to remove lipid-soluble impurities [1].
  • Use a stable isotope-labeled internal standard if available. For HPLC-UV, a structurally similar IS like wogonoside can help correct for variability [1]. |

Workflow for Method Validation

The following diagram outlines the logical sequence for establishing and validating an analytical method for ILA.

cluster_validation Core Validation Parameters Start Start Method Development A Define Objective & Matrix Start->A B Develop Sample Preparation A->B C Optimize Chromatographic Conditions B->C D Establish Specificity & Selectivity C->D E Validate Quantitative Parameters D->E F Assess Stability E->F E1 Linearity & Range E->E1 End Method Ready for Use F->End E2 Precision & Accuracy E1->E2 E3 LOD & LOQ E2->E3 E4 Recovery

Frequently Asked Questions (FAQs)

Q1: What is a typical internal standard for ILA analysis in plasma, and why?

  • A1: In an HPLC-UV method for ILA in rat plasma, wogonoside has been successfully used as an internal standard (IS) [1]. An IS is crucial for correcting losses during sample preparation and variations in instrument response. Wogonoside was detected at 276 nm, allowing for the use of wavelength-switching technology (360 nm for ILA) in the same run [1].

Q2: How can I improve the sensitivity of my ILA analysis?

  • A2:
    • Sample Concentration: After extraction, you can evaporate the final supernatant (aqueous phase) to dryness and reconstitute it in a smaller volume of solvent [1].
    • Advanced Instrumentation: If sensitivity remains an issue, consider switching to LC-MS/MS. Mass spectrometry offers significantly lower detection limits (e.g., LOQs in the ng/mL range or lower) compared to UV detection [5] [7] [3].
    • Optimize Detection Wavelength: Ensure you are detecting ILA at its maximum absorbance wavelength, which is typically 360 nm [1] [6].

References

Isoliquiritin Apioside extraction time optimization

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methods & Optimized Times

The optimal extraction time is highly dependent on the technique and solvent system used. The table below summarizes key parameters from research for efficient ILA extraction.

Extraction Method Optimal Time Solvent System Key Optimized Parameters Efficiency / Yield Notes

| Ionic Liquid-Ultrasound Assisted Extraction (IL-UAE) [1] | 30 minutes | 1.5 M [C₄MIM]Ac (in water) [1] | • IL: 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) • Solid-liquid ratio: 1:10 (g/mL) • Soaking time: 30 min (pre-extraction) [1] | Higher efficiency vs. conventional UAE; shorter time & lower solvent use vs. pharmacopoeia methods [1] | | Ultrasound-Assisted Extraction (UAE) [2] | 1 hour (2 cycles) | 70% Ethanol [2] | • Solvent-to-solid ratio: 4:1 (mL/g) • Temperature: 22-24°C (ambient) [2] | Used for preparing a complex herbal extract (JGT-E) containing ILA [2] | | Reflux Extraction [3] | 1 hour (2 cycles) | 70% Ethanol [3] | • Solvent-to-solid ratio: 1:10 (w/v) • Temperature: 100°C [3] | Traditional method for Zhigancao extract; ILA content: 33.72 mg/g in final extract powder [3] |

Detailed Experimental Protocols

Protocol 1: Ionic Liquid-Ultrasound Assisted Extraction (IL-UAE)

This method is recognized for its high efficiency and is considered a green alternative [1] [4].

Workflow Diagram

Start Start Extraction Process A Prepare 1.5 M [C₄MIM]Ac solution Start->A B Mix licorice powder (1g) with IL solution (10 mL) A->B C Soak for 30 minutes B->C D Ultrasonic extraction (30 min, 40 kHz, room temp) C->D E Centrifuge and filter (0.22 μm membrane) D->E F HPLC Analysis for ILA E->F

Materials and Steps

  • Ionic Liquid: 1-butyl-3-methylimidazolium acetate ([C₄MIM]Ac) [1]
  • Equipment: Ultrasonic bath (40 kHz, 300 W), centrifuge, analytical balance [1]
  • Procedure:
    • Sample Preparation: Pulverize dried licorice roots and sieve through a 30-mesh screen [1].
    • IL Solution Preparation: Dissolve [C₄MIM]Ac in de-ionized water to a concentration of 1.5 M [1].
    • Soaking: Accurately weigh 1.0 g of licorice powder into a 50 mL flask. Add 10 mL of the 1.5 M IL solution and allow to soak for 30 minutes [1].
    • Ultrasonic Extraction: Place the flask in the ultrasonic bath and extract for 30 minutes at room temperature [1].
    • Sample Recovery: Centrifuge the extract solution, then filter the supernatant through a 0.22 μm nylon membrane prior to HPLC analysis [1].
Protocol 2: Ethanol Reflux Extraction

This is a more traditional and straightforward method.

Workflow Diagram

Start Start Reflux Extraction A Mix powdered licorice with 70% ethanol (1:10, w/v) Start->A B Reflux at 100°C for 1 hour A->B C Filter while hot B->C D Repeat extraction on residue a second time C->D E Combine and evaporate filtrates D->E F Lyophilize to dry powder E->F G HPLC Analysis for ILA F->G

Materials and Steps

  • Materials: Powdered licorice, 70% ethanol, reflux condenser, rotary evaporator, freeze dryer [3].
  • Procedure:
    • Weigh the powdered licorice material.
    • Add 70% ethanol at a ratio of 1:10 (weight of material to volume of solvent).
    • Reflux the mixture for 1 hour at 100°C.
    • Filter the solution while it is still hot.
    • Re-extract the residue from step 4 by repeating steps 2-4.
    • Combine all filtered extracts and concentrate using a rotary evaporator.
    • Lyophilize the concentrated extract to obtain a dry powder [3].

Troubleshooting Guide

Here are solutions to common problems encountered during ILA extraction.

Problem Possible Causes Suggested Solutions

| Low ILA Yield | Inefficient cell disruption; suboptimal solvent. | • Ensure proper powder fineness (30 mesh) [1]. • Switch to a more efficient solvent like [C₄MIM]Ac IL [1]. • Add a soaking/pre-swelling step (30 min) before main extraction [1]. | | Long Extraction Time | Reliance on traditional methods. | • Integrate ultrasound to reduce time (30-60 min vs. several hours) [1] [4]. | | Inconsistent Results | Variable raw material quality; unstandardized process. | • Source licorice from genuine regions and control growth years [5] [6]. • Strictly control solvent concentration, temperature, and time [1] [3]. | | HPLC Quantification Issues | Poor peak resolution; complex sample matrix. | • Use a C18 column (e.g., Diamonsil C18, 150 x 4.6 mm, 5 μm) [3]. • Employ a mobile phase of water (0.1% phosphoric acid) and acetonitrile (72:28, v/v) [3]. • Set detection wavelength to 360 nm for ILA [3]. |

Key Optimization Principles

  • Solvent is Critical: The choice of solvent dramatically impacts yield. Ionic liquids (ILs) like [C₄MIM]Ac can significantly outperform conventional solvents (methanol, water) by better disrupting plant cell walls and enhancing solubility [1].
  • Energy Assistance is Key: Ultrasound energy creates cavitation that physically breaks down plant tissue, facilitating solvent access and reducing extraction time [1] [4].
  • Raw Material Quality Matters: The geographical origin and growth conditions of licorice can significantly affect its chemical composition and ILA content. Consistent sourcing is vital for reproducible results [5] [6].

References

Comparative Overview of Isoliquiritin Apioside and Isoliquiritigenin

Author: Smolecule Technical Support Team. Date: February 2026

Feature Isoliquiritin Apioside (ISLA) Isoliquiritigenin (ISL)
Basic Structure Chalcone glycoside (contains sugar moiety) [1] Chalcone aglycone (no sugar moiety) [2]
Key Activities Anti-metastatic, anti-angiogenic, anti-invasive [3] Anti-tumor, anti-inflammatory, antioxidant, cardioprotective, neuroprotective [4] [2] [5]
Primary Mechanisms Inhibits MMP-9 activity; suppresses MAPK and NF-κB signaling pathways [3] Modulates Nrf2 pathway; inhibits NF-κB; binds targets like PYGL; induces apoptosis & autophagy [4] [2] [6]
Sample Experimental Data (In Vitro) Suppressed PMA-induced MMP-9 activity in HT1080 cells (no specific IC50 given) [3] Induced G2/M cell cycle arrest in GC cells (~40-50 μM) [5]
Inhibited HUVEC migration & tube formation (no specific IC50 given) [3] Inhibited gastric cancer cell growth via energy metabolism collapse (~40-50 μM) [5]
Sample Experimental Data (In Vivo) Not available in search results Improved cardiac function in TAC mice (10 mg/kg, i.p.) [4]
Alleviated intestinal mucositis in mice (20 mg/kg, i.p.) [7]
Key Bioavailability Note As a glycoside, likely has higher water solubility than ISL [1] Poor water solubility and low oral bioavailability; a major focus of current research [5]

Detailed Experimental Protocols

The methodologies from key studies provide insight into how these biological activities are validated.

Experiments for this compound (ISLA)

A 2018 study investigated ISLA's anti-metastatic and anti-angiogenic effects using human fibrosarcoma HT1080 cells and human umbilical vein endothelial cells (HUVECs) [3].

  • Cell Viability Assay: Cytotoxicity was assessed using a Cell Counting Kit-8 (CCK-8). HT1080 cells were treated with up to 100 μM ISLA for 48 hours, showing no significant cytotoxicity [3].
  • Invasion and Migration Assays:
    • Transwell Invasion/Migration: Cells were placed in the upper chamber of a Matrigel-coated (for invasion) or uncoated (for migration) Transwell insert. ISLA was added to the lower chamber, and cells that migrated through the membrane after 24-48 hours were counted [3].
    • Spheroid Invasion: 3D cell spheroids were embedded in collagen gel with or without ISLA, and invasive spread was measured over 48 hours [3].
  • Angiogenesis Tube Formation Assay: HUVECs were seeded on a Matrigel layer and treated with ISLA. The formation of tube-like structures was observed and quantified after several hours [3].
  • Zymography: To measure MMP activity, culture supernatants from PMA-stimulated cells were run on a gelatin-containing SDS-PAGE gel. After incubation, clear bands against a blue background indicated gelatin degradation by active MMPs [3].
  • Western Blotting: Treated cells were lysed, proteins were separated by electrophoresis, transferred to a membrane, and probed with specific antibodies against phospho-/total MAPKs (p38, ERK, JNK) and NF-κB pathway components [3].
Experiments for Isoliquiritigenin (ISL)

A 2025 study explored ISL's role in alleviating heart failure by targeting lactate metabolism [4].

  • Animal Model (Heart Failure): Transverse Aortic Constriction (TAC) surgery was performed on male C57BL/6J mice to induce pressure overload and heart failure. Sham-operated mice served as controls. ISL (10 mg/kg) or vehicle was administered via intraperitoneal injection for four weeks [4].
  • Echocardiography: Cardiac function parameters, including Left Ventricular Ejection Fraction (EF%) and Fractional Shortening (FS%), were assessed in anesthetized mice using a high-frequency ultrasound system [4].
  • Molecular Docking & Dynamics Simulations: The 3D structure of the target protein PYGL was obtained from the Protein Data Bank (ID: 2QLL). The chemical structure of ISL was optimized, and software like AutoDock Vina was used to predict the binding affinity and orientation of ISL within the PYGL protein's active site [4].
  • Protein Stability Assay (In Vitro): H9C2 cardiomyocytes were treated with ISL (100 μM) and cycloheximide (CHX, 25 μg/mL), a protein synthesis inhibitor. Cells were lysed at 0, 6, and 12-hour intervals after CHX treatment, and PYGL protein levels were quantified by Western blotting to determine half-life [4].

Biological Pathways and Mechanisms

The following diagram illustrates the distinct primary mechanisms of action for ISLA and ISL, based on the cited research.

G cluster_ISLA This compound (ISLA) cluster_ISL Isoliquiritigenin (ISL) ISLA ISLA A2 Inhibition of MAPK/NF-κB Pathways ISL ISL B2 Nrf2 Pathway Activation B5 Direct Target Binding (e.g., PYGL) A1 External Stimulus (PMA) A1->A2 A3 Reduced MMP-9 Production & Activity A2->A3 A4 Anti-Metastatic & Anti-Angiogenic Effect A3->A4 B1 Oxidative Stress Cellular Damage B1->B2 B3 Antioxidant Gene Expression (HO-1, NQO1) B2->B3 B4 Cytoprotection Anti-Inflammation B3->B4 B6 Altered Metabolism (e.g., Lactate) B5->B6 B7 Disease-specific Effect (e.g., Heart Failure Alleviation) B6->B7

The divergence in their mechanisms is largely rooted in their chemical structures. ISLA is a glycoside, which typically confers better water solubility and may influence its initial distribution in the body. In contrast, ISL is the aglycone core; the removal of the sugar moiety (which can occur via metabolism) makes it more lipophilic, potentially allowing it to cross cell membranes more easily and interact with a wider array of intracellular targets like transcription factors and enzymes [1] [2] [5].

Interpretation and Research Implications

  • For Anti-Cancer Metastasis and Angiogenesis: If your research focus is specifically on preventing cancer cell spread and tumor-associated blood vessel formation, This compound (ISLA) presents a compelling candidate with a well-defined mechanism targeting MMPs and associated pathways [3].
  • For Broader Therapeutic Applications: If your work involves a wider scope, including cardioprotection, neuroprotection, or general anti-inflammatory and antioxidant strategies, Isoliquiritigenin (ISL) has a more extensive and diverse evidence base. Its activity through the Nrf2 pathway is a key mechanism for cytoprotection [4] [6].
  • Consider Bioavailability: A significant practical consideration is that ISL's poor water solubility and low oral bioavailability are active areas of research. Many studies therefore use intraperitoneal injection to ensure systemic delivery. Developing novel drug delivery systems for ISL is a current focus to overcome this limitation for therapeutic use [5].

References

Comparative Anti-Metastatic Activity of Licorice Flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes how Isoliquiritin Apioside compares to other key flavonoids from licorice based on available experimental data:

Compound Name Class Reported Anti-Metastatic & Anti-Angiogenic Activities Key Molecular Targets & Pathways
This compound (ISLA) Chalcone Glycoside Inhibits cancer cell invasion, migration, and angiogenesis; non-cytotoxic at effective concentrations [1] [2]. MMP-2/9 activity ↓, MAPK signaling ↓, NF-κB activation ↓, HIF-1α pathway ↓ [1] [2] [3].
Isoliquiritigenin (ISL) Chalcone Aglycone Inhibits cancer cell proliferation, invasion, and angiogenesis; induces apoptosis and cell cycle arrest [4] [5]. VEGF/VEGFR-2 signaling ↓, HIF-1α degradation ↑, PI3K/Akt pathway ↓ [4] [5].
Licochalcone A Chalcone Shows potent cytotoxic and anti-proliferative effects; inhibits cell invasion and migration [4]. JAK2/STAT3 signaling ↓, EGFR/MET signaling ↓, apoptosis induction [4].
Glabridin Isoflavan Inhibits cell proliferation, migration, and invasion; induces apoptosis and cell cycle arrest [4]. PI3K/Akt signaling ↓, JNK/p38 MAPK activation ↑, apoptosis induction [4].

A central mechanism for this compound is its multi-target action on signaling pathways that drive metastasis, which can be visualized as follows:

G This compound (ISLA) Suppresses Metastasis Signaling cluster_stimuli External Stimuli cluster_pathways Key Signaling Pathways cluster_effects Cellular Outcomes ISLA ISLA MAPK MAPK Pathway (ERK, JNK, p38) ISLA->MAPK Suppresses NFkB NF-κB Pathway ISLA->NFkB Suppresses HIF1a HIF-1α Pathway ISLA->HIF1a Impairs MMPs MMP-9 & MMP-2 Production & Activity ISLA->MMPs Decreases PMA PMA PMA->MAPK Activates PMA->NFkB Activates Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes MAPK->MMPs Increases NFkB->MMPs Increases AngioFactors Pro-angiogenic Factors (VEGF, PLGF) HIF1a->AngioFactors Induces CellInvasion Cell Invasion & Migration MMPs->CellInvasion Promotes Angiogenesis Angiogenesis AngioFactors->Angiogenesis Stimulates

Experimental Data and Protocols for ISLA

The primary data on this compound's efficacy comes from well-established in vitro and in ovo models. Key quantitative findings are summarized below:

Experimental Model Cell Type / Assay Treatment Concentration Key Quantitative Results
Cell Viability HT1080 fibrosarcoma, HUVECs Up to 100 µM No significant cytotoxicity observed [1] [2].
Migration Assay HT1080 (Scratch-wound) Not Specified Efficiently suppressed cell migration [1].
Invasion Assay HT1080 (Transwell) Not Specified Efficiently suppressed cell invasion [1].
MMP Activity HT1080 (Gelatin Zymography) Not Specified Significantly decreased PMA-induced MMP-9 activity [1] [3].
Angiogenesis Assay HUVECs (Tube Formation) Not Specified Significantly reduced ability to form tube-like structures [1] [2].
Angiogenesis Assay Chick Chorioallantoic Membrane (CAM) Not Specified Significantly suppressed VEGF-induced vessel formation [1] [2].

The experimental workflow used to validate ISLA's effects encompasses key steps from cellular models to mechanistic analysis:

G Experimental Workflow for Validating ISLA Activity cluster_culture In Vitro Models cluster_assays Metastasis Assays cluster_analysis Mechanistic Studies cluster_angio Angiogenesis Models Step1 1. Cell Culture & Treatment A HT1080 Human Fibrosarcoma Cells Step1->A B HUVECs (Human Umbilical Vein Endothelial Cells) Step1->B Step2 2. Functional Phenotypic Assays C Scratch-Wound Migration Step2->C D Transwell Invasion Step2->D E 3D Spheroid Invasion Step2->E Step3 3. Molecular Mechanism Analysis F Gelatin Zymography (MMP Activity) Step3->F G Western Blotting (Pathway Activation) Step3->G Step4 4. Angiogenesis Validation H In Vitro: HUVEC Tube Formation Step4->H I In Ovo: Chick CAM Assay Step4->I

Detailed methodologies for the key experiments cited are as follows:

  • Cell Migration (Scratch-Wound Assay): HT1080 cells are grown to confluence in a culture dish. A sterile pipette tip is used to create a straight "scratch" through the cell monolayer. After washing away detached cells, fresh medium containing ISLA is added. The migration of cells into the scratched area is monitored and quantified over time using microscopy [1].
  • Cell Invasion (Transwell Assay): A Transwell chamber with a porous membrane is coated with Matrigel to simulate the extracellular matrix. HT1080 cells suspended in a serum-free medium are placed in the upper chamber, with ISLA added to this medium. The lower chamber contains a medium with a chemoattractant (e.g., serum). After incubation, non-invading cells on the top surface are removed, and the cells that have invaded through the Matrigel to the bottom surface are fixed, stained, and counted [1].
  • MMP Activity (Gelatin Zymography): HT1080 cells are treated with ISLA and stimulated with PMA (phorbol ester). The conditioned culture medium is collected and subjected to electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in an activation buffer to allow MMPs to digest the gelatin. The gel is then stained with Coomassie Blue. Proteolytic activity is visualized as clear bands against a blue background, where the intensity of the band indicates the level of MMP (e.g., MMP-2 and MMP-9) activity [1].
  • Angiogenesis (Tube Formation Assay): HUVECs are seeded onto a layer of Matrigel in the presence or absence of ISLA. Matrigel provides a substrate that stimulates the endothelial cells to form three-dimensional capillary-like tube structures. The formation of these tubular networks is observed under a microscope after several hours, and the total tube length or number of branching points is quantified [1] [5].
  • Molecular Pathway Analysis (Western Blotting): After treating cells (like HT1080) with ISLA under various conditions (e.g., with PMA or cobalt chloride to mimic hypoxia), the cells are lysed. Proteins from the lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with specific primary antibodies against target proteins (e.g., phospho-ERK, phospho-p38, HIF-1α, NF-κB p65) and corresponding secondary antibodies. The presence of the target protein is detected using a chemiluminescence system, showing changes in protein levels or phosphorylation status [1].

Conclusion for Research and Development

The experimental data positions this compound as a compelling candidate for further investigation. Its primary advantage lies in its potent anti-metastatic and anti-angiogenic efficacy without cytotoxic effects at tested concentrations, suggesting a potentially favorable safety profile [1] [2]. Its multi-target mechanism, disrupting several key pathways simultaneously, may also reduce the likelihood of drug resistance.

However, its direct counterpart, Isoliquiritigenin (ISL), has been more extensively studied and demonstrates broader, potent activity that includes not only inhibiting metastasis and angiogenesis but also inducing cancer cell apoptosis [4] [5]. The choice between them in a drug development pipeline would depend on the strategic goal: Isoliquiritigenin might be a stronger candidate for a cytotoxic chemotherapeutic, whereas this compound could be developed as a safer, long-term anti-metastatic or chemopreventive agent.

A significant gap in the current research, which should be addressed in future studies, is the lack of robust in vivo data from mammalian models to confirm these promising in vitro findings.

References

Isoliquiritin Apioside angiogenesis suppression comparison

Author: Smolecule Technical Support Team. Date: February 2026

Anti-angiogenic Activity of Isoliquiritin Apioside (ISLA)

Experimental data from a 2018 study provides evidence for ISLA's anti-angiogenic properties, summarized in the table below. It is important to note that this study found no cytotoxicity at the effective concentrations, indicating a selective action [1] [2].

Assay Type Experimental Model Key Findings Proposed Mechanisms
In Vitro (Cell-Based) Human Umbilical Vein Endothelial Cells (HUVECs) Significantly reduced cell migration and ability to form tube-like structures [1]. Not fully elucidated for endothelial cells directly [1].
In Ovo (Egg-Based) Chick Chorioallantoic Membrane (CAM) Assay Significantly suppressed new blood vessel formation, both with and without VEGF stimulation [1]. Not directly observed in this assay [1].
Cancer Cell Signaling Human Fibrosarcoma Cells (HT1080) Reduced production of pro-angiogenic factors (VEGF, MMP-9) under normal and low-oxygen (hypoxic) conditions [1]. Impairment of the HIF-1α signaling pathway [1]. Suppression of PMA-induced activation of MAPK and NF-κB pathways [1].

Comparison with Other Licorice Flavonoids

A crucial piece of comparative data comes from an older study that directly evaluated several licorice-derived compounds for their ability to inhibit tube formation in vascular endothelial cells, a key step in angiogenesis. The results are presented in the following workflow diagram, which illustrates the experimental focus and the relative potency ranking.

G Start Research Objective: Compare anti-tube formation activity of licorice compounds Assay Experimental Method: In vitro tube formation assay using HUVECs Start->Assay Result Key Finding: Compounds show different levels of potency Assay->Result Rank Ranking of Anti-tube Formation Activity Result->Rank CompoundRank Order of Potency:1. Isoliquiritigenin (ISL)2. Isoliquiritin3. Liquiritigenin4. This compound (ISLA) Conclusion Conclusion: ISLA was the least potent among the tested compounds

This ranking indicates that while ISLA possesses anti-angiogenic activity, its potency in inhibiting tube formation is lower than that of its aglycone (sugar-free) form, Isoliquiritigenin, and other related flavonoids [3]. The addition of a sugar apioside group (making it a glycoside) appears to reduce this specific activity.

Key Experimental Protocols for Angiogenesis Assessment

For a researcher looking to replicate or compare these findings, the methodologies are critical. The search results detail several standard assays used in the field.

  • Tube Formation Assay: This is a fundamental in vitro test where endothelial cells (like HUVECs) are plated on a basement membrane matrix (e.g., Matrigel). Inhibitory compounds prevent the cells from organizing into their typical network of tube-like structures, which mimics early blood vessel formation [4] [3].
  • Chick Chorioallantoic Membrane (CAM) Assay: An in ovo model where a growing chick embryo and its extensive vascular membrane are used. Test compounds are applied to the CAM, and anti-angiogenic activity is quantified by a reduction in new vessel branches in the treated area compared to a control [1] [4].
  • Zebrafish Model: Transgenic zebrafish embryos (e.g., Tg(kdrl:EGFP)) with fluorescent blood vessels are used for high-throughput screening. After exposure to a compound, automated image analysis can quantify changes in vascular development, such as the inhibition of sub-intestinal vessel formation [5].

Interpretation and Research Considerations

When evaluating ISLA's potential, please consider the following:

  • Mechanistic Depth vs. Direct Potency: While ISLA may be less potent than Isoliquiritigenin in a simple tube formation assay, the detailed mechanistic data for ISLA—showing its ability to suppress multiple cancer-cell-driven pathways (HIF-1α, MAPK, NF-κB)—remains highly significant for drug development [1].
  • The "Glycoside Effect": The difference in activity between ISLA and Isoliquiritigenin is a common phenomenon. Glycosides like ISLA often have improved water solubility and may serve as prodrugs that are converted to their more active aglycone form (Isoliquiritigenin) in vivo by gut bacteria [6].
  • Data Availability Limitation: The provided comparison is limited to a few compounds from the same plant. A full comparative guide would require data on its activity against synthetic drugs (like Bevacizumab) and other natural product classes (like polyphenols and alkaloids), which was not available in the current search results [7] [8].

References

Isoliquiritin Apioside MMP inhibition versus other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of MMP Inhibition

Compound Name Class Target MMPs Experimental Model (Cell Line) Key Findings on MMPs Cytotoxicity (Approx.) Primary Mechanism of Action
Isoliquiritin Apioside (ISLA) Chalcone glycoside MMP-2, MMP-9 Human fibrosarcoma (HT1080) [1] Reduced PMA-induced MMP-2/-9 activity; suppressed invasion & migration [1]. Non-cytotoxic up to 100 µM [1] Suppresses MAPK & NF-κB signaling pathways [1].
Isoliquiritigenin (ISL) Chalcone (aglycone of ISLA) MMP-2 Human Umbilical Vein Endothelial Cells (HUVECs) [2] Inhibited PMA-induced MMP-2 expression & gelatinolytic activity (≥5 µM) [2]. Non-cytoxic at 1-25 µM [2] Inhibits MAPK/AP-1 signaling pathway [2].
General Flavonoids (e.g., Apigenin, Flavanone) [3] Flavonoids MMP-2, MMP-9 Lung cancer (A549) [3] Suppressed cell migration; attenuated MMP activity/expression [3]. Information Not Specific Suppression of the MAPK signaling pathway [3].
Isoliquiritin Chalcone glycoside Information not specifically available HUVECs [2] Potency for anti-angiogenesis lower than ISL [2]. Information Not Specific Information Not Specific

Detailed Experimental Data and Protocols

For researchers to evaluate and replicate the findings, here is a detailed breakdown of the key experiments cited.

This compound (ISLA)
  • Source: Isolated from Glycyrrhizae radix rhizome (Licorice) [1].
  • Experimental Model: Human fibrosarcoma HT1080 cells; Human Umbilical Vein Endothelial Cells (HUVECs) [1].
  • Key Protocols:
    • Cell Viability: Cytotoxicity was assessed using a Cell Counting Kit-8 (CCK-8) assay after 48 hours of treatment [1].
    • MMP Activity: Gelatin zymography was performed on culture supernatants from cells pretreated with ISLA and stimulated with PMA (phorbol 12-myristate 13-acetate). This method detects MMP-2 and MMP-9 activity based on their ability to degrade gelatin in a gel [1].
    • Invasion & Migration: Suppression of metastatic ability was confirmed through Transwell migration and invasion assays, and a three-dimensional spheroid invasion model [1].
  • Mechanistic Insight: Western blot analysis showed that ISLA treatment suppressed the PMA-induced activation of MAPK (ERK, JNK, p38) and the NF-κB signaling pathways, which are upstream regulators of MMP gene expression [1].
Isoliquiritigenin (ISL)
  • Source: Also derived from Licorice, it is the aglycone (sugar-free) form of ISLA [2].
  • Experimental Model: Primarily HUVECs [2].
  • Key Protocols:
    • Cell Viability: Assessed via MTT assay, showing no cytotoxicity at tested concentrations [2].
    • MMP Expression & Activity: Cellular expression of MMP-2 was analyzed by Western blot. Gelatinolytic activity was measured using gelatin zymography [2].
    • Functional Assays: Inhibition of PMA-stimulated migration and tube formation of HUVECs was demonstrated, indicating anti-angiogenic effects [2].
  • Mechanistic Insight: ISL attenuated MMP-2 induction at the transcriptional level by inhibiting the MAPK/AP-1 pathway [2].

Mechanism of Action and Signaling Pathways

The research indicates that ISLA's inhibition of MMPs is indirect. The following diagram illustrates the proposed signaling pathways through which ISLA exerts its effect, based on the experimental data.

isla_mmp_pathway cluster_pathway ISLA-Targeted Signaling Pathways PMA PMA MAPK MAPK Pathway (ERK, JNK, p38) PMA->MAPK NFkB NF-κB Pathway PMA->NFkB ISLA ISLA ISLA->MAPK ISLA->NFkB HIF1a Hypoxia-inducible Factor-1α (HIF-1α) ISLA->HIF1a Pro_Angiogenic_Factors Pro-angiogenic Factors (e.g., VEGF, MMP-9) Biological_Effects Inhibition of: • Cancer Cell Invasion • Angiogenesis • Metastasis Pro_Angiogenic_Factors->Biological_Effects AP1 Transcription Factor AP-1 MAPK->AP1 MMP_Genes MMP-2 / MMP-9 Gene Expression NFkB->MMP_Genes AP1->MMP_Genes HIF1a->Pro_Angiogenic_Factors MMP_Genes->Biological_Effects

Key Differentiating Factors for Researchers

For scientists in drug development, the following points are crucial when considering ISLA:

  • Indirect vs. Direct Inhibition: Unlike broad-spectrum synthetic inhibitors (e.g., Ilomastat), ISLA does not directly block the MMP enzyme's active site. Instead, it modulates upstream signaling (MAPK, NF-κB, HIF-1α), potentially leading to a more nuanced physiological response and fewer off-target effects [4] [1].
  • Favorable Cytotoxicity Profile: A significant advantage of ISLA is its reported lack of cytotoxicity at effective concentrations (up to 100 µM), which is a critical consideration for therapeutic development [1].
  • Structure-Activity Relationship (SAR): The data suggests that the presence of a sugar moiety (apioside) in ISLA may influence its potency and bioavailability compared to its aglycone counterpart, isoliquiritigenin. Further investigation into SAR could guide the design of more potent analogs [2].

References

Isoliquiritin Apioside anti-angiogenic potency assessment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anti-Angiogenic Potency

Feature Isoliquiritin Apioside (ISLA) Isoliquiritigenin (ISL)
Overall Angiogenic Effect Anti-angiogenic [1] [2] [3] Pro-angiogenic [4]
Key Molecular Targets MMP-2, MMP-9 [1] [3]; MAPK pathways [1] [3]; NF-κB [1] [3]; HIF-1α [1] [3] VEGFR-2 [5]; Raf/MEK pathway [4]
Effects on Endothelial Cells Inhibits migration & tube formation [1] [3] Promotes proliferation, migration & tube formation [4]
Effects on Cancer Cells Reduces pro-angiogenic factor (VEGF, MMP-9) production [1] [3] Inhibits cancer cell VEGF expression [5]
In Vivo/Ex Vivo Evidence Inhibits vessel formation in chick chorioallantoic membrane (CAM) assay [1] [3] Restores vessel formation in VEGF inhibitor-treated zebrafish [4]
Reported Potency Suppresses angiogenesis at concentrations up to 100 µM (non-cytotoxic) [1] One study ranked its anti-tube formation potency as lower than ISL [6]

Detailed Experimental Data on ISLA

For researchers looking to replicate or build upon these findings, here is a summary of key experimental data and conditions for ISLA.

Assay Type Experimental Model Key Measured Outcomes ISLA Concentration Range
Cell Viability HT1080 cells, HUVECs No cytotoxicity observed Up to 100 µM [1]
Tube Formation HUVECs on Matrigel Significant reduction in the length and number of tube-like structures Not specified [1]
Cell Migration HUVECs (Transwell/scratch-wound) Significant inhibition of migration Not specified [1]
Cell Invasion HT1080 cells (Transwell/spheroid) Significant suppression of invasion Not specified [1]
Pro-angiogenic Factor Secretion HT1080 cells (under normoxia & hypoxia) Reduced levels of VEGF and MMP-9 25, 50 µM [1]
MMP Activity HT1080 cells (gelatin zymography) Decreased PMA-induced MMP-2 and MMP-9 activity 25, 50 µM [1]
In Ovo Angiogenesis Chick Chorioallantoic Membrane (CAM) Significant suppression of new vessel formation with/without VEGF 10, 20 µg/CAM egg [1]

Experimental Protocols

For key experiments, the methodologies were as follows:

  • Gelatin Zymography for MMP Activity [1]:

    • Cell Treatment: Serum-starve cells (e.g., HT1080), pre-treat with ISLA for 12 hours, then stimulate with PMA (20 nM) for 24 hours.
    • Sample Collection: Collect culture supernatants and centrifuge to remove debris.
    • Gel Electrophoresis: Load samples onto an 8% SDS-PAGE gel containing 0.1% gelatin.
    • Gel Processing: Wash gels in 2.5% Triton X-100 solution, then incubate in activation buffer (Tris-HCl, NaCl, CaCl₂, ZnCl₂) at 37°C for 24-48 hours.
    • Staining & Analysis: Stain gels with Coomassie Blue. Proteolytic activity appears as clear bands against a blue background.
  • Chick Chorioallantoic Membrane (CAM) Assay [1]:

    • Preparation: On day 10 of incubation, create a small window in the eggshell to access the CAM.
    • Application: Place a sterile filter disk onto the CAM. Load ISLA (e.g., 10-20 µg/egg) directly onto the disk. VEGF can be co-applied as a pro-angiogenic stimulus.
    • Incubation: Seal the window and incubate for 2-3 days.
    • Visualization & Quantification: Observe and photograph blood vessels. Vessel formation is quantified by counting vessel branches within the defined area.

Signaling Pathway of ISLA's Anti-Angiogenic Action

The following diagram summarizes the key mechanistic pathways through which ISLA exerts its anti-angiogenic effects, as identified in the research [1] [3]:

G cluster_EC In Endothelial Cells cluster_CC In Cancer Cells ISLA ISLA PMA Stimulus PMA Stimulus ISLA->PMA Stimulus EC_Migration Inhibits Migration EC_TubeFormation Inhibits Tube Formation CC_HIF1a Impairs HIF-1α Stability CC_ProAngio Reduces Pro-angiogenic Factor Production (VEGF, MMP-9) CC_HIF1a->CC_ProAngio Tumor Angiogenesis Tumor Angiogenesis CC_ProAngio->Tumor Angiogenesis Reduces MAPK Pathways MAPK Pathways PMA Stimulus->MAPK Pathways NF-κB Pathway NF-κB Pathway PMA Stimulus->NF-κB Pathway MAPK Pathways->EC_Migration NF-κB Pathway->CC_ProAngio MMP-2/9 Activity MMP-2/9 Activity NF-κB Pathway->MMP-2/9 Activity MMP-2/9 Activity->EC_Migration MMP-2/9 Activity->EC_TubeFormation

Interpretation of the Data

  • ISLA's Anti-angiogenic Profile: The body of evidence confirms that ISLA is a genuine anti-angiogenic compound. Its efficacy stems from a multi-target mechanism: it directly hinders endothelial cell function and suppresses the production of pro-angiogenic signals from tumor cells [1] [3].
  • Critical Distinction from Isoliquiritigenin (ISL): The comparison highlights a crucial structure-activity relationship. Despite being a derivative of ISL, ISLA has a distinct biological effect on angiogenesis. This suggests that specific structural features, such as the presence of sugar moieties in ISLA, critically determine its function [6].
  • Research Applications: The provided experimental protocols and concentration ranges offer a solid foundation for designing future studies to confirm ISLA's potency, explore its effects in other models, or elucidate its structure-activity relationships further.

References

Isoliquiritin Apioside mechanism of action validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Related Compounds

While direct data on Isoliquiritin Apioside is limited, robust experimental evidence exists for its aglycone form, Isoliquiritigenin, and combinations that include its precursor, Isoliquiritin. This data can provide valuable indirect insights.

Compound / Combination Experimental Model Key Findings Signaling Pathways / Targets Affected

| Isoliquiritin + Isoliquiritigenin + Liquiritin [1] | A549 non-small cell lung cancer cells | Induced apoptotic cell death; inhibited cell cycle at G2/M phase. | Upregulated: p53, p21, Bax [1]. Downregulated: p-Akt, Bcl-2, Caspase-3, PCNA [1]. | | Isoliquiritigenin (aglycone of Isoliquiritin) [2] | HaCaT keratinocytes (skin inflammation model) | Reduced IL-6 and TNF-α levels; suppressed skin inflammation. | Nuclear factor-κB (NF-κB), Mitogen-activated protein kinases (MAPKs) [2]. | | Fermented Licorice Extract (contains Isoliquiritigenin) [2] | HaCaT keratinocytes (skin inflammation model) | Reduced IL-6 levels by 46% and TNF-α levels by 52% at 10 µg/mL [2]. | Suppressed NF-κB and MAPK signaling pathways [2]. |

Detailed Experimental Protocols

For the key study on the compound combination in lung cancer cells, the experimental workflow was as follows [1]:

A549 Cell Apoptosis Assay Workflow Start Cell Culture A549 Human Non-Small Cell Lung Cancer Cells Step1 Compound Treatment Liquiritin, Isoliquiritin, and Isoliquiritigenin Start->Step1 Step2 Cytotoxicity Assay Lactate Dehydrogenase (LDH) Release Step1->Step2 Step3 Apoptosis Assay FITC Annexin V Staining Step2->Step3 Step4 Cell Cycle Analysis Propidium Iodide Staining Step3->Step4 Step5 Protein Analysis Western Blot for p53, p21, Akt, etc. Step4->Step5 End Mechanism Elucidation p53-dependent Apoptosis and Akt Pathway Crosstalk Step5->End

  • Cell Culture and Treatment: The study used A549 human non-small cell lung cancer cells. Cells were treated with a combination of Liquiritin, Isoliquiritin, and Isoliquiritigenin [1].
  • Cytotoxicity and Apoptosis Measurement:
    • Cytotoxicity was quantified using a Lactate dehydrogenase (LDH) assay, which measures cell membrane integrity upon cell death [1].
    • Apoptosis was specifically evaluated using FITC Annexin V staining followed by flow cytometry. This method detects the externalization of phosphatidylserine, an early marker of apoptosis [1].
  • Mechanistic Protein Analysis: The expression levels of key proteins (p53, p21, Bcl-2, Bax, p-Akt, etc.) were analyzed by Western blotting to decipher the signaling pathways involved in inducing cell death [1].

Interpretation and Next Steps for Researchers

The search results indicate that This compound is often identified in metabolite profiling studies but its specific mechanisms are not yet deeply characterized [3]. Most robust experimental data, like that in the table above, pertains to its derivative, Isoliquiritigenin.

  • Focus on Biotransformation: A promising angle is that this compound may act as a glycosidic precursor. The active compound may be Isoliquiritigenin, which is released in vivo by bacterial β-glucosidases in the gut or skin, and then exerts the documented anti-inflammatory and anticancer effects [2].
  • Verify and Deepen Research: To thoroughly compare its performance, you would need to consult specialized scientific databases (e.g., PubMed, SciFinder) for primary literature that uses pure this compound in direct mechanistic studies.

References

×

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

550.16864101 Da

Monoisotopic Mass

550.16864101 Da

Heavy Atom Count

39

Melting Point

140°C

Dates

Last modified: 08-15-2023

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